molecular formula C9H11ClN2O2 B574710 4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride CAS No. 184576-64-5

4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride

Cat. No.: B574710
CAS No.: 184576-64-5
M. Wt: 214.649
InChI Key: FABHHEMZMFEMAK-UHFFFAOYSA-N
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Description

4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride is a chemical compound for research use only. It is not intended for diagnostic or therapeutic applications. The unique structure of this compound, featuring both an aromatic ring and an amino-iminoethyl functional group, makes it a valuable intermediate in scientific research. Potential research applications include its use as a scaffold in ligand design for biological targets and its exploration in the development of new materials, such as ionic liquids, due to its distinct chemical properties. The compound's structure also suggests potential as a building block in peptide synthesis and pharmaceutical development for neurological disorders. Researchers value this compound for its versatility in organic synthesis and biochemical research. Specific safety and handling information should be consulted on the material safety data sheet (SDS). The product's purity and structure are typically characterized by techniques such as NMR spectroscopy and mass spectrometry.

Properties

IUPAC Name

4-(2-amino-2-iminoethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c10-8(11)5-6-1-3-7(4-2-6)9(12)13;/h1-4H,5H2,(H3,10,11)(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABHHEMZMFEMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696106
Record name 4-(2-Amino-2-iminoethyl)benzoic acid--hydrogen chloride (1/1)
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Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184576-64-5
Record name Benzoic acid, 4-(2-amino-2-iminoethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184576-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Amino-2-iminoethyl)benzoic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Amidinobenzoic Acid Hydrochloride: A Serine Protease Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-amidinobenzoic acid hydrochloride, also known as 4-carbamimidoylbenzoic acid hydrochloride. The document details its chemical structure, properties, a likely synthetic route, and its established role as a competitive inhibitor of serine proteases, a critical class of enzymes implicated in numerous physiological and pathological processes.

Chemical Properties and Data

4-Amidinobenzoic acid hydrochloride is a crystalline solid. Its fundamental chemical and physical properties are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₈H₉ClN₂O₂
Molecular Weight 200.62 g/mol
CAS Number 42823-72-3
Appearance Solid
Synonyms 4-Carbamimidoylbenzoic acid hydrochloride, p-Amidinobenzoic acid hydrochloride
InChI Key LWZWTSNXTMLZNG-UHFFFAOYSA-N

Synthesis of 4-Amidinobenzoic Acid Hydrochloride

The synthesis of 4-amidinobenzoic acid hydrochloride is commonly achieved via the Pinner reaction. This classic method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is subsequently treated with ammonia to yield the corresponding amidine.

Experimental Protocol: Pinner Reaction Synthesis

The following is a representative protocol for the synthesis of 4-amidinobenzoic acid hydrochloride from 4-cyanobenzoic acid.

Materials:

  • 4-Cyanobenzoic acid

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Hydrogen chloride (gas)

  • Ammonia (in ethanol)

  • Anhydrous calcium chloride

Procedure:

  • Formation of the Pinner Salt: A solution of 4-cyanobenzoic acid in anhydrous ethanol is cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then allowed to stand in a sealed container at a low temperature. The ethyl 4-carbamimidate hydrochloride (Pinner salt) precipitates as a white solid.

  • Isolation of the Pinner Salt: The precipitated Pinner salt is collected by filtration under anhydrous conditions, washed with anhydrous diethyl ether, and dried in a desiccator over anhydrous calcium chloride.

  • Ammonolysis to the Amidine: The dried Pinner salt is suspended in a solution of ammonia in ethanol and stirred at room temperature. The reaction progress is monitored by thin-layer chromatography.

  • Isolation and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude 4-amidinobenzoic acid hydrochloride is then purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product.

G cluster_0 Pinner Salt Formation cluster_1 Amidine Formation cluster_2 Purification 4-Cyanobenzoic Acid 4-Cyanobenzoic Acid Reaction Vessel 1 Reaction Vessel 1 4-Cyanobenzoic Acid->Reaction Vessel 1 Anhydrous Ethanol Anhydrous Ethanol Anhydrous Ethanol->Reaction Vessel 1 HCl (gas) HCl (gas) HCl (gas)->Reaction Vessel 1 Pinner Salt Precipitation Pinner Salt Precipitation Reaction Vessel 1->Pinner Salt Precipitation Low Temperature Incubation Pinner Salt Pinner Salt Pinner Salt Precipitation->Pinner Salt Reaction Vessel 2 Reaction Vessel 2 Pinner Salt->Reaction Vessel 2 Ammonia in Ethanol Ammonia in Ethanol Ammonia in Ethanol->Reaction Vessel 2 Crude Product Crude Product Reaction Vessel 2->Crude Product Stirring at RT Recrystallization Recrystallization Crude Product->Recrystallization Final Product Final Product Recrystallization->Final Product

Caption: Experimental workflow for the synthesis of 4-amidinobenzoic acid hydrochloride.

Mechanism of Action: Serine Protease Inhibition

The biological significance of 4-amidinobenzoic acid hydrochloride lies in its action as a competitive inhibitor of serine proteases. The amidine group is structurally similar to the guanidinium group of arginine, a common substrate for many serine proteases such as trypsin and thrombin.

This structural mimicry allows 4-amidinobenzoic acid hydrochloride to bind to the active site of these enzymes, specifically in the S1 pocket which recognizes the side chain of the substrate. By occupying the active site, the inhibitor prevents the binding of the natural substrate, thereby blocking the enzyme's catalytic activity.

G cluster_0 Enzyme-Substrate Interaction (Normal) cluster_1 Competitive Inhibition Serine Protease Serine Protease ES Complex Enzyme-Substrate Complex Serine Protease->ES Complex EI Complex Enzyme-Inhibitor Complex (Inactive) Serine Protease->EI Complex Substrate (e.g., Arginine-containing protein) Substrate (e.g., Arginine-containing protein) Substrate (e.g., Arginine-containing protein)->ES Complex Substrate (e.g., Arginine-containing protein)->EI Complex Binding Blocked Products Products ES Complex->Products Catalysis Inhibitor 4-Amidinobenzoic Acid Hydrochloride Inhibitor->EI Complex

Caption: Competitive inhibition of a serine protease by 4-amidinobenzoic acid hydrochloride.

Applications in Research and Drug Development

The ability of 4-amidinobenzoic acid hydrochloride to inhibit serine proteases makes it a valuable tool in several areas of research and development:

  • Biochemical Research: It is used to study the structure and function of serine proteases and to investigate their roles in biological pathways.

  • Drug Discovery: As a structural scaffold, it serves as a starting point for the design of more potent and selective protease inhibitors for therapeutic applications in areas such as coagulation disorders, inflammation, and cancer.

  • Affinity Chromatography: Immobilized 4-amidinobenzoic acid can be used as a ligand for the purification of serine proteases.

An In-depth Technical Guide on the Mechanism of Action of 4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride, more commonly known as 4-guanidinobenzoic acid hydrochloride, is a synthetic molecule that has garnered significant interest in biochemical and pharmacological research. Its structural resemblance to the amino acid arginine allows it to function as a competitive inhibitor of various serine proteases, with a particular affinity for trypsin-like enzymes. This technical guide elucidates the core mechanisms of action of 4-guanidinobenzoic acid hydrochloride, focusing on its role as a serine protease inhibitor and its potential modulation of nitric oxide synthase (NOS) activity. Detailed experimental protocols and quantitative data are provided to support further investigation and application in drug discovery and development.

Core Mechanism of Action: Serine Protease Inhibition

The primary and most well-characterized mechanism of action of this compound is the competitive inhibition of serine proteases. This class of enzymes plays a crucial role in a multitude of physiological processes, including digestion, blood coagulation, and inflammation.

Molecular Interaction with the Active Site

The inhibitory activity of 4-guanidinobenzoic acid hydrochloride stems from the high affinity of its guanidino group for the S1 specificity pocket of trypsin-like serine proteases. This pocket is characterized by a conserved aspartate residue at its base, which forms a salt bridge with the positively charged guanidino group of the inhibitor. This interaction mimics the natural binding of arginine or lysine residues of substrate proteins, thus competitively blocking the enzyme's active site and preventing substrate hydrolysis.

Visualization of the Inhibitory Mechanism

The following diagram illustrates the competitive inhibition of a serine protease by 4-guanidinobenzoic acid hydrochloride.

G cluster_0 Serine Protease Active Site cluster_1 Inhibitor S1_Pocket S1 Specificity Pocket (Aspartate residue) Catalytic_Triad Catalytic Triad (Ser, His, Asp) Inhibitor 4-Guanidinobenzoic Acid (Guanidino group) Inhibitor->S1_Pocket Binding (Salt Bridge)

Caption: Binding of 4-Guanidinobenzoic Acid to a Serine Protease.

Potential Modulation of Nitric Oxide Synthase

Emerging evidence suggests a secondary mechanism of action for guanidino compounds, including 4-guanidinobenzoic acid, involving the modulation of nitric oxide synthase (NOS) activity. NOS enzymes are responsible for the production of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes.

Interaction with Nitric Oxide Synthase

Guanidino compounds can act as false substrates or inhibitors of NOS, thereby interfering with the production of NO.[2] The synthesis of NO is selectively inhibited by guanidino-substituted analogs of L-arginine.[3] Specifically, some guanidino compounds have been shown to inhibit inducible nitric oxide synthase (iNOS), which is often upregulated during inflammatory responses.[2] The mechanism may involve competition with the natural substrate, L-arginine, for binding to the active site of the enzyme. Some guanidino compounds can cause inactivation of iNOS by altering the functionality of the active site, including targeting the heme residue.[4]

Signaling Pathway Visualization

The following diagram depicts the potential inhibitory effect of 4-guanidinobenzoic acid on the nitric oxide signaling pathway.

G L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO Synthesis Inhibitor 4-Guanidinobenzoic Acid Inhibitor->NOS Inhibition

Caption: Inhibition of Nitric Oxide Synthesis.

Quantitative Data

While specific Ki or IC50 values for the parent compound 4-guanidinobenzoic acid are not extensively reported, its derivatives have been shown to be potent inhibitors of various serine proteases. For example, certain esters of 4-guanidinobenzoic acid exhibit high reactivity towards trypsin and plasma kallikrein.[1] The inhibitory activity of substituted benzamidines, which share the key guanidino-like functional group, has been correlated with their physicochemical properties.[5]

Table 1: Summary of Inhibitory Activities of Related Compounds

Compound ClassTarget Enzyme(s)Reported ActivityReference(s)
Esters of p-Guanidinobenzoic AcidTrypsin, Plasma KallikreinHighly reactive, form stable acyl-enzyme intermediates[1]
Substituted BenzamidinesTrypsin, Thrombin, Plasmin, C1sInhibition constants correlated with physicochemical properties[5]
AminoguanidineInducible Nitric Oxide Synthase (iNOS)IC50 = 2.1 µM (mouse)[6]

Experimental Protocols

Serine Protease Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory potential of 4-guanidinobenzoic acid hydrochloride against a serine protease such as trypsin.

Objective: To determine the inhibition kinetics (e.g., Ki) of 4-guanidinobenzoic acid hydrochloride on trypsin activity.

Materials:

  • Bovine Trypsin

  • 4-Guanidinobenzoic acid hydrochloride

  • Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or similar chromogenic/fluorogenic substrate

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2

  • Spectrophotometer or Fluorometer

Procedure:

  • Prepare Stock Solutions:

    • Dissolve bovine trypsin in 1 mM HCl to the desired concentration.

    • Dissolve 4-guanidinobenzoic acid hydrochloride in the assay buffer to create a range of concentrations.

    • Dissolve the substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well plate or cuvette, add the assay buffer.

    • Add varying concentrations of the inhibitor (4-guanidinobenzoic acid hydrochloride).

    • Add a fixed concentration of trypsin.

    • Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

  • Initiate Reaction:

    • Add the substrate to each well/cuvette to start the enzymatic reaction.

  • Data Acquisition:

    • Measure the change in absorbance or fluorescence over time at the appropriate wavelength for the chosen substrate.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) for each inhibitor concentration.

    • Plot the reaction velocities against the substrate concentration in the presence and absence of the inhibitor (Michaelis-Menten plot).

    • Use non-linear regression or a linearized plot (e.g., Lineweaver-Burk) to determine the type of inhibition and the inhibition constant (Ki).

Workflow Visualization:

G Start Start Prep_Solutions Prepare Stock Solutions (Enzyme, Inhibitor, Substrate) Start->Prep_Solutions Assay_Setup Set up Assay Plate/Cuvettes (Buffer, Inhibitor, Enzyme) Prep_Solutions->Assay_Setup Incubation Incubate Enzyme and Inhibitor Assay_Setup->Incubation Add_Substrate Add Substrate to Initiate Reaction Incubation->Add_Substrate Measure_Activity Measure Enzyme Activity (Spectrophotometry/Fluorometry) Add_Substrate->Measure_Activity Data_Analysis Analyze Data (Calculate Ki) Measure_Activity->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Serine Protease Inhibition Assay.

Nitric Oxide Synthase Inhibition Assay (General Protocol)

This protocol outlines a general method to evaluate the inhibitory effect of 4-guanidinobenzoic acid hydrochloride on NOS activity, typically in a cell-based model.

Objective: To determine the effect of 4-guanidinobenzoic acid hydrochloride on nitric oxide production in stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for cell stimulation

  • 4-Guanidinobenzoic acid hydrochloride

  • Griess Reagent for nitrite determination

  • Cell culture medium and supplements

Procedure:

  • Cell Culture and Treatment:

    • Culture macrophage cells to a suitable confluency.

    • Pre-treat the cells with varying concentrations of 4-guanidinobenzoic acid hydrochloride for a defined period (e.g., 1 hour).

    • Stimulate the cells with LPS and IFN-γ to induce iNOS expression and NO production.

    • Incubate for a further period (e.g., 24 hours).

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Perform the Griess assay by mixing the supernatant with the Griess reagent.

    • Measure the absorbance at ~540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples, which is indicative of NO production.

    • Determine the IC50 value of 4-guanidinobenzoic acid hydrochloride for NOS inhibition.

Workflow Visualization:

G Start Start Culture_Cells Culture Macrophage Cells Start->Culture_Cells Treat_Inhibitor Pre-treat with 4-Guanidinobenzoic Acid Culture_Cells->Treat_Inhibitor Stimulate_Cells Stimulate with LPS/IFN-γ Treat_Inhibitor->Stimulate_Cells Incubate Incubate for 24 hours Stimulate_Cells->Incubate Collect_Supernatant Collect Culture Supernatant Incubate->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

The Role of Benzamidine-Based Analogs as Serine Protease Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of benzamidine-based compounds, with a primary focus on p-aminobenzamidine, as potent and widely studied inhibitors of serine proteases. Due to the limited availability of data on "4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride," this paper will leverage the extensive research on the closely related and structurally similar p-aminobenzamidine to illustrate the core principles of serine protease inhibition by this class of molecules. This guide will cover their mechanism of action, quantitative inhibitory data, detailed experimental protocols, and their role in modulating signaling pathways, offering valuable insights for researchers in drug discovery and development.

Introduction to Serine Proteases and Their Inhibition

Serine proteases are a large and ubiquitous family of enzymes characterized by a highly reactive serine residue in their active site.[1] They play crucial roles in a myriad of physiological processes, including digestion, blood coagulation, fibrinolysis, and immune responses.[1] Dysregulation of serine protease activity is implicated in numerous pathological conditions such as cardiovascular diseases, inflammatory disorders, and cancer, making them attractive targets for therapeutic intervention.

Serine protease inhibitors are molecules that bind to and modulate the activity of these enzymes. They are broadly classified based on their mechanism of action, with competitive inhibitors, like benzamidine derivatives, being a significant class. These inhibitors typically possess a positively charged group that mimics the side chains of arginine or lysine, allowing them to bind to the S1 specificity pocket of trypsin-like serine proteases.

p-Aminobenzamidine: A Prototypical Competitive Inhibitor

p-Aminobenzamidine is a synthetic, reversible, and competitive inhibitor of several serine proteases.[2] Its amidinium group is isosteric and isoelectronic with the guanidinium group of arginine, enabling it to bind with high affinity to the active site of trypsin-like proteases. This interaction blocks substrate access and subsequent catalysis. The binding of p-aminobenzamidine to serine proteases can be influenced by hydrophobic and electronic interactions with substituents on the benzene ring.[1][3]

Mechanism of Action

The inhibitory action of p-aminobenzamidine is based on its structural mimicry of the natural substrates of trypsin-like serine proteases. The positively charged amidine group forms strong ionic and hydrogen bonds with the aspartate residue at the bottom of the S1 pocket of the enzyme, while the aromatic ring engages in hydrophobic interactions. This stable, non-covalent binding prevents the substrate from accessing the catalytic triad (Ser-His-Asp), thereby inhibiting the proteolytic activity of the enzyme.

G Competitive Inhibition of a Serine Protease cluster_0 Enzyme Active Site cluster_1 Molecules cluster_2 Binding Events Enzyme Serine Protease ES_Complex Enzyme-Substrate Complex (Product Formation) Enzyme->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (No Reaction) Enzyme->EI_Complex Binds Substrate Substrate (Arg/Lys) Substrate->ES_Complex Inhibitor p-Aminobenzamidine Inhibitor->EI_Complex Products Products ES_Complex->Products Catalysis

Mechanism of competitive inhibition by p-aminobenzamidine.

Quantitative Inhibitory Data

The potency of an inhibitor is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). Lower values indicate higher potency. The following table summarizes the reported Ki values for benzamidine and p-aminobenzamidine against several human serine proteases.

InhibitorProteaseKi (μM)Source
BenzamidineTrypsin35[4]
Plasmin350[4]
Thrombin220[4]
Trypsin-like protease (A. gemmatalis)11.2[5]
p-AminobenzamidineTrypsin6.1[6]
Thrombin65[6]

Experimental Protocols

Determining the inhibitory activity of a compound is a fundamental step in drug discovery. A common method involves a colorimetric or fluorometric assay using a synthetic substrate that releases a detectable molecule upon cleavage by the protease.

Determination of the Inhibition Constant (Ki) for a Competitive Trypsin Inhibitor

This protocol describes the determination of the Ki value for a competitive inhibitor of bovine trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).

Materials:

  • Bovine Trypsin

  • Competitive Inhibitor (e.g., p-aminobenzamidine)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Tris-HCl buffer (e.g., 100 mM Tris-HCl, 20 mM CaCl2, pH 8.2)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

  • Reagent Preparation:

    • Trypsin Stock Solution: Prepare a stock solution of bovine trypsin in a suitable buffer (e.g., 1 mM HCl) and determine its concentration.

    • Inhibitor Stock Solution: Prepare a concentrated stock solution of the inhibitor in an appropriate solvent (e.g., water or DMSO).

    • L-BAPNA Stock Solution: Prepare a stock solution of L-BAPNA in DMSO.

    • Assay Buffer: Prepare the Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, set up reactions containing varying concentrations of the substrate (L-BAPNA) and a fixed concentration of the inhibitor.

    • For each substrate concentration, also prepare a control reaction without the inhibitor.

    • Include blank wells containing only the substrate and buffer to correct for background absorbance.

  • Enzymatic Reaction:

    • Add the assay buffer, inhibitor (or vehicle for control), and substrate to the wells.

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a few minutes.

    • Initiate the reaction by adding a fixed amount of trypsin to each well.

    • Immediately start monitoring the increase in absorbance at 405 nm over time using a microplate reader. The released p-nitroaniline produces a yellow color.[5]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each reaction from the linear portion of the absorbance versus time plot.

    • Plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]) for both the inhibited and uninhibited reactions (Lineweaver-Burk plot).

    • For competitive inhibition, the lines will intersect on the y-axis.

    • Determine the apparent Michaelis-Menten constant (Km,app) for the inhibited reaction from the x-intercept (-1/Km,app).

    • Calculate the Ki using the following equation: Km,app = Km * (1 + [I]/Ki) where [I] is the concentration of the inhibitor.

G Workflow for Determining Ki of a Serine Protease Inhibitor cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup in 96-Well Plate cluster_reaction 3. Enzymatic Reaction cluster_analysis 4. Data Analysis prep_enzyme Prepare Trypsin Stock Solution setup_wells Add Buffer, Inhibitor, and Substrate to Wells prep_enzyme->setup_wells prep_inhibitor Prepare Inhibitor Stock Solution prep_inhibitor->setup_wells prep_substrate Prepare L-BAPNA Stock Solution prep_substrate->setup_wells prep_buffer Prepare Assay Buffer prep_buffer->setup_wells pre_incubate Pre-incubate at 37°C setup_wells->pre_incubate add_enzyme Initiate with Trypsin pre_incubate->add_enzyme read_absorbance Monitor Absorbance at 405 nm add_enzyme->read_absorbance calc_velocity Calculate Initial Reaction Velocities (V₀) read_absorbance->calc_velocity plot_data Generate Lineweaver-Burk Plot calc_velocity->plot_data determine_km Determine Km and Km,app plot_data->determine_km calc_ki Calculate Ki determine_km->calc_ki

Experimental workflow for Ki determination.

Role in Signaling Pathways: Thrombin and Protease-Activated Receptors (PARs)

Serine proteases, such as thrombin, act as signaling molecules by cleaving and activating a specific family of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[7] Thrombin is a potent activator of platelets and mediates its effects primarily through PAR1 and PAR4 on human platelets.[8]

The activation of PAR1 by thrombin involves the cleavage of the receptor's N-terminal domain, which unmasks a new N-terminus that acts as a "tethered ligand." This tethered ligand then binds to the body of the receptor, initiating intracellular signaling cascades.[1] Benzamidine-based inhibitors, by blocking the active site of thrombin, can prevent this cleavage and subsequent signaling.

G Thrombin Signaling Pathway via PAR1 and Site of Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1_inactive PAR1 (Inactive) Thrombin->PAR1_inactive Cleavage Inhibitor p-Aminobenzamidine Inhibitor->Thrombin Inhibits PAR1_active PAR1 (Active) (Tethered Ligand Exposed) PAR1_inactive->PAR1_active Activation G_protein G-protein Activation (Gq, G12/13) PAR1_active->G_protein Signaling Downstream Signaling (e.g., Ca²⁺ mobilization, RhoA activation) G_protein->Signaling Response Cellular Response (e.g., Platelet Aggregation) Signaling->Response

Thrombin-PAR1 signaling pathway and its inhibition.

Clinical and Research Applications

Benzamidine and its derivatives have found widespread use in both research and clinical settings.

  • Affinity Chromatography: Immobilized p-aminobenzamidine is extensively used for the purification of trypsin-like serine proteases from complex mixtures.[9][10]

  • Protease Inhibitor Cocktails: Benzamidine is a common component of protease inhibitor cocktails used to prevent protein degradation during cell lysis and protein purification.

  • Drug Development: The benzamidine scaffold is a key pharmacophore in the development of therapeutic agents targeting serine proteases. For instance, derivatives of benzamidine have been investigated as anticoagulants by targeting Factor Xa in the coagulation cascade.[11] The development of new anticoagulants, such as Factor XI inhibitors, highlights the ongoing importance of targeting serine proteases in thrombotic diseases.[12][13]

Conclusion

Benzamidine-based compounds, exemplified by p-aminobenzamidine, are invaluable tools for the study and inhibition of serine proteases. Their well-understood mechanism of action, quantifiable inhibitory potency, and utility in both basic research and as scaffolds for drug design underscore their significance. This technical guide provides a foundational understanding for researchers and drug development professionals working with this important class of enzymes and their inhibitors. Further exploration into the structure-activity relationships of substituted benzamidines will continue to drive the development of more potent and selective serine protease inhibitors for therapeutic applications.

References

A Technical Guide to the Spectroscopic Characterization of 4-Amidinobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the spectroscopic characterization of 4-amidinobenzoic acid hydrochloride. While direct experimental data is scarce, this guide provides a comprehensive framework for its analysis by presenting the spectroscopic data of the closely related compound, 4-aminobenzoic acid. This includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Structural Comparison and Predicted Spectral Differences

4-Amidinobenzoic acid hydrochloride and 4-aminobenzoic acid share a para-substituted benzoic acid core. The key difference lies in the functional group at the 4-position: an amidinium chloride group in the target compound versus an amino group in the analog.

  • 4-Amidinobenzoic acid hydrochloride: Contains a C(=NH₂⁺)NH₂ group. The positive charge is delocalized across the amidinium system.

  • 4-Aminobenzoic acid: Contains a neutral -NH₂ group.

This structural variance is expected to manifest in their spectra:

  • NMR Spectroscopy: The protons of the amidinium group in 4-amidinobenzoic acid hydrochloride would likely appear as broad signals in the ¹H NMR spectrum, with chemical shifts significantly downfield compared to the amino protons of 4-aminobenzoic acid due to the positive charge and deshielding effects. The aromatic protons and carbons of the amidinium compound are also expected to be shifted downfield.

  • IR Spectroscopy: 4-Amidinobenzoic acid hydrochloride will exhibit characteristic stretches for the C=N⁺ and N-H bonds of the amidinium group, which will differ from the N-H stretches of the primary amine in 4-aminobenzoic acid. The carbonyl stretch may also be influenced by the electron-withdrawing nature of the amidinium group.

  • Mass Spectrometry: The molecular ion peak for 4-amidinobenzoic acid (as the free base) would be at a different m/z value than that of 4-aminobenzoic acid, reflecting their different molecular weights. The fragmentation patterns will also differ due to the presence of the amidine functional group.

Spectroscopic Data of 4-Aminobenzoic Acid

The following tables summarize the spectroscopic data for 4-aminobenzoic acid for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Data for 4-Aminobenzoic Acid [1][2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
12.0Singlet1H-COOHDMSO-d₆
7.65Doublet2HAromatic H (ortho to -COOH)DMSO-d₆
6.57Doublet2HAromatic H (ortho to -NH₂)DMSO-d₆
5.89Singlet2H-NH₂DMSO-d₆

Table 2: ¹³C NMR Data for 4-Aminobenzoic Acid [2]

Chemical Shift (δ) ppmAssignmentSolvent
167.9-COOHDMSO-d₆
153.5C-NH₂DMSO-d₆
131.7Aromatic CH (ortho to -COOH)DMSO-d₆
117.3C-COOHDMSO-d₆
113.0Aromatic CH (ortho to -NH₂)DMSO-d₆
Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorptions for 4-Aminobenzoic Acid [3][4]

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amine)
3300-2500Strong, Very BroadO-H stretching (carboxylic acid)
1700-1680StrongC=O stretching (carbonyl)
1600-1475Medium-StrongAromatic C=C stretching
1320-1210StrongC-O stretching
850-800Strongpara-disubstituted C-H bending
Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for 4-Aminobenzoic Acid [5][6]

m/zRelative Intensity (%)Assignment
137100[M]⁺ (Molecular Ion)
120~80[M-OH]⁺
92~60[M-COOH]⁺
65~40[C₅H₅]⁺

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like 4-amidinobenzoic acid hydrochloride.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation Sample Solid Sample Dissolve Dissolve in appropriate deuterated solvent for NMR Sample->Dissolve NMR Prepare_Mull Prepare KBr pellet or Nujol mull for IR Sample->Prepare_Mull IR Dissolve_MS Dissolve in volatile solvent for MS Sample->Dissolve_MS MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR IR IR Spectroscopy Prepare_Mull->IR MS Mass Spectrometry Dissolve_MS->MS Process_NMR Process NMR Data (FT, phasing, baseline correction) NMR->Process_NMR Process_IR Analyze IR Spectrum (Peak picking, functional group identification) IR->Process_IR Process_MS Analyze Mass Spectrum (Molecular ion, fragmentation pattern) MS->Process_MS Structure_Elucidation Structure Elucidation Process_NMR->Structure_Elucidation Process_IR->Structure_Elucidation Process_MS->Structure_Elucidation

Caption: A logical workflow for the spectroscopic analysis of a solid organic compound.

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR, IR, and MS data for a solid organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, CD₃OD) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the instrument's specifications.

    • Place the sample into the NMR magnet.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Sample Preparation (Nujol Mull Method):

    • Grind a small amount (2-5 mg) of the solid sample in an agate mortar and pestle.

    • Add a drop of Nujol (mineral oil) and continue grinding to form a smooth, thick paste (mull).

    • Spread a thin layer of the mull between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Place the KBr pellet or salt plates in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet/salt plates).

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a volatile solvent compatible with the ionization technique (e.g., methanol, acetonitrile, or a mixture with water).

    • The solvent may be acidified (e.g., with 0.1% formic acid) or basified to promote ionization, depending on the analyte's properties.

    • Ensure the sample is free of non-volatile salts and buffers, which can interfere with the analysis.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer's ion source (e.g., electrospray ionization - ESI) via direct infusion or through a liquid chromatography (LC) system.

    • Optimize the ion source parameters (e.g., spray voltage, capillary temperature) to maximize the signal of the ion of interest.

    • Acquire the mass spectrum over the desired m/z range.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight of the compound.

    • Analyze the isotopic pattern to aid in elemental composition determination.

    • Interpret the fragmentation pattern from the MS/MS spectrum to deduce the structure of the molecule.

References

A Technical Guide to the Solubility of 4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride. Extensive searches of scientific literature and chemical databases have revealed a lack of publicly available quantitative solubility data for this specific compound.

Given the absence of direct experimental values, this guide provides solubility data for a structurally analogous compound, Benzamidine hydrochloride . Benzamidine hydrochloride shares the core benzamidine functional group and exists as a hydrochloride salt, making its solubility characteristics a relevant proxy for estimating the behavior of this compound. It is strongly recommended that experimental solubility studies be conducted for the target compound to obtain precise data for any research or development application.

Estimated Solubility Profile Based on a Structural Analog

The solubility of a compound is a critical physicochemical property influencing its behavior in various scientific applications, including drug formulation and biochemical assays. As hydrochloride salts are typically employed to enhance the aqueous solubility of amine-containing compounds, it is anticipated that this compound will exhibit higher solubility in polar protic solvents.

The following table summarizes the available solubility data for Benzamidine hydrochloride, which can serve as a preliminary guide.

Solubility Data for Benzamidine Hydrochloride
SolventConcentrationComments
Water50 mg/mLSolution may be clear to slightly hazy and colorless to faintly yellow. Heating may be required. The free base is slightly soluble in water.[1]
Ethanol10 mg/mL[2][3]Soluble.[4]
Dimethyl Sulfoxide (DMSO)25 mg/mL[2][3]---
Dimethylformamide (DMF)25 mg/mL[2][3]---
Phosphate-Buffered Saline (PBS), pH 7.2Approx. 3 mg/mL[2][3]---
AlcoholSoluble[4]General term, likely refers to lower alcohols like ethanol and methanol.

Experimental Protocol for Thermodynamic Solubility Determination

To ascertain the definitive solubility of this compound, the Shake-Flask Method is the recommended standard for determining thermodynamic equilibrium solubility.[5][6] This method involves equilibrating an excess of the solid compound in a solvent of interest over a defined period and then measuring the concentration of the dissolved substance in the supernatant.

Objective:

To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:
  • This compound (solid, high purity)

  • Selected solvents of analytical grade (e.g., Water, Ethanol, DMSO, PBS at various pH levels)

  • Thermostatic shaker capable of maintaining a constant temperature (e.g., 25 °C or 37 °C)

  • Sealed vials (e.g., glass vials with screw caps)

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Calibrated pH meter

  • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

  • Volumetric flasks and pipettes

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-determined volume of the selected solvent in a sealed vial. The excess solid should be visually apparent throughout the experiment.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired constant temperature (e.g., 37 ± 1 °C).[7]

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is common, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).[7]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature to permit the settling of undissolved solid.

    • To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is advisable to sample from the upper portion of the liquid.

    • Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles. Adsorption of the compound to the filter should be evaluated and minimized.

    • Dilute the filtered sample with an appropriate solvent to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis:

    • Calculate the solubility of the compound from the measured concentration, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

    • The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

    • For aqueous buffers, the pH of the saturated solution should be measured and reported.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the shake-flask method for determining thermodynamic solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_analysis Analysis & Reporting A Add excess solid compound to a known volume of solvent B Seal vials A->B C Agitate in thermostatic shaker (e.g., 24-48h at 37°C) B->C D Allow solid to settle C->D E Centrifuge samples D->E F Withdraw supernatant E->F G Filter through 0.22µm syringe filter F->G H Dilute sample G->H I Analyze concentration (e.g., HPLC) H->I J Calculate solubility (mean ± SD of replicates) I->J K Report results (mg/mL or mol/L) and final pH J->K

Workflow for Shake-Flask Solubility Determination.

References

4-Amidinobenzoic Acid: A Technical Guide to its Discovery and Application as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and application of 4-amidinobenzoic acid as a pivotal research chemical, particularly focusing on its role as a competitive inhibitor of serine proteases. This document provides a comprehensive overview of its synthesis, mechanism of action, and the experimental protocols crucial for its study and utilization in drug discovery and development.

Discovery and Historical Context

The journey of 4-amidinobenzoic acid as a research chemical is intrinsically linked to the broader exploration of benzamidine and its derivatives as inhibitors of trypsin-like serine proteases. The pioneering work of F. Markwardt and his colleagues in the late 1960s laid the foundation for understanding the structure-activity relationships of these compounds. Their 1968 publication in the European Journal of Biochemistry was a landmark study that systematically investigated the inhibitory effects of various benzamidine derivatives, including those with substitutions on the benzene ring, on key serine proteases such as trypsin, plasmin, and thrombin.[1]

These early investigations revealed that the amidine group was crucial for inhibitory activity, acting as a mimic of the guanidinium group of arginine, the natural substrate for these enzymes. This discovery established benzamidine-based compounds as a significant class of reversible, competitive inhibitors of serine proteases, paving the way for the development of more potent and selective inhibitors for therapeutic and research purposes. 4-amidinobenzoic acid, with its carboxyl group offering a potential point for further chemical modification, emerged as a valuable tool compound in this field.

Synthesis of 4-Amidinobenzoic Acid

The most common and effective method for the synthesis of 4-amidinobenzoic acid is through the Pinner reaction, starting from 4-cyanobenzoic acid. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, followed by treatment with ammonia to form the amidine.

Experimental Protocol: Synthesis via Pinner Reaction

Materials:

  • 4-Cyanobenzoic acid

  • Anhydrous ethanol

  • Dry hydrogen chloride gas

  • Anhydrous diethyl ether

  • Ammonia (gas or saturated solution in ethanol)

  • Hydrochloric acid (for pH adjustment)

  • Ice bath

  • Magnetic stirrer

  • Round-bottom flask

  • Gas dispersion tube

  • Büchner funnel and filter paper

Procedure:

  • Formation of the Imidate Ester Hydrochloride (Pinner Salt):

    • Suspend 4-cyanobenzoic acid in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.

    • Cool the suspension in an ice bath.

    • Bubble dry hydrogen chloride gas through the stirred suspension. The reaction is typically carried out at 0-5 °C.

    • Continue the introduction of HCl gas until the nitrile is completely converted to the ethyl imidate hydrochloride (Pinner salt). The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the nitrile peak).

    • The Pinner salt often precipitates from the reaction mixture. Isolate the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

  • Ammonolysis to form 4-Amidinobenzoic Acid Hydrochloride:

    • Dissolve the isolated Pinner salt in anhydrous ethanol.

    • Pass anhydrous ammonia gas through the solution, or add a saturated solution of ammonia in ethanol.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

    • Upon completion of the reaction, the product, 4-amidinobenzoic acid hydrochloride, may precipitate. If not, the solvent can be removed under reduced pressure.

  • Isolation and Purification:

    • The crude 4-amidinobenzoic acid hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

    • To obtain the free base (4-amidinobenzoic acid), the hydrochloride salt can be dissolved in water and the pH carefully adjusted to the isoelectric point with a base, causing the product to precipitate. The solid is then collected by filtration, washed with cold water, and dried.

Below is a diagram illustrating the workflow for the synthesis of 4-amidinobenzoic acid.

G Synthesis Workflow of 4-Amidinobenzoic Acid cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis cluster_2 Step 3: Purification start 4-Cyanobenzoic Acid in Anhydrous Ethanol add_hcl Bubble Dry HCl Gas (0-5 °C) start->add_hcl pinner_salt Ethyl 4-Carboxybenzimidate Hydrochloride (Pinner Salt) add_hcl->pinner_salt add_ammonia Add Anhydrous Ammonia in Ethanol pinner_salt->add_ammonia amidine_hcl 4-Amidinobenzoic Acid Hydrochloride add_ammonia->amidine_hcl recrystallize Recrystallization (e.g., Ethanol/Ether) amidine_hcl->recrystallize pure_product Pure 4-Amidinobenzoic Acid Hydrochloride recrystallize->pure_product

Caption: Experimental workflow for the synthesis of 4-amidinobenzoic acid.

Mechanism of Action: Serine Protease Inhibition

4-Amidinobenzoic acid acts as a competitive inhibitor of trypsin-like serine proteases. These enzymes have a deep, negatively charged pocket (the S1 pocket) that preferentially binds to the side chains of arginine or lysine residues of their substrates. The key to the inhibitory activity of 4-amidinobenzoic acid lies in its positively charged amidinium group, which serves as a structural mimic of the guanidinium group of arginine.

This allows 4-amidinobenzoic acid to bind tightly within the S1 pocket of the enzyme's active site, forming a stable, non-covalent complex. By occupying the active site, it prevents the binding and subsequent cleavage of the natural substrate, thereby inhibiting the enzyme's catalytic activity.

The following diagram illustrates the mechanism of competitive inhibition.

G Mechanism of Competitive Inhibition E Serine Protease (Enzyme) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate (e.g., Arginine-containing peptide) I 4-Amidinobenzoic Acid (Inhibitor) ES->E P Products ES->P + E EI->E

Caption: Competitive inhibition of a serine protease by 4-amidinobenzoic acid.

Quantitative Data on Inhibitory Activity

The potency of an inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce 50% inhibition of the enzyme. A lower Kᵢ value indicates a more potent inhibitor. The following table summarizes the reported Kᵢ values for benzamidine and its derivatives against common serine proteases.

InhibitorEnzymeKᵢ (µM)Reference
BenzamidineTrypsin18.4Markwardt et al., 1968, Eur J Biochem[1]
BenzamidinePlasmin350Selleck Chemicals
BenzamidineThrombin220Selleck Chemicals
4-AminobenzamidineTrypsin0.83Markwardt et al., 1968, Eur J Biochem[1]
4-Amidinophenylpyruvic acidTrypsin0.42Stürzebecher et al., 1983, Pharmazie
4-Amidinophenylpyruvic acidThrombin1.5Stürzebecher et al., 1983, Pharmazie

Note: Specific Kᵢ values for 4-amidinobenzoic acid can vary depending on the experimental conditions.

Experimental Protocol: Serine Protease Inhibition Assay

A common method to determine the inhibitory activity of compounds like 4-amidinobenzoic acid is a chromogenic substrate-based enzymatic assay.

Materials:

  • Purified serine protease (e.g., trypsin, thrombin, plasmin)

  • Chromogenic substrate specific for the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing CaCl₂)

  • 4-Amidinobenzoic acid (inhibitor) stock solution in a suitable solvent (e.g., water or DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the serine protease in the assay buffer.

    • Prepare a series of dilutions of the 4-amidinobenzoic acid stock solution in the assay buffer.

    • Prepare a working solution of the chromogenic substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer to each well.

    • Add the inhibitor dilutions to the respective wells. Include a control well with no inhibitor.

    • Add the enzyme solution to all wells except for a blank control (which contains only buffer and substrate).

    • Pre-incubate the plate at a constant temperature (e.g., 37 °C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.

    • Immediately place the microplate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation, which relates the IC₅₀ to the Kᵢ and the substrate concentration ([S]) and the Michaelis-Menten constant (Kₘ) of the substrate: Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

The following diagram outlines the workflow for a typical serine protease inhibition assay.

G Serine Protease Inhibition Assay Workflow cluster_0 Preparation cluster_1 Assay Setup (96-well plate) cluster_2 Measurement and Analysis prep_reagents Prepare Enzyme, Inhibitor, and Substrate Solutions add_buffer Add Assay Buffer prep_reagents->add_buffer add_inhibitor Add Inhibitor Dilutions add_buffer->add_inhibitor add_enzyme Add Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate (e.g., 37°C) add_enzyme->pre_incubate add_substrate Add Chromogenic Substrate pre_incubate->add_substrate read_absorbance Measure Absorbance over Time add_substrate->read_absorbance calc_velocity Calculate Initial Reaction Velocities read_absorbance->calc_velocity determine_ic50 Determine IC50 calc_velocity->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calc_ki

Caption: Workflow for a serine protease inhibition assay.

Conclusion

4-Amidinobenzoic acid, born from the early explorations of benzamidine derivatives, remains a cornerstone research chemical for the study of serine proteases. Its straightforward synthesis, well-understood mechanism of competitive inhibition, and utility as a molecular scaffold have solidified its importance in enzymology and drug discovery. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize 4-amidinobenzoic acid in their endeavors to understand and modulate the activity of serine proteases in health and disease.

References

4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride CAS number 942-74-5 information

Author: BenchChem Technical Support Team. Date: December 2025

Note on Chemical Identity: The user request specified 4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride with CAS number 942-74-5. However, extensive searches yielded no information for a compound with this name and CAS number. Instead, the searches consistently returned information for 4-(2-Aminoethyl)benzoic acid hydrochloride with associated CAS numbers such as 60531-36-4 and 1199-69-5 . This guide will focus on the latter, more commonly documented compound, assuming a potential error in the initial request.

Introduction

4-(2-Aminoethyl)benzoic acid hydrochloride is a bifunctional organic compound that serves as a versatile building block in synthetic chemistry and biomedical research.[1] Its structure, featuring a primary amino group and a carboxylic acid moiety on a benzene ring, allows for a wide range of chemical modifications. The hydrochloride salt form enhances its solubility and stability, making it particularly suitable for use in aqueous reaction conditions and for formulation purposes.[2] This compound is a key intermediate in the synthesis of a variety of bioactive molecules, including pharmaceuticals, and is utilized in the development of materials with specific functional properties.[1][2]

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of 4-(2-Aminoethyl)benzoic acid and its hydrochloride salt.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name4-(2-aminoethyl)benzoic acid hydrochloride
CAS Number60531-36-4[3]
Molecular FormulaC₉H₁₁NO₂·HCl[2]
Molecular Weight201.65 g/mol [2]
InChI KeyGRQLJCQMQXXDTR-UHFFFAOYSA-N
Canonical SMILESC1=CC(=CC=C1CCN)C(=O)O.Cl

Table 2: Physical Properties

PropertyValue
AppearanceWhite to beige or tan powder/crystals[2][4]
Melting Point>350 °C (decomposes)[4]
Purity≥95% (by NMR)[2]
Storage TemperatureRoom temperature, store in a well-ventilated place with the container tightly closed.[4]

Applications in Research and Development

4-(2-Aminoethyl)benzoic acid hydrochloride is a valuable tool for researchers and professionals in various scientific fields.

  • Pharmaceutical Development: This compound is a crucial intermediate in the synthesis of diverse pharmaceutical agents.[2] It is particularly noted for its use in developing drugs targeting neurological disorders.[2] Its bifunctional nature allows it to be incorporated into more complex molecules to enhance their therapeutic efficacy.[2]

  • Biochemical Research: In the field of biochemistry, it is employed in studies related to amino acid metabolism and protein interactions.[2] It can be used as a linker or spacer molecule in the development of probes and labels for investigating cellular functions and disease mechanisms.[1] Its structural similarity to non-proteinogenic amino acids allows for its integration into peptide chains to create peptidomimetics.[1]

  • Enzyme Inhibition Studies: Derivatives of 4-(2-Aminoethyl)benzoic acid are synthesized and screened for their potential as enzyme inhibitors, which is a key strategy in drug discovery.[2]

  • Materials Science: The compound is explored for its utility in creating polymers and coatings with desired functional properties, contributing to advancements in material performance.[2]

  • Other Industrial Applications: Beyond research, it also finds use in the production of dyes and pigments.[2]

Experimental Protocols

Detailed, specific experimental protocols for 4-(2-Aminoethyl)benzoic acid hydrochloride are not widely available in the public domain. However, based on its chemical structure and common applications of similar benzoic acid derivatives, a generalized protocol for its use as a synthetic building block in amide synthesis is provided below. This protocol is for illustrative purposes and would require optimization for a specific reaction.

Generalized Protocol for N-Acylation

This protocol describes the reaction of the amino group of 4-(2-Aminoethyl)benzoic acid hydrochloride with an acyl chloride to form an N-acylated derivative.

Materials:

  • 4-(2-Aminoethyl)benzoic acid hydrochloride

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend 4-(2-Aminoethyl)benzoic acid hydrochloride (1.0 equivalent) in the anhydrous aprotic solvent.

  • Basification: Add the tertiary amine base (2.2 equivalents) to the suspension and stir until the solid dissolves or the mixture becomes a fine, homogenous suspension. This step is crucial to deprotonate the hydrochloride salt and the carboxylic acid.

  • Addition of Acylating Agent: Cool the reaction mixture in an ice bath (0 °C). Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and continue stirring. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Characterization: Purify the crude product by column chromatography or recrystallization. Characterize the final product using appropriate analytical techniques such as NMR, IR, and mass spectrometry.

Visualizations

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a more complex molecule using 4-(2-Aminoethyl)benzoic acid hydrochloride as a starting material.

G General Synthetic Workflow Using 4-(2-Aminoethyl)benzoic Acid Hydrochloride A 4-(2-Aminoethyl)benzoic acid hydrochloride C N-Acylated Intermediate A->C Amide Bond Formation B Acylating Agent (R-COCl) or Coupling Reagent + R-COOH B->C D Further Functionalization (e.g., Esterification of Carboxylic Acid) C->D Modification E Final Bioactive Molecule D->E Final Synthetic Step

Caption: General workflow for synthesizing bioactive molecules.

Logical Relationship of Applications

This diagram shows the relationship between the core compound and its various applications.

G Applications of 4-(2-Aminoethyl)benzoic Acid Hydrochloride CoreCompound 4-(2-Aminoethyl)benzoic acid hydrochloride Pharma Pharmaceutical Development CoreCompound->Pharma Biochem Biochemical Research CoreCompound->Biochem Materials Materials Science CoreCompound->Materials Dyes Dyes and Pigments CoreCompound->Dyes Neuro Neurological Disorders Pharma->Neuro Enzyme Enzyme Inhibitors Pharma->Enzyme Peptides Peptidomimetics Biochem->Peptides

Caption: Relationship between the core compound and its applications.

Safety and Handling

4-(2-Aminoethyl)benzoic acid hydrochloride is classified with the following hazards:

  • Acute toxicity, Oral (Category 4)

  • Skin irritation (Category 2)

  • Serious eye damage (Category 1)

  • Specific target organ toxicity – single exposure (Category 3), Respiratory system

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Use only outdoors or in a well-ventilated area.

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

First Aid:

  • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

  • If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-(2-Aminoethyl)benzoic acid hydrochloride is a valuable and versatile chemical intermediate with significant applications in pharmaceutical development, biochemical research, and materials science. Its bifunctional nature allows for its use as a scaffold in the synthesis of a wide array of more complex and functionally diverse molecules. While detailed experimental protocols involving this specific compound are not extensively documented in publicly accessible literature, its utility as a building block is well-established, and generalized synthetic procedures can be readily adapted. As research in drug discovery and materials science continues to advance, the importance of such versatile intermediates is likely to grow.

References

The Multifaceted Role of Benzamidine Derivatives in Biochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Relevance of the Benzamidine Scaffold

The benzamidine moiety, a simple aromatic amidine, represents a cornerstone in the design and discovery of biologically active molecules.[1][2] Its intrinsic ability to engage with and modulate the function of key biological targets, most notably serine proteases, has cemented its place in the toolkits of biochemists, medicinal chemists, and drug development professionals.[3][4][5] This guide provides an in-depth exploration of the biological activities of benzamidine derivatives, moving beyond their classical role as protease inhibitors to explore their emerging applications in oncology, infectious disease, and anticoagulation therapy. We will delve into the mechanistic underpinnings of their activity, provide actionable experimental protocols, and present key structure-activity relationship (SAR) data to inform future research and development.

Core Biological Activity: Potent Inhibition of Serine Proteases

The most well-characterized biological activity of benzamidine and its derivatives is the competitive, reversible inhibition of serine proteases.[1][5][6][7] These enzymes, characterized by a highly conserved catalytic triad featuring a serine residue, play critical roles in a vast array of physiological and pathological processes, including digestion, blood coagulation, and inflammation.[7]

Mechanism of Action: Mimicking the Natural Substrate

The inhibitory prowess of benzamidine derivatives stems from their structural resemblance to the side chains of arginine and lysine, the natural substrates for trypsin-like serine proteases. The positively charged amidinium group of the benzamidine moiety forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the enzyme.[5] This interaction, further stabilized by hydrophobic interactions between the benzene ring and the walls of the pocket, effectively blocks the active site and prevents substrate binding and subsequent hydrolysis.[5]

Benzamidine Benzamidine Derivative (Positively Charged Amidinium Group) S1_Pocket Serine Protease S1 Pocket (e.g., Trypsin, Thrombin) Benzamidine->S1_Pocket Binds to Asp189 Aspartate Residue (Asp189) (Negatively Charged) Benzamidine->Asp189 Forms Salt Bridge Active_Site Catalytic Triad (Ser195, His57, Asp102) Benzamidine->Active_Site Blocks Access S1_Pocket->Asp189 Contains S1_Pocket->Active_Site Adjacent to Hydrolysis Peptide Bond Hydrolysis Active_Site->Hydrolysis Catalyzes Substrate Natural Substrate (e.g., Arginine, Lysine) Substrate->S1_Pocket Binds to (Normally) Substrate->Active_Site Access Blocked

Caption: Benzamidine derivatives competitively inhibit serine proteases.

Key Targets and Structure-Activity Relationships (SAR)

Benzamidine derivatives have been shown to inhibit a range of serine proteases, including trypsin, thrombin, plasmin, and coagulation factor Xa.[8][] The specificity and potency of these inhibitors can be modulated by substitutions on the benzamidine scaffold.

A study evaluating 52 benzamidine derivatives against boar sperm acrosin revealed that all were more potent than the parent benzamidine (Ki = 4.0 x 10⁻⁶ M).[10] Notably, one derivative, α-(4-amidino-2,6-diiodophenoxy)-3-nitrotoluene, exhibited outstanding potency with a Ki value of 4.5 x 10⁻⁸ M, highlighting the significant impact of substitutions on inhibitory activity.[10]

Derivative TypeTarget EnzymeKey SAR InsightsReference
Substituted BenzamidinesAcrosinHalogenation and phenoxy substitutions can dramatically increase potency.[10]
General BenzamidinesTrypsin, Plasmin, Thrombin, Factor XaVariations in substitutions lead to differential inhibitory activities, suggesting differences in the primary and secondary binding sites of these enzymes.[8]
TIPPS-containing BenzamidinesuPAThe bulky N-terminal 2,4,6-triisopropylphenylsulfonyl (TIPPS) group occludes binding to S3/S4 subsites in trypsin but is effective against urokinase (uPA) where these sites are occluded.[11]
Bis-benzamidinesTrypsin, tPAMinor changes in the binding mode of bis-benzamidine inhibitors can lead to significant shifts in potency against different proteases.[11]

Expanding Therapeutic Horizons: Beyond Protease Inhibition

While serine protease inhibition remains a primary application, the versatility of the benzamidine scaffold has led to its exploration in a variety of other therapeutic areas.

Anticoagulant Activity

Given their potent inhibition of key coagulation enzymes like thrombin and Factor Xa, benzamidine derivatives are actively being investigated as anticoagulants for the treatment and prevention of thrombotic diseases.[12][13][14] The development of specific inhibitors for these enzymes is a major focus of cardiovascular drug discovery. For instance, some derivatives are designed to specifically inhibit factor Xa, a critical enzyme in the coagulation cascade.[12]

Anticancer Potential

Emerging research has highlighted the potential of benzamidine derivatives as anticancer agents.[15][16] The mechanisms underlying their anticancer activity are diverse and appear to be cell-type dependent. One study demonstrated that a tetra-benzamidine derivative, TAPP-Br, inhibited the growth of human colon carcinoma cell lines.[17][18] This inhibition was associated with a decrease in the expression of nuclear oncogenes like MYC, FOS, and JUN, and a modulation of protein kinase C activity.[17][18] Another study on novel benzamide derivatives found that the compound BJ-13 induced apoptosis in gastric cancer cells by promoting the accumulation of reactive oxygen species (ROS) and causing mitochondrial dysfunction.[19]

Benzamidine Benzamidine Derivative (e.g., BJ-13) ROS Increased Reactive Oxygen Species (ROS) Benzamidine->ROS Induces Mitochondria Mitochondrial Membrane Potential Collapse ROS->Mitochondria Leads to Caspase Caspase Activation Mitochondria->Caspase Triggers Apoptosis Apoptosis (Cancer Cell Death) Caspase->Apoptosis Executes

Caption: Apoptosis induction by a benzamidine derivative in cancer cells.

Antimicrobial and Antifungal Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Benzamidine derivatives have shown promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.[20][21][22][23][24] For example, novel benzamidine analogues have demonstrated significant growth inhibition against pathogens implicated in periodontal disease, such as Porphyromonas gingivalis and Escherichia coli.[20][22] Studies have shown that these compounds can be effective at concentrations between 31.25 and 125 µg/mL with weak cytotoxicity against human cells.[23][24] Furthermore, some benzamidine derivatives carrying 1,2,3-triazole moieties have displayed excellent in vivo antifungal activity against plant pathogens like Colletotrichum lagenarium.[25]

Experimental Protocols: A Guide for the Bench Scientist

To facilitate the practical application of this knowledge, we provide detailed, step-by-step methodologies for key experiments used to characterize the biological activity of benzamidine derivatives.

Protocol 1: Serine Protease Inhibition Assay (e.g., Trypsin)

This protocol outlines a general method for determining the inhibitory constant (Ki) of a benzamidine derivative against a serine protease like trypsin using a chromogenic substrate.

Materials:

  • Purified trypsin

  • Tris-HCl buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)

  • Chromogenic substrate (e.g., N-p-tosyl-L-arginine methyl ester hydrochloride - TAME)

  • Benzamidine derivative stock solution (in an appropriate solvent like DMSO or water)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of trypsin in Tris-HCl buffer (e.g., 20 nM).

    • Prepare a stock solution of the chromogenic substrate TAME in Tris-HCl buffer (e.g., 1 mM).

    • Prepare serial dilutions of the benzamidine derivative in Tris-HCl buffer.

  • Assay Setup:

    • To the wells of a 96-well microplate, add the Tris-HCl buffer.

    • Add varying concentrations of the benzamidine derivative to the wells.

    • Add the trypsin solution to each well and incubate at a constant temperature (e.g., 25°C) for a short period (e.g., 1 minute) to allow for inhibitor binding.

  • Initiate Reaction:

    • Add the TAME substrate solution to each well to initiate the enzymatic reaction.

  • Data Acquisition:

    • Immediately begin monitoring the absorbance at the appropriate wavelength for the chromogenic substrate (e.g., 247 nm for TAME hydrolysis) over a set period (e.g., 1-5 minutes) using a microplate reader.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the reaction velocities against the inhibitor concentrations.

    • Calculate the inhibitory constant (Ki) using appropriate enzyme kinetic models (e.g., Dixon plot or non-linear regression analysis of the Michaelis-Menten equation).[26]

Protocol 2: Antimicrobial Susceptibility Testing (Micro-broth Dilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a benzamidine derivative against a specific bacterial strain.[20][22]

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Benzamidine derivative stock solution

  • Sterile 96-well microplates

  • Incubator

Procedure:

  • Prepare Inoculum:

    • Dilute the bacterial culture in MHB to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Prepare Serial Dilutions:

    • In a 96-well microplate, perform a two-fold serial dilution of the benzamidine derivative in MHB to achieve a range of concentrations.

  • Inoculation:

    • Add an equal volume of the standardized bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (bacteria in MHB without inhibitor) and a negative control (MHB only).

  • Incubation:

    • Incubate the microplate at 37°C for 18-24 hours.

  • Determine MIC:

    • Visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the benzamidine derivative that completely inhibits visible bacterial growth.

Conclusion and Future Directions

Benzamidine and its derivatives continue to be a rich source of biologically active compounds with significant potential in biochemical research and drug development. Their well-established role as serine protease inhibitors provides a solid foundation for the development of novel therapeutics for a range of diseases. Moreover, the expanding applications in cancer and infectious diseases underscore the versatility of this chemical scaffold. Future research will likely focus on the rational design of next-generation benzamidine derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The integration of computational modeling with traditional medicinal chemistry approaches will be crucial in unlocking the full therapeutic potential of this remarkable class of molecules.

References

Understanding the Binding Affinity of 4-Amidinobenzoic Acid to Trypsin-Like Proteases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the binding affinity of 4-amidinobenzoic acid and its derivatives to trypsin-like proteases. Trypsin-like proteases are a family of enzymes characterized by a serine residue in their active site and a preference for cleaving peptide bonds following basic amino acid residues like lysine and arginine. Due to their critical roles in various physiological and pathological processes, including digestion, blood coagulation, and cancer, they are significant targets for drug development. 4-Amidinobenzoic acid, a small molecule inhibitor, serves as a valuable scaffold for designing potent and selective inhibitors for this class of enzymes.

Quantitative Binding Data

Direct quantitative binding data (Kᵢ or KᏧ) for 4-amidinobenzoic acid with various trypsin-like proteases is not extensively available in the public domain. However, data for structurally related compounds, particularly those containing a 4-amidinobenzylamide or a p-amidinophenyl group, provide valuable insights into the binding potential. The amidino group is a well-established pharmacophore that mimics the side chains of arginine and lysine, allowing it to bind effectively in the S1 specificity pocket of trypsin-like proteases.

Below is a summary of the inhibition constants (Kᵢ) for some 4-amidinobenzylamide derivatives and the anticoagulant activity of p-aminobenzoic acid (PABA).

Compound/DerivativeProteaseKᵢ (nM)Notes
Benzylsulfonyl-d-Ser(tBu)-Gly-4-amidinobenzylamideHuman Factor Xa14[1]A substrate-analogue inhibitor.
Compound 48 (an R¹-SO₂-d-Ser(R²)-Gly-4-amidinobenzylamide derivative)Human Factor Xa3.5[1]A potent and selective inhibitor.
Benzylsulfonyl-D-Ser-Ala-4-amidinobenzylamideUrokinase (uPA)7.7[2]A potent peptidomimetic inhibitor.
Benzylsulfonyl-D-Ser-Ser-4-amidinobenzylamideUrokinase (uPA)20[3][4]A potent and selective uPA inhibitor.
4-Iodobenzo(b)thiophene-2-carboxamidineUrokinase (uPA)100[4]A potent and selective inhibitor.
p-Aminobenzoic Acid (PABA)Human Thrombin7.00 ± 0.32 IU/mgSpecific antithrombin activity.[5]
p-Aminobenzoic Acid (PABA)Human Factor Xa6.70 ± 0.12 IU/mgSpecific anti-activated factor Xa activity.[5]

Molecular Interaction and Inhibition Mechanism

The primary mechanism by which 4-amidinobenzoic acid and its derivatives inhibit trypsin-like proteases is competitive inhibition. The positively charged amidino group at physiological pH is directed into the S1 specificity pocket of the protease, where it forms a salt bridge with the carboxylate side chain of a highly conserved aspartic acid residue (Asp189 in trypsin) at the bottom of the pocket. This interaction mimics the binding of the natural substrates, arginine and lysine.

The general mechanism of inhibition can be visualized as follows:

InhibitionMechanism cluster_Enzyme Trypsin-Like Protease cluster_Inhibitor Inhibitor cluster_Complex Enzyme-Inhibitor Complex Enzyme Free Enzyme EI_Complex Inactive E-I Complex Enzyme->EI_Complex Binding ActiveSite Active Site (with Catalytic Triad & S1 Pocket) Inhibitor 4-Amidinobenzoic Acid Inhibitor->EI_Complex EI_Complex->Enzyme Dissociation EI_Complex->Inhibitor EnzymeInhibitionWorkflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A Prepare stock solutions: - Protease - Substrate - Inhibitor (4-amidinobenzoic acid) - Assay Buffer B Set up reaction mixtures: - Fixed [Protease] - Varying [Inhibitor] - Fixed [Substrate] A->B C Initiate reaction and monitor product formation over time (e.g., absorbance/fluorescence) B->C D Calculate initial reaction velocities (v₀) for each [Inhibitor] C->D E Plot data (e.g., v₀ vs. [Inhibitor] or Lineweaver-Burk plot) D->E F Determine mode of inhibition and calculate Ki value E->F

References

Methodological & Application

Application Notes: 4-(2-Amino-2-iminoethyl)benzoic Acid Hydrochloride in Trypsin Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride, also known as 4-guanidinobenzoic acid hydrochloride, is a small molecule inhibitor of serine proteases. Its structure, featuring a guanidinium group, mimics the side chains of arginine and lysine, which are the natural substrates for trypsin and other trypsin-like serine proteases. This structural similarity allows the compound to bind to the active site of these enzymes, making it a valuable tool for studying their function and for the development of therapeutic agents targeting proteases.

These application notes provide a detailed protocol for utilizing this compound in enzyme kinetic studies with a focus on trypsin inhibition. The provided methodologies, data presentation guidelines, and visual workflows are intended to facilitate its use in research and drug development settings.

Physicochemical Properties

PropertyValue
Synonyms 4-Guanidinobenzoic acid hydrochloride
CAS Number 42823-46-1
Molecular Formula C₈H₁₀ClN₃O₂
Molecular Weight 215.64 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water

Mechanism of Action

This compound acts as a competitive inhibitor of trypsin. The positively charged guanidinium group of the inhibitor forms a strong ionic interaction with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of the trypsin active site. This binding event prevents the natural substrate from accessing the catalytic triad (Ser195, His57, Asp102), thereby inhibiting the proteolytic activity of the enzyme.

Data Presentation: Enzyme Inhibition Kinetics

While this compound is a known trypsin inhibitor, specific Ki and IC50 values are not consistently reported across publicly available literature. The determination of these values is a key component of the experimental protocol outlined below. Researchers should perform dose-response experiments to determine the IC50 and utilize kinetic models such as the Michaelis-Menten equation and Cheng-Prusoff equation to calculate the Ki.

Table for Reporting Experimentally Determined Kinetic Parameters:

ParameterDescriptionDetermined Value
IC50 (µM) The concentration of inhibitor required to reduce the enzyme activity by 50%.Value to be determined experimentally
Ki (µM) The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex.Value to be determined experimentally
Mechanism of Inhibition The mode by which the inhibitor binds to the enzyme (e.g., competitive, non-competitive).Competitive (presumed)

Experimental Protocols

Protocol 1: Determination of IC50 for Trypsin Inhibition

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against bovine pancreatic trypsin using the chromogenic substrate Nα-Benzoyl-L-Arginine-p-Nitroanilide (BAPA).

Materials and Reagents:

  • Bovine Pancreatic Trypsin

  • This compound

  • Nα-Benzoyl-L-Arginine-p-Nitroanilide (BAPA)

  • Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl₂)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store at -20°C.

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water.

    • BAPA Stock Solution: Prepare a 100 mM stock solution of BAPA in DMSO.

    • Assay Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂.

    • Working Trypsin Solution: Dilute the trypsin stock solution to a final concentration of 10 µg/mL in the assay buffer immediately before use.

    • Working BAPA Solution: Dilute the BAPA stock solution to a final concentration of 1 mM in the assay buffer immediately before use.

  • Assay Protocol:

    • Prepare a serial dilution of the this compound stock solution in assay buffer to create a range of inhibitor concentrations (e.g., 0.1 µM to 1000 µM).

    • In a 96-well plate, add 20 µL of each inhibitor dilution. For the control (100% activity) and blank wells, add 20 µL of assay buffer.

    • Add 160 µL of the working trypsin solution to all wells except the blank. Add 180 µL of assay buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the working BAPA solution to all wells.

    • Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Determination of the Inhibition Constant (Ki)

This protocol outlines the procedure to determine the inhibition constant (Ki) and the mechanism of inhibition using Michaelis-Menten kinetics.

Procedure:

  • Assay Setup:

    • Perform the trypsin activity assay as described in Protocol 1, but with varying concentrations of both the substrate (BAPA) and the inhibitor.

    • Use a range of BAPA concentrations that bracket the Km value for trypsin (typically in the low mM range).

    • For each substrate concentration, perform the assay with at least three different concentrations of this compound (e.g., 0, Ki, 2x Ki, where an initial estimate of Ki might be close to the IC50).

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

    • Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).

    • Analyze the Lineweaver-Burk plot:

      • Competitive Inhibition: The lines will intersect on the y-axis (Vmax remains unchanged, apparent Km increases).

      • Non-competitive Inhibition: The lines will intersect on the x-axis (Km remains unchanged, apparent Vmax decreases).

      • Uncompetitive Inhibition: The lines will be parallel.

    • Calculate the Ki using the appropriate equation based on the determined mechanism of inhibition. For competitive inhibition, the relationship between the apparent Km (Km_app) and Ki is: Km_app = Km * (1 + [I]/Ki) where [I] is the inhibitor concentration.

Signaling Pathway and Experimental Workflow Diagrams

signaling_pathway cluster_pancreas Pancreas cluster_small_intestine Small Intestine Lumen Trypsinogen Trypsinogen Enteropeptidase Enteropeptidase Trypsinogen->Enteropeptidase Activation Trypsin Trypsin Enteropeptidase->Trypsin Proenzymes Chymotrypsinogen Proelastase Procarboxypeptidase Trypsin->Proenzymes Activation Protein Dietary Protein Trypsin->Protein PAR2 PAR2 Receptor (on Enterocytes) Trypsin->PAR2 Activation Active_Enzymes Chymotrypsin Elastase Carboxypeptidase Proenzymes->Active_Enzymes Active_Enzymes->Protein Peptides Peptides & Amino Acids Protein->Peptides Digestion Signaling Intracellular Signaling PAR2->Signaling Inhibitor 4-(Guanidinobenzoic Acid) Inhibitor->Trypsin Inhibition

Caption: Digestive cascade involving trypsin activation and its inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Trypsin Solution - Inhibitor Dilutions - BAPA Substrate Plate Dispense Reagents into 96-well Plate Reagents->Plate Incubate Pre-incubate at 37°C Plate->Incubate React Initiate Reaction with BAPA Incubate->React Measure Measure Absorbance at 405 nm React->Measure Velocity Calculate Initial Reaction Velocities Measure->Velocity Inhibition Calculate % Inhibition Velocity->Inhibition Plot Plot Dose-Response Curve Inhibition->Plot Determine Determine IC50 / Ki Plot->Determine

Caption: Workflow for determining enzyme kinetic parameters.

Application Notes and Protocols for the Preparation of Stock Solutions of 4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride is a versatile building block in pharmaceutical and biochemical research. Its structure, featuring both a carboxylic acid and a guanidino group, makes it a valuable intermediate in the synthesis of various bioactive molecules. The hydrochloride salt form is utilized to enhance the compound's solubility and stability, facilitating its use in aqueous and organic solvent systems for a wide range of applications, including drug formulation and enzyme inhibition studies.[1] Proper preparation of stock solutions is crucial for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation of stock solutions of this compound, along with relevant chemical data and safety information.

Chemical and Physical Properties

A summary of the relevant properties of this compound is provided below. Due to the limited availability of specific quantitative solubility data for the target compound, data for the structurally related compound benzamidine hydrochloride is also included for reference and guidance.

PropertyThis compoundBenzamidine hydrochloride (for reference)
Molecular Formula C₉H₁₁NO₂·HClC₇H₈N₂·HCl
Molecular Weight 201.65 g/mol [1]156.61 g/mol
Appearance Beige powder[1]Crystalline solid
Purity ≥ 95% (NMR)[1]≥98%
Storage Conditions Store at 0-8°C[1]Room temperature
Solubility in Water Soluble (qualitative)Expected to be at least 50 mg/mL (may require gentle heating)
Solubility in PBS (pH 7.2) Data not availableApproximately 3 mg/mL
Solubility in Ethanol Data not availableApproximately 10 mg/mL
Solubility in DMSO Data not availableApproximately 25 mg/mL
Solubility in DMF Data not availableApproximately 25 mg/mL

Experimental Protocols

Safety Precautions

Before handling this compound, it is essential to review the Safety Data Sheet (SDS). The compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[2] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol is suitable for experiments where an organic solvent is not desired.

Materials:

  • This compound powder

  • High-purity sterile water or a suitable aqueous buffer (e.g., PBS, pH 7.2)

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile filtration unit (0.22 µm filter)

Procedure:

  • Equilibration: Allow the vial of this compound to come to room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound using a calibrated analytical balance.

  • Dissolution: Transfer the weighed powder to a sterile conical tube. Add the required volume of high-purity sterile water or aqueous buffer to achieve the desired concentration.

  • Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.

  • Sterilization: For biological applications, sterile-filter the solution through a 0.22 µm filter into a new sterile tube.

  • Storage: It is recommended to use aqueous solutions fresh. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. For longer-term storage, consider preparing aliquots and freezing at -20°C or -80°C, although the stability of frozen aqueous solutions has not been determined and should be validated for the specific application.

Protocol 2: Preparation of an Organic Stock Solution

This protocol is recommended for preparing higher concentration stock solutions that can be diluted into aqueous buffers for final use.

Materials:

  • This compound powder

  • Anhydrous, research-grade Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile conical tubes or vials with solvent-resistant caps

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of this compound to come to room temperature before opening.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the compound.

  • Dissolution: Transfer the powder to a sterile, solvent-resistant tube. Add the appropriate volume of anhydrous DMSO or ethanol to reach the desired concentration.

  • Mixing: Securely cap the tube and vortex until the compound is fully dissolved.

  • Storage: Store the stock solution in tightly sealed vials at -20°C or -80°C. To minimize freeze-thaw cycles, it is advisable to prepare small aliquots. When stored properly, organic stock solutions are generally stable for several months.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for preparing a stock solution of this compound.

Stock_Solution_Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps & Storage start Start equilibrate Equilibrate Compound to Room Temperature start->equilibrate weigh Weigh Compound equilibrate->weigh add_solvent Add Solvent (Aqueous or Organic) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve sterilize Sterile Filter (Aqueous Only) dissolve->sterilize If Aqueous aliquot Aliquot dissolve->aliquot sterilize->aliquot store Store Appropriately aliquot->store end End store->end

Caption: Workflow for preparing stock solutions.

References

Application Notes and Protocols for HPLC Analysis Using 4-Amidinobenzoic Acid as a Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amidinobenzoic acid, also known as 4-carbamimidoylbenzoic acid, is a molecule of interest in pharmaceutical and chemical research. Its structural similarity to other benzoic acid derivatives necessitates accurate and reliable analytical methods for its quantification. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds. This document provides detailed application notes and a general protocol for the use of 4-amidinobenzoic acid as a standard in HPLC analysis.

It is crucial to distinguish 4-amidinobenzoic acid from its analogue, 4-aminobenzoic acid (PABA), as their chemical properties and chromatographic behavior differ. The protocols provided herein are based on established methods for structurally related compounds and should be adapted and validated for the specific analytical needs.

Physicochemical Properties of 4-Amidinobenzoic Acid Hydrochloride

A summary of the key physicochemical properties of 4-amidinobenzoic acid hydrochloride is presented in the table below. These properties are essential for the preparation of standard solutions and for understanding its behavior in a chromatographic system.

PropertyValue
Synonyms 4-carbamimidoylbenzoic acid hydrochloride, 4-Carboxybenzamidine hydrochloride
Molecular Formula C₈H₉ClN₂O₂
Molecular Weight 200.62 g/mol
Appearance Solid
Purity (typical) ≥95%

Recommended HPLC Protocol (General Method)

This protocol provides a starting point for the HPLC analysis of 4-amidinobenzoic acid. Optimization and validation are required to ensure the method is suitable for its intended purpose.

1. Materials and Reagents

  • 4-Amidinobenzoic acid hydrochloride (Reference Standard, purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, deionized)

  • Formic acid (or other suitable mobile phase modifier)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Standard Solutions

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of 4-amidinobenzoic acid hydrochloride reference standard and dissolve it in 10 mL of a suitable solvent (e.g., a mixture of mobile phase or a water/methanol blend).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Chromatographic Conditions The following are general starting conditions and may require optimization:

ParameterRecommended Condition
Column C18 reverse-phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with 95% A, ramp to a higher percentage of B over 10-15 minutes, followed by a re-equilibration step. Isocratic elution may also be suitable.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or scan for optimal wavelength)
Injection Volume 10 µL

5. Sample Preparation

  • The sample preparation will be matrix-dependent. For simple matrices, a "dissolve and dilute" approach using the mobile phase may be sufficient.

  • For complex matrices (e.g., biological fluids, formulations), a sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) will be necessary to remove interfering substances.

  • All samples should be filtered through a 0.45 µm syringe filter before injection.

Method Validation Parameters (Based on a Structurally Related Compound)

Validation ParameterTypical Performance of a Related Compound (4-acetamidobenzoic acid)
Linearity (r²) ≥ 0.99
Linear Range 10 - 10,000 ng/mL
Accuracy (%) 89 - 98.57
Precision (%RSD) 2.11 - 13.81
Limit of Quantitation (LOQ) 10 ng/mL

RSD: Relative Standard Deviation

Experimental Workflow

The following diagram illustrates the general workflow for using 4-amidinobenzoic acid as an HPLC standard for quantification.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Stock and Working Solutions filter_standard Filter Standard Solutions prep_standard->filter_standard prep_sample Prepare Sample (e.g., Dilution, Extraction) filter_sample Filter Sample Solutions prep_sample->filter_sample inject_standard Inject Standard Solutions (Calibration Curve) filter_standard->inject_standard inject_sample Inject Sample Solutions filter_sample->inject_sample hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->inject_standard hplc_system->inject_sample acquire_data Data Acquisition inject_standard->acquire_data inject_sample->acquire_data process_data Peak Integration and Quantification acquire_data->process_data generate_report Generate Report process_data->generate_report

Caption: General workflow for HPLC analysis using a standard.

Logical Relationship for Method Development

The development of a robust HPLC method involves a logical progression of steps, as illustrated in the diagram below.

Method_Development start Define Analytical Requirements lit_review Literature Review for Related Compounds start->lit_review col_select Column Selection (e.g., C18) lit_review->col_select mp_select Mobile Phase Selection lit_review->mp_select det_select Detector Wavelength Selection lit_review->det_select optimization Method Optimization (Gradient, Flow Rate) col_select->optimization mp_select->optimization det_select->optimization validation Method Validation (Linearity, Accuracy, Precision) optimization->validation end Finalized Analytical Method validation->end

Caption: Logical steps for HPLC method development.

Conclusion

The use of 4-amidinobenzoic acid as a standard for HPLC analysis requires the development and validation of a specific analytical method. The general protocol provided serves as a robust starting point. Researchers should perform appropriate method validation to ensure the accuracy, precision, and reliability of their results. The data from structurally similar compounds can be a useful guide for setting acceptance criteria for the validation parameters.

Application Notes and Protocols: 4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride in Drug Discovery Targeting Serine Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine proteases are a large and diverse family of enzymes that play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, fibrinolysis, and immunity.[1][2] Dysregulation of serine protease activity is implicated in numerous pathologies, such as cardiovascular diseases, inflammatory disorders, and cancer, making them attractive targets for therapeutic intervention.[1] 4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride and its analogs, such as 4-amidinophenylmethanesulfonyl fluoride (p-APMSF), are potent, irreversible inhibitors of serine proteases that exhibit specificity for enzymes that cleave substrates after positively charged amino acid residues like arginine and lysine.[3][4] This document provides detailed application notes and experimental protocols for the use of these inhibitors in drug discovery research targeting serine proteases.

The inhibitory mechanism of these compounds involves the sulfonyl fluoride moiety, which covalently modifies the active site serine residue (Ser195 in the chymotrypsin numbering system) of the protease.[5] The amidino or guanidino group directs the inhibitor to the S1 pocket of target proteases, which accommodates basic amino acid side chains, thereby conferring specificity.[3][4]

Quantitative Data Summary

The inhibitory activity of 4-amidinophenylmethanesulfonyl fluoride (p-APMSF), a close analog of this compound, has been characterized against several serine proteases. The following table summarizes key quantitative data for p-APMSF.

Serine ProteaseOrganismInhibition Constant (K_i)IC_50Notes
TrypsinBovine1.02 µM[6]-Irreversible inhibitor.[3][4]
ThrombinHuman1.18 µM[6]-Immediate and complete irreversible inhibition at equimolar concentrations.[3][4]
PlasminHuman1.5 µM[6]-A 5-10 fold molar excess is required for complete irreversible inhibition.[3][4]
Factor XaBovine1.54 µM[6]-A 5-10 fold molar excess is required for complete irreversible inhibition.[3][4]
C1rHuman~1-2 µM[3][4]-A 5-10 fold molar excess is required for complete irreversible inhibition.[3][4]
C1sHuman~1-2 µM[3][4]-A 5-10 fold molar excess is required for complete irreversible inhibition.[3][4]
ChymotrypsinBovineNot inhibited-Demonstrates selectivity for trypsin-like serine proteases.[3][4]
Acetylcholinesterase-Not inhibited-Not a serine protease of the same class.[3][4]

Experimental Protocols

Protocol 1: General Serine Protease Inhibition Assay (using a chromogenic substrate)

This protocol describes a general method to determine the inhibitory potential of this compound or its analogs against a target serine protease using a chromogenic substrate.

Materials:

  • Target serine protease (e.g., Trypsin, Thrombin)

  • This compound (or p-APMSF)

  • Appropriate chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the inhibitor in an appropriate solvent (e.g., DMSO or water) to create a stock solution (e.g., 10 mM).[6][7] Prepare serial dilutions of the inhibitor in assay buffer.

    • Prepare a stock solution of the serine protease in assay buffer. The final concentration in the well should be determined empirically.

    • Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of the inhibitor dilutions to the appropriate wells. For the control (no inhibition), add 20 µL of assay buffer containing the same concentration of solvent used for the inhibitor.

    • Add 160 µL of the serine protease solution to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Add 20 µL of the chromogenic substrate solution to each well to start the reaction.

  • Measure Absorbance:

    • Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide release) using a microplate reader in kinetic mode. Record data every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. For irreversible inhibitors, the IC50 will be time-dependent.

Protocol 2: Determination of Kinetic Parameters for Irreversible Inhibition

This protocol is designed to determine the second-order rate constant (k_inact/K_i) for an irreversible inhibitor like p-APMSF.

Materials:

  • Same as Protocol 1.

Procedure:

  • Enzyme and Inhibitor Incubation:

    • Prepare different concentrations of the inhibitor in the assay buffer.

    • In separate tubes, pre-incubate the serine protease with each concentration of the inhibitor at a specific temperature (e.g., 25°C or 37°C).

  • Time-Course Measurement:

    • At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes) during the pre-incubation, take an aliquot of the enzyme-inhibitor mixture.

    • Immediately dilute the aliquot into a solution containing the chromogenic substrate to initiate the reaction and stop further inactivation (by dilution).

    • Measure the residual enzyme activity by monitoring the rate of substrate hydrolysis as described in Protocol 1.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line will give the apparent first-order rate constant of inactivation (k_obs).

    • Plot the k_obs values against the corresponding inhibitor concentrations.

    • The data should fit the equation: k_obs = k_inact * [I] / (K_i + [I]), where [I] is the inhibitor concentration. For low inhibitor concentrations ([I] << K_i), this simplifies to a linear relationship where the slope is the second-order rate constant k_inact/K_i.

Signaling Pathways and Experimental Workflows

Signaling Pathway: The Coagulation Cascade

Serine proteases like Thrombin and Factor Xa are central to the blood coagulation cascade. Inhibitors of these proteases can act as anticoagulants.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIIa->XI activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX activates IXa Factor IXa IX->IXa X Factor X IXa->X activates TF Tissue Factor TF_VIIa TF-VIIa complex TF->TF_VIIa VII Factor VII VIIa Factor VIIa VII->VIIa VIIa->TF_VIIa TF_VIIa->X activates Xa Factor Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen activates Fibrin Fibrin Fibrinogen->Fibrin Inhibitor 4-(2-Amino-2-iminoethyl) benzoic acid hydrochloride Inhibitor->Xa inhibits Inhibitor->Thrombin inhibits

Caption: Inhibition of Factor Xa and Thrombin in the coagulation cascade.

Experimental Workflow: Inhibitor Screening and Characterization

The following diagram outlines a typical workflow for screening and characterizing novel serine protease inhibitors.

Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Dose-Response cluster_mechanism Mechanism of Action Studies cluster_cellular Cell-based Assays A Compound Library B High-Throughput Screening (HTS) (e.g., fluorescence or absorbance assay) A->B C Hit Identification B->C D Confirmation of Activity C->D E IC50 Determination D->E F Reversibility/Irreversibility Assays E->F G Kinetic Analysis (Ki, kinact) F->G I Cell Viability/Toxicity G->I H Selectivity Profiling (against other proteases) H->I J Target Engagement Assays I->J K Functional Assays (e.g., coagulation time, cell migration) J->K

Caption: Workflow for serine protease inhibitor drug discovery.

Conclusion

This compound and its analogs represent a valuable class of tools for studying the function of serine proteases and for the development of novel therapeutics. The protocols and data presented here provide a foundation for researchers to effectively utilize these compounds in their drug discovery efforts. Careful consideration of the irreversible nature of inhibition is crucial for the design and interpretation of experiments.

References

Application Notes and Protocols for In Vitro Assay of Plasmin and Thrombin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmin and thrombin are crucial serine proteases involved in fibrinolysis and blood coagulation, respectively. Dysregulation of their activity is implicated in various pathological conditions, including thrombosis, bleeding disorders, and cancer. Consequently, the identification and characterization of specific inhibitors for these enzymes are of significant therapeutic interest. This document provides detailed protocols for in vitro chromogenic assays to determine the inhibitory potency of test compounds against human plasmin and α-thrombin. The principle of these assays is based on the enzymatic cleavage of a specific chromogenic substrate, which releases a colored product, p-nitroaniline (pNA). The rate of pNA formation, measured by the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity. In the presence of an inhibitor, the rate of substrate cleavage is reduced, allowing for the quantification of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).[1][2]

Signaling Pathways

The coagulation and fibrinolytic systems are complex cascades of enzymatic reactions. Thrombin is a key enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin, which forms the structural basis of a blood clot.[2][3][4] Plasmin, on the other hand, is the primary enzyme of the fibrinolytic system, responsible for the degradation of fibrin clots.[1][5]

coagulation_fibrinolysis cluster_coagulation Coagulation Cascade cluster_fibrinolysis Fibrinolytic System cluster_inhibition Inhibition Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa/Va Complex Fibrinogen Fibrinogen Thrombin->Fibrinogen Plasminogen Plasminogen Thrombin->Plasminogen Activates TAFI Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization FDPs Fibrin Degradation Products Fibrin->FDPs Degradation Plasmin Plasmin Plasminogen->Plasmin tPA/uPA Thrombin_Inhibitor Thrombin Inhibitor Thrombin_Inhibitor->Thrombin Plasmin_Inhibitor Plasmin Inhibitor Plasmin_Inhibitor->Plasmin

Diagram of the simplified coagulation and fibrinolytic pathways.

Experimental Workflow

The general workflow for testing inhibitors against plasmin and thrombin involves preparation of reagents, setting up the assay plate, pre-incubating the enzyme with the inhibitor, initiating the reaction with the substrate, and measuring the kinetic activity.

experimental_workflow cluster_prep 1. Preparation cluster_setup 2. Assay Setup cluster_incubation 3. Pre-incubation cluster_reaction 4. Reaction Initiation cluster_measurement 5. Data Acquisition cluster_analysis 6. Data Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Dilutions Plate Add Buffer, Inhibitor, and Enzyme to 96-well Plate Reagents->Plate Incubate Incubate at 37°C to allow for Enzyme-Inhibitor Binding Plate->Incubate Substrate Add Chromogenic Substrate to all wells Incubate->Substrate Read Measure Absorbance at 405 nm in kinetic mode Substrate->Read Analyze Calculate Reaction Rates, Percent Inhibition, and IC50 Value Read->Analyze

General experimental workflow for enzyme inhibitor screening.

Protocol 1: In Vitro Plasmin Inhibition Assay

This protocol details the procedure for measuring the inhibitory effect of test compounds on the amidolytic activity of purified human plasmin using a chromogenic substrate.

Materials and Reagents
  • Human Plasmin

  • Chromogenic Plasmin Substrate (e.g., S-2251, H-D-Val-Leu-Lys-pNA)[1][5][6][7]

  • Assay Buffer (e.g., 0.05 M Tris-HCl, 0.1 M NaCl, pH 7.4)

  • Test Inhibitor Compounds

  • Positive Control Inhibitor (e.g., Aprotinin)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm in kinetic mode

Experimental Protocol
  • Reagent Preparation:

    • Assay Buffer: Prepare and bring to room temperature.

    • Human Plasmin Working Solution: Reconstitute and dilute human plasmin in Assay Buffer to a final working concentration (e.g., 0.1-0.5 µg/mL). The optimal concentration should be determined empirically to yield a linear rate of substrate hydrolysis.[1]

    • Chromogenic Substrate Solution: Reconstitute the chromogenic substrate in sterile, nuclease-free water to a stock concentration (e.g., 1-3 mM).[1]

    • Test Compound Dilutions: Prepare a serial dilution of the test compounds in Assay Buffer.

  • Assay Procedure: [1]

    • In a 96-well microplate, add 50 µL of the appropriate test compound dilution to the inhibitor wells. For control wells (no inhibitor), add 50 µL of Assay Buffer.

    • Add 25 µL of the Plasmin Working Solution to all wells.

    • Gently mix the plate and pre-incubate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[1][8][9]

    • Initiate the enzymatic reaction by adding 25 µL of the Chromogenic Substrate Solution to all wells. The final volume in each well will be 100 µL.

    • Immediately place the microplate in a reader pre-warmed to 37°C and measure the absorbance at 405 nm in kinetic mode, taking readings every 1-2 minutes for 15-30 minutes.[1]

  • Data Analysis:

    • Calculate the Rate of Reaction: Determine the rate of change in absorbance per minute (ΔA405/min) for each well from the linear portion of the kinetic curve.[1]

    • Calculate Percent Inhibition: Use the following formula to calculate the percentage of plasmin inhibition for each concentration of the test compound:[1] % Inhibition = [ (Rate_control - Rate_inhibitor) / Rate_control ] * 100

    • Determine IC50: Plot the percent inhibition against the logarithm of the test compound concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of plasmin activity, can be determined by non-linear regression analysis.[1][10]

Protocol 2: In Vitro Thrombin Inhibition Assay

This protocol describes the procedure for determining the inhibitory activity of test compounds against human α-thrombin using a chromogenic substrate.[2]

Materials and Reagents
  • Human α-Thrombin

  • Chromogenic Thrombin Substrate (e.g., S-2238, H-D-Phe-Pip-Arg-pNA)[11][12]

  • Thrombin Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 8.0)

  • Test Inhibitor Compounds

  • Positive Control Inhibitor (e.g., Dabigatran)[4]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm in kinetic mode

Experimental Protocol
  • Reagent Preparation:

    • Thrombin Assay Buffer: Prepare and bring to room temperature.

    • Human α-Thrombin Solution: Reconstitute and dilute human α-thrombin in Thrombin Assay Buffer to the desired working concentration.[2] The optimal concentration should be determined empirically.

    • Thrombin Substrate Solution: Prepare the chromogenic substrate solution in Thrombin Assay Buffer. A typical concentration is between 100 µM and 200 µM.[2]

    • Test Compound Dilutions: Create a serial dilution of the test compounds in Thrombin Assay Buffer.

  • Assay Procedure: [2][8]

    • Add 50 µL of each inhibitor dilution to the wells of a 96-well plate. For the enzyme control wells, add 50 µL of Thrombin Assay Buffer.[8]

    • Add 25 µL of the human α-thrombin solution to each well (except for the blank).

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[8]

    • Add 25 µL of the substrate solution to all wells to initiate the reaction.

    • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 15-30 minutes using a microplate reader.[8]

  • Data Analysis:

    • Calculate Reaction Rates: Determine the rate of the reaction (V, change in absorbance per minute) for each well by using the linear portion of the kinetic curve.[2]

    • Calculate Percent Inhibition: The percent inhibition for each concentration of the test compound is calculated using the following formula:[2] % Inhibition = [(V_EC - V_Sample) / V_EC] * 100 Where V_EC is the reaction rate of the enzyme control and V_Sample is the reaction rate in the presence of the test inhibitor.

    • Determine IC50: Plot the percentage of thrombin inhibition versus the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a four-parameter logistic curve.[8]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Inhibition of Plasmin Activity

Test CompoundConcentration (µM)Reaction Rate (ΔA405/min)% Inhibition
Control (No Inhibitor)0[Value]0
Compound A[Conc. 1][Value][Value]
[Conc. 2][Value][Value]
[Conc. 3][Value][Value]
Positive Control[Conc.][Value][Value]

Table 2: Inhibition of Thrombin Activity

Test CompoundConcentration (µM)Reaction Rate (ΔA405/min)% Inhibition
Control (No Inhibitor)0[Value]0
Compound B[Conc. 1][Value][Value]
[Conc. 2][Value][Value]
[Conc. 3][Value][Value]
Positive Control[Conc.][Value][Value]

Table 3: Summary of IC50 Values

CompoundPlasmin IC50 (µM)Thrombin IC50 (µM)
Compound A[Value][Value]
Compound B[Value][Value]
Positive Control (Plasmin)[Value]N/A
Positive Control (Thrombin)N/A[Value]

References

Synthesis of 4-(2-Amino-2-iminoethyl)benzoic Acid Hydrochloride: A Detailed Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride, also known as 4-amidinobenzoic acid hydrochloride, is a valuable building block in medicinal chemistry and drug discovery. Its rigid aromatic core, coupled with a reactive amidine group, makes it a key component in the synthesis of various therapeutic agents, particularly serine protease inhibitors. This document provides detailed application notes and a comprehensive experimental protocol for the laboratory-scale synthesis of this compound.

Application Notes

4-(2-Amino-2-iminoethyl)benzoic acid and its derivatives are of significant interest to researchers in drug development due to their ability to interact with the active sites of enzymes, particularly serine proteases. The positively charged amidinium group can mimic the guanidinium group of arginine, a common recognition motif for these enzymes. Consequently, this compound serves as a crucial starting material for the synthesis of inhibitors for enzymes involved in coagulation (e.g., thrombin, Factor Xa), fibrinolysis (e.g., plasmin), and inflammation (e.g., trypsin).

The synthesis of various derivatives often involves the modification of the carboxylic acid functionality, allowing for the attachment of different pharmacophores to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profiles.

Synthesis Overview

The laboratory synthesis of this compound is typically achieved through a two-step process known as the Pinner reaction.[1] This classic method for converting nitriles into amidines involves:

  • Formation of an Imino Ester Hydrochloride (Pinner Salt): 4-Cyanobenzoic acid is reacted with an alcohol, such as ethanol, in the presence of anhydrous hydrogen chloride to form the corresponding ethyl imidate hydrochloride.

  • Ammonolysis: The intermediate Pinner salt is then treated with ammonia to yield the final product, this compound.

This synthetic route is reliable and generally proceeds with good yields. Careful control of anhydrous conditions is crucial in the first step to prevent the formation of unwanted byproducts.

Experimental Protocol

This protocol details the synthesis of this compound from 4-cyanobenzoic acid.

Materials and Equipment:

  • 4-Cyanobenzoic acid

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Hydrogen chloride gas or a solution of HCl in anhydrous ethanol

  • Ammonia gas or a solution of ammonia in anhydrous ethanol

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Gas dispersion tube

  • Drying tube (e.g., with calcium chloride)

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard glassware for organic synthesis

Step 1: Synthesis of Ethyl 4-(amino(ethoxy)methyl)benzoate hydrochloride (Pinner Salt)

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Intermediate Product 4-Cyanobenzoic_acid 4-Cyanobenzoic acid Reaction_Vessel Round-bottom flask (anhydrous conditions) 4-Cyanobenzoic_acid->Reaction_Vessel Anhydrous_Ethanol Anhydrous Ethanol Anhydrous_Ethanol->Reaction_Vessel Anhydrous_HCl Anhydrous HCl (gas) Anhydrous_HCl->Reaction_Vessel Bubble through solution Temperature 0-5 °C (Ice Bath) Reaction_Vessel->Temperature Stirring Magnetic Stirring Reaction_Vessel->Stirring Time Several hours to overnight Reaction_Vessel->Time Pinner_Salt Ethyl 4-(amino(ethoxy)methyl)benzoate hydrochloride (Pinner Salt) (Precipitate) Reaction_Vessel->Pinner_Salt Precipitation

  • In a dry round-bottom flask equipped with a magnetic stir bar and a drying tube, suspend 4-cyanobenzoic acid (1 equivalent) in anhydrous ethanol (5-10 mL per gram of nitrile).

  • Cool the suspension in an ice bath to 0-5 °C.

  • Slowly bubble anhydrous hydrogen chloride gas through the stirred suspension. Alternatively, a pre-prepared saturated solution of HCl in anhydrous ethanol can be added. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • Continue the addition of HCl until the solution is saturated. The starting material will gradually dissolve, and a white precipitate of the Pinner salt will begin to form.

  • Seal the flask and continue to stir the mixture at 0-5 °C for several hours, or until the reaction is complete (typically monitored by the disappearance of the starting material by TLC). For convenience, the reaction can often be left to stir overnight.

  • Collect the precipitated Pinner salt by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold anhydrous diethyl ether to remove any unreacted starting materials and excess HCl.

  • Dry the Pinner salt under vacuum. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Final Product Pinner_Salt Ethyl 4-(amino(ethoxy)methyl)benzoate hydrochloride Reaction_Vessel Round-bottom flask Pinner_Salt->Reaction_Vessel Ammonia Ammonia in Anhydrous Ethanol Ammonia->Reaction_Vessel Temperature Room Temperature Reaction_Vessel->Temperature Stirring Magnetic Stirring Reaction_Vessel->Stirring Time Several hours Reaction_Vessel->Time Final_Product 4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride (Precipitate) Reaction_Vessel->Final_Product Precipitation

  • Suspend the dried Pinner salt from Step 1 in anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension in an ice bath.

  • Add a solution of ammonia in anhydrous ethanol (a 2 M solution is commercially available, or it can be prepared by bubbling ammonia gas through cold anhydrous ethanol). A sufficient excess of ammonia should be used to neutralize the hydrochloride salt and drive the reaction to completion.

  • Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by TLC or by observing the formation of the product as a precipitate.

  • Upon completion of the reaction, the precipitated this compound is collected by vacuum filtration.

  • Wash the product with a small amount of cold anhydrous ethanol to remove any impurities.

  • Dry the final product under vacuum to yield a white to off-white solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

ParameterValueReference
Starting Material 4-Cyanobenzoic acid
Final Product This compound
Molecular Formula C₈H₉ClN₂O₂
Molecular Weight 200.62 g/mol
Appearance White to off-white solid[2]
Purity >98%[2]
Yield Typically 70-85% over two stepsEstimated based on similar Pinner reactions
Melting Point >300 °C (decomposes)
¹H NMR (DMSO-d₆, δ ppm) ~9.3 (br s, 2H, NH₂), ~9.0 (br s, 2H, NH₂), 8.1 (d, 2H, Ar-H), 7.9 (d, 2H, Ar-H)Predicted chemical shifts
¹³C NMR (DMSO-d₆, δ ppm) ~167 (C=O), ~166 (C=N), ~139 (Ar-C), ~131 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH)Predicted chemical shifts
IR (KBr, cm⁻¹) ~3300-3100 (N-H stretch), ~1700 (C=O stretch), ~1670 (C=N stretch)Characteristic absorbances

Note: Actual spectral data may vary depending on the solvent and instrument used. The provided NMR and IR data are predicted characteristic values.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Anhydrous hydrogen chloride and ammonia are corrosive and toxic gases. Handle with appropriate safety measures, including the use of personal protective equipment (gloves, safety glasses, lab coat).

  • The use of anhydrous reagents and solvents is critical for the success of the Pinner reaction. Ensure all glassware is thoroughly dried before use.

  • Exercise caution when handling corrosive reagents such as concentrated acids.

By following this detailed protocol, researchers can reliably synthesize this compound for use in various laboratory applications, particularly in the field of drug discovery and development.

References

Application Notes and Protocols for the Use of 4-Amidinobenzoic Acid Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-amidinobenzoic acid derivatives in cancer cell line studies. This document includes a summary of their cytotoxic activities, detailed experimental protocols for key assays, and visualizations of the primary signaling pathway these compounds target.

Introduction

4-Amidinobenzoic acid is a structural motif of significant interest in the development of novel anticancer agents. Its derivatives have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis. A key mechanism of action identified for a subset of these compounds is the inhibition of the urokinase-type plasminogen activator (uPA) system, a critical pathway involved in tumor invasion and metastasis.

Data Presentation

The cytotoxic and inhibitory activities of various 4-amidinobenzoic acid derivatives against different cancer cell lines and the urokinase-type plasminogen activator (uPA) are summarized below.

Compound IDDerivative TypeTarget Cell Line/EnzymeIC50 / Ki ValueReference
1 Benzylsulfonyl-D-Ser-Ala-4-amidinobenzylamideuPAKi: 7.7 nM[1]
2 Benzylsulfonyl-D-Ser-Ser-4-amidinobenzylamideuPAKi: 20 nM[2]
3 Phenylacetyl-Arg-Val-Arg-4-amidinobenzylamideFurinKi: 0.81 nM[3]
4 5-(guanidino)-valeroyl-Val-Arg-4-amidinobenzylamideFurinKi: 2.50 nM[4]
B428 4-substituted benzo[b]thiophene-2-carboxamidineuPAIC50: 0.32 µM[2][5]
B623 4-substituted benzo[b]thiophene-2-carboxamidineuPAIC50: 0.07 µM[2][5]
B428 HT1080 (Fibrosarcoma)Cell surface uPAIC50: 0.54 µM[2][5]
B623 HT1080 (Fibrosarcoma)Cell surface uPAIC50: 0.20 µM[2][5]

Signaling Pathway

A primary mechanism of action for several 4-amidinobenzoic acid derivatives is the inhibition of the urokinase-type plasminogen activator (uPA) signaling pathway. uPA is a serine protease that plays a crucial role in the degradation of the extracellular matrix (ECM), a key process in cancer cell invasion and metastasis.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling pro_uPA pro-uPA uPA uPA pro_uPA->uPA Activation uPAR uPAR uPA->uPAR Integrins Integrins uPAR->Integrins Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin uPA ECM Extracellular Matrix (ECM) Plasmin->ECM Degradation Degraded_ECM Degraded ECM Inhibitor 4-Amidinobenzoic Acid Derivative Inhibitor->uPA FAK FAK Integrins->FAK Src Src FAK->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Invasion, Metastasis ERK->Proliferation Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis and Conclusion Start Start Cell_Culture 1. Cell Culture (e.g., HepG2, HT1080) Start->Cell_Culture Treatment 2. Treatment with 4-Amidinobenzoic Acid Derivatives Cell_Culture->Treatment MTT_Assay 3a. Cytotoxicity Assessment (MTT Assay) Treatment->MTT_Assay Apoptosis_Assay 3b. Apoptosis Analysis (Annexin V/PI Staining) Treatment->Apoptosis_Assay uPA_Assay 3c. uPA Inhibition Assay (In Vitro) Treatment->uPA_Assay Data_Analysis 4. Data Analysis (IC50, % Apoptosis, Ki) MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis uPA_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Troubleshooting & Optimization

How to improve the solubility of 4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility and handling of this compound in experimental settings.

Troubleshooting Guide

This guide addresses common issues encountered during the dissolution of this compound.

Issue 1: The compound is not dissolving in aqueous buffers (e.g., PBS).

  • Cause: The concentration of the compound may exceed its intrinsic aqueous solubility at the buffer's pH. While the hydrochloride salt form enhances water solubility, it is not infinitely soluble.

  • Solutions:

    • pH Adjustment: The solubility of aminobenzoic acid derivatives is often pH-dependent. Since this molecule contains both an amino group and a carboxylic acid, its charge state changes with pH.

      • In acidic solutions (lower pH), the amino group is protonated, which can increase solubility.

      • In alkaline solutions (higher pH), the carboxylic acid group is deprotonated, also potentially increasing solubility.

      • Recommendation: Prepare a stock solution in a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and then dilute it into your aqueous buffer. Always check the final pH of your solution and adjust as necessary for your experiment.

    • Gentle Heating: Warming the solution in a water bath (e.g., to 37°C) can help dissolve the compound. However, be cautious as prolonged heating can potentially degrade the compound. Always cool the solution to your experimental temperature to ensure the compound remains in solution.

    • Sonication: Using a bath sonicator for 5-10 minutes can help break down compound aggregates and facilitate dissolution.

Issue 2: The compound precipitates out of solution after being stored or cooled.

  • Cause: The initial dissolution may have created a supersaturated solution, which is unstable. As the temperature decreases, the solubility limit is exceeded, leading to precipitation.

  • Solutions:

    • Prepare Fresh Solutions: It is always best practice to prepare solutions fresh for each experiment.

    • Maintain a Working Temperature: If you must prepare a stock solution in advance, try to maintain it at the experimental temperature if possible, though be mindful of potential degradation over time.

    • Lower the Concentration: The most straightforward solution is to work with a lower concentration of the compound that is within its stable solubility range at the storage and experimental temperature.

Issue 3: Preparing a high-concentration stock solution in an organic solvent.

  • Cause: While an aqueous solution is often desired for final experimental conditions, a high-concentration stock is typically prepared in a water-miscible organic solvent.

  • Solutions:

    • Solvent Selection: For polar compounds like this compound, Dimethyl Sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions.

    • Protocol for Stock Solution Preparation:

      • Weigh the desired amount of the compound.

      • Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or higher).

      • Vortex thoroughly. Gentle warming or sonication can be used if needed.

      • Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

A1: For preparing a high-concentration stock solution, high-purity, anhydrous DMSO is recommended. For direct dissolution in aqueous media, start with deionized water or a slightly acidic buffer, as the hydrochloride salt should be more soluble under acidic conditions.

Q2: How does the hydrochloride salt form affect the solubility of this compound?

A2: The hydrochloride salt is formed by reacting the basic amino group with hydrochloric acid. This creates a more polar, ionic salt form of the molecule, which generally has a higher aqueous solubility compared to its free base form.[1]

Q3: Is there any quantitative data on the solubility of this compound?

Q4: Can I use heat to dissolve the compound?

A4: Yes, gentle heating (e.g., to 37°C) can be used to aid dissolution. However, avoid excessive or prolonged heating, as it may lead to degradation of the compound. After heating, it is crucial to cool the solution to your experimental temperature to check for any precipitation.

Q5: How should I store solutions of this compound?

A5: For long-term storage, it is best to store high-concentration stock solutions in an organic solvent like DMSO in aliquots at -20°C or -80°C and protected from light. Aqueous solutions should ideally be prepared fresh before each experiment. If short-term storage of aqueous solutions is necessary, keep them refrigerated (2-8°C) and use them as soon as possible.

Data Presentation

The following table summarizes the recommended solvents and general approaches for dissolving this compound.

Solvent/MethodRecommended UseExpected SolubilityNotes
Water (Deionized) Direct preparation of aqueous solutionsModerate to HighSolubility is expected to be good due to the hydrochloride salt. Gentle heating or sonication can be used to assist dissolution.
Aqueous Buffers (e.g., PBS) Preparation of solutions for biological assayspH-dependentSolubility will be influenced by the pH of the buffer. Adjusting the pH may be necessary.
DMSO High-concentration stock solutionsHighUse high-purity, anhydrous DMSO. Store stock solutions at -20°C or -80°C in small aliquots.
Ethanol Alternative for stock solutionsModerateMay be used as a co-solvent with aqueous buffers.
pH Adjustment To enhance aqueous solubilityVariableLowering the pH (acidic) or raising the pH (alkaline) can increase solubility by ionizing the amino or carboxylic acid groups, respectively.
Sonication To aid dissolutionN/AHelps to break up aggregates and can be used in conjunction with other methods.
Gentle Heating To aid dissolutionN/AUse a water bath at a controlled temperature (e.g., 37°C). Avoid excessive heat. Check for precipitation upon cooling.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (MW: 201.65 g/mol )

    • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh out 2.017 mg of this compound.

    • Add 1 mL of anhydrous DMSO to the solid.

    • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

    • If necessary, sonicate in a water bath for 5-10 minutes or warm gently to 37°C.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Workflow for an Enzyme Inhibition Assay

This compound is often used as a building block for enzyme inhibitors.[1] The following is a general workflow for screening its inhibitory potential against a target protease.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis prep_compound Prepare 10 mM stock of This compound in DMSO serial_dilution Perform serial dilutions of the compound in assay buffer prep_compound->serial_dilution prep_enzyme Prepare target enzyme solution in assay buffer add_enzyme Add enzyme to wells containing the diluted compound (pre-incubation) prep_enzyme->add_enzyme prep_substrate Prepare substrate solution in assay buffer initiate_reaction Initiate reaction by adding substrate prep_substrate->initiate_reaction serial_dilution->add_enzyme add_enzyme->initiate_reaction measure_signal Measure signal (e.g., fluorescence, absorbance) over time initiate_reaction->measure_signal data_analysis Analyze data to determine IC50 values measure_signal->data_analysis

Caption: A generalized workflow for an enzyme inhibition assay using this compound.

Logical Relationship Diagram

The decision-making process for troubleshooting solubility issues can be visualized as follows.

solubility_troubleshooting start Start: Dissolve Compound is_dissolved Is the compound fully dissolved? start->is_dissolved success Solution Ready for Experiment is_dissolved->success Yes troubleshoot Troubleshooting Steps is_dissolved->troubleshoot No sonicate Sonicate for 5-10 min troubleshoot->sonicate heat Gently warm to 37°C troubleshoot->heat ph Adjust pH troubleshoot->ph cosolvent Use a co-solvent (e.g., DMSO) for a stock solution troubleshoot->cosolvent check_again Re-check for dissolution sonicate->check_again heat->check_again ph->check_again cosolvent->check_again check_again->success Yes check_again->troubleshoot No, try another method

Caption: A decision tree for troubleshooting the solubility of this compound.

References

Stability issues with 4-amidinobenzoic acid hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-amidinobenzoic acid hydrochloride in aqueous solutions. This information is intended for researchers, scientists, and drug development professionals to help anticipate and address potential challenges during their experiments.

Troubleshooting Guide

Issue 1: Loss of Compound Activity or Potency in Aqueous Solution

Symptoms:

  • Reduced or complete loss of expected biological or chemical activity.

  • Inconsistent results between freshly prepared and stored solutions.

Possible Cause:

  • Hydrolysis of the amidine group: The amidine functional group is susceptible to hydrolysis in aqueous solutions, leading to the formation of less active or inactive degradation products such as 4-carbamoylbenzoic acid and subsequently 4-carboxybenzoic acid. The rate of hydrolysis is influenced by pH, temperature, and buffer components.

Troubleshooting Steps:

  • Solution Preparation: Always prepare aqueous solutions of 4-amidinobenzoic acid hydrochloride fresh, immediately before use.

  • pH Control: Maintain the pH of the solution within the optimal range for stability. Based on the chemistry of similar amidine compounds, a slightly acidic pH (around 4-6) is generally recommended to minimize hydrolysis. Avoid highly acidic or alkaline conditions.

  • Temperature: Store stock solutions and experimental samples at low temperatures (2-8°C or frozen at -20°C) to slow down the degradation process. For long-term storage, freezing aliquots is recommended to avoid repeated freeze-thaw cycles.

  • Buffer Selection: Be aware that certain buffer components can catalyze hydrolysis. It is advisable to perform a preliminary stability study in your specific buffer system.

  • Purity Check: If loss of activity is observed, verify the purity of the stored solution using an appropriate analytical method, such as HPLC-UV or LC-MS, to detect the presence of degradation products.

Issue 2: Precipitation or Cloudiness in Aqueous Solution

Symptoms:

  • The solution appears cloudy or contains visible precipitate upon preparation or after storage.

Possible Causes:

  • Limited Solubility: The solubility of 4-amidinobenzoic acid hydrochloride in aqueous buffers can be limited, especially at neutral or near-neutral pH where the compound may be less protonated.

  • Formation of Insoluble Degradation Products: The degradation products, such as 4-carboxybenzoic acid, may have lower solubility in the specific buffer system compared to the parent compound.

  • Salting Out: High concentrations of salts in the buffer can decrease the solubility of the compound.

Troubleshooting Steps:

  • Verify Solubility: Check the concentration of your solution against the known solubility of 4-amidinobenzoic acid hydrochloride in your specific buffer system and temperature.

  • pH Adjustment: Adjusting the pH to a more acidic range (e.g., pH 4-5) can sometimes improve solubility.

  • Co-solvents: If compatible with your experimental system, the addition of a small amount of a polar organic co-solvent (e.g., DMSO, ethanol) may help to increase solubility.

  • Filtration: If a precipitate is present, it can be removed by filtration through a 0.22 µm filter. However, it is crucial to determine if the precipitate is the active compound or a degradant. An analysis of the filtrate and the precipitate is recommended.

  • Buffer Concentration: If "salting out" is suspected, try reducing the salt concentration of your buffer if your experimental protocol allows.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 4-amidinobenzoic acid hydrochloride in aqueous solutions?

A1: The primary stability concern is the hydrolysis of the amidine group. This chemical modification can lead to a loss of the compound's intended biological or chemical function. The rate of this hydrolysis is dependent on the pH, temperature, and composition of the aqueous solution.

Q2: What are the likely degradation products of 4-amidinobenzoic acid hydrochloride in water?

A2: The expected degradation pathway involves the hydrolysis of the amidine to a carbamoyl group, forming 4-carbamoylbenzoic acid. Further hydrolysis can then convert the carbamoyl group to a carboxylic acid, yielding 4-carboxybenzoic acid.

Q3: What are the recommended storage conditions for aqueous solutions of 4-amidinobenzoic acid hydrochloride?

A3: For short-term storage (up to 24 hours), it is recommended to store aqueous solutions at 2-8°C. For longer-term storage, it is advisable to prepare aliquots and store them frozen at -20°C or below. To ensure the integrity of your experiments, it is always best practice to use freshly prepared solutions.

Q4: How can I monitor the stability of my 4-amidinobenzoic acid hydrochloride solution?

A4: The stability can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products and allow for their quantification over time.

Q5: Are there any specific pH ranges to avoid?

A5: Yes, it is advisable to avoid strongly acidic (pH < 3) and, in particular, alkaline (pH > 8) conditions, as these can significantly accelerate the rate of hydrolysis of the amidine group. The optimal pH for stability should be determined experimentally for your specific application, but a starting point in the slightly acidic range (pH 4-6) is recommended.

Data Presentation

Table 1: General Recommendations for Solution Preparation and Storage

ParameterRecommendationRationale
Solvent Deionized water or appropriate aqueous bufferEnsure consistency and avoid contaminants.
pH Slightly acidic (e.g., 4-6)Minimize hydrolysis of the amidine group.
Temperature Prepare fresh; store at 2-8°C (short-term) or ≤ -20°C (long-term)Reduce the rate of chemical degradation.
Light Exposure Store in amber vials or protect from lightTo prevent potential photodegradation.
Co-solvents Use minimal amounts of DMSO or ethanol if needed for solubilityHigh concentrations may affect stability or experimental outcomes.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to assess the stability of 4-amidinobenzoic acid hydrochloride under various stress conditions.

  • Solution Preparation: Prepare a stock solution of 4-amidinobenzoic acid hydrochloride in deionized water or a relevant buffer at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp or direct sunlight).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acidic and alkaline samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by a validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS) to quantify the parent compound and detect any degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control (time 0) to identify and quantify the degradation products.

Protocol 2: Suggested HPLC-UV Method for Stability Monitoring
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of 4-amidinobenzoic acid hydrochloride (determine experimentally, likely around 260-280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Mandatory Visualization

Hydrolysis_Pathway 4-Amidinobenzoic Acid Hydrochloride 4-Amidinobenzoic Acid Hydrochloride 4-Carbamoylbenzoic Acid 4-Carbamoylbenzoic Acid 4-Amidinobenzoic Acid Hydrochloride->4-Carbamoylbenzoic Acid Hydrolysis (H₂O) 4-Carboxybenzoic Acid 4-Carboxybenzoic Acid 4-Carbamoylbenzoic Acid->4-Carboxybenzoic Acid Hydrolysis (H₂O)

Caption: Proposed hydrolysis degradation pathway of 4-amidinobenzoic acid hydrochloride in aqueous solution.

Troubleshooting_Workflow cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Actions Loss of Activity Loss of Activity Hydrolysis Hydrolysis Loss of Activity->Hydrolysis Precipitation Precipitation Limited Solubility Limited Solubility Precipitation->Limited Solubility Prepare Fresh Solution Prepare Fresh Solution Hydrolysis->Prepare Fresh Solution Control pH & Temp Control pH & Temp Hydrolysis->Control pH & Temp Analytical Check Analytical Check Hydrolysis->Analytical Check Adjust pH / Co-solvent Adjust pH / Co-solvent Limited Solubility->Adjust pH / Co-solvent Filter Solution Filter Solution Limited Solubility->Filter Solution

Caption: A logical workflow for troubleshooting common stability issues.

Technical Support Center: Optimizing Inhibitor Concentration for Serine Protease Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with serine protease assays.

Frequently Asked questions (FAQs)

Q1: How do I select the right type of inhibitor for my serine protease assay?

A1: The choice of inhibitor depends on your experimental goals.

  • Reversible Inhibitors: These bind non-covalently to the enzyme and are ideal for initial screening and determining inhibitor potency (e.g., IC50 values). Aprotinin is a common example of a reversible serine protease inhibitor.[1]

  • Irreversible Inhibitors: These form a permanent, covalent bond with the enzyme's active site.[1] They are useful for labeling active enzymes and studying enzyme function in complex biological samples. An example is E-64, which targets cysteine proteases, but similar principles apply to serine protease inhibitors that form covalent bonds.[1]

  • Mechanism of Action: Consider whether you need a competitive, non-competitive, or uncompetitive inhibitor based on how it interacts with the enzyme and substrate.

Q2: I'm seeing no inhibition or very weak inhibition. What are the possible causes and solutions?

A2: This is a common issue with several potential causes:

  • Incorrect Inhibitor Concentration: The inhibitor concentration may be too low. It is recommended to start with a concentration 5 to 10 times higher than the known Ki or IC50 value, if available. If these values are unknown, a wide range of concentrations should be tested.

  • Inhibitor Instability: The inhibitor may be degrading in the assay buffer. Ensure the inhibitor is stable under the experimental conditions (pH, temperature). Some inhibitors have short half-lives in aqueous solutions.

  • Incorrect Target Protease: Verify that the inhibitor is designed to target the specific serine protease in your assay. Inhibitor selectivity can vary significantly.

  • High Substrate Concentration: For competitive inhibitors, a high substrate concentration can outcompete the inhibitor for binding to the enzyme's active site. Try lowering the substrate concentration, ideally at or below the Michaelis-Menten constant (Km).

Q3: My results show an increase in protease activity in the presence of the inhibitor. What could be happening?

A3: This counterintuitive result can occur due to a few factors:

  • Assay Interference: The inhibitor itself might be interfering with the detection method. For example, a colored or fluorescent inhibitor can affect absorbance or fluorescence readings.[2] Run a control with the inhibitor and substrate but without the enzyme to check for this.

  • Off-Target Effects: At high concentrations, some inhibitors can have non-specific effects on other components in the assay, leading to an apparent increase in signal.

  • Enzyme Activation: In rare cases, binding of a compound to an allosteric site on the enzyme can lead to a conformational change that increases its activity.

Q4: How do I determine the optimal inhibitor concentration to use in my experiments?

A4: The optimal concentration depends on the goal of your experiment.

  • For Complete Inhibition: To completely block protease activity, use the inhibitor at a concentration 5 to 10 times its IC50 or Ki value.

  • For IC50 Determination: To determine the half-maximal inhibitory concentration (IC50), you need to test a range of inhibitor concentrations. A typical approach is to use a serial dilution, creating a dose-response curve from which the IC50 can be calculated.[2]

  • For Ki Determination: Determining the inhibition constant (Ki) requires measuring reaction rates at multiple substrate and inhibitor concentrations to understand the mechanism of inhibition.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background signal Substrate instability or self-hydrolysis.Run a "no-enzyme" control to measure the rate of non-enzymatic substrate breakdown. Subtract this rate from your experimental data.
Assay components are autofluorescent or colored.Test each component of the assay mixture in the absence of others to identify the source of the background signal.
Inconsistent results between replicates Pipetting errors or improper mixing.Ensure accurate pipetting and thorough mixing of all reagents. Use calibrated pipettes.
Temperature fluctuations.Maintain a constant temperature throughout the assay, as enzyme kinetics are highly temperature-dependent.
Precipitation of inhibitor Poor inhibitor solubility in the assay buffer.Dissolve the inhibitor in a suitable solvent like DMSO first, and then dilute it in the assay buffer.[2] Ensure the final solvent concentration does not affect enzyme activity.

Experimental Protocols

Protocol 1: Determination of IC50 using a Fluorescence-Based Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a serine protease inhibitor using a fluorogenic substrate.[2][3]

Materials:

  • Serine protease of interest (e.g., Trypsin)

  • Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)[3]

  • Inhibitor stock solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20)[2]

  • 96-well black microplate[2][3]

  • Fluorescence microplate reader[2][3]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a series of inhibitor dilutions in the assay buffer.

    • Prepare the substrate solution in the assay buffer at a concentration of 2x the Km value.

    • Prepare the enzyme solution in the assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add 10 µL of each inhibitor dilution to triplicate wells.[3]

    • Add 10 µL of assay buffer to control wells (no inhibitor).[3]

    • Add the enzyme solution to all wells.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[2]

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding the substrate solution to each well.

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).[2]

    • Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes.[2] The excitation and emission wavelengths should be set appropriately for the fluorophore (e.g., ~380 nm excitation and ~460 nm emission for AMC).[2]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.[2]

    • Calculate the percentage of inhibition for each concentration relative to the uninhibited control.[2]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[2]

Protocol 2: Determination of Ki and Mode of Inhibition

This protocol outlines how to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

Materials:

  • Same as Protocol 1, with multiple substrate concentrations.

Procedure:

  • Assay Setup:

    • In a 96-well plate, set up reactions with varying concentrations of both the inhibitor and the substrate. The substrate concentrations should typically range from 0.5 to 5 times the Km value.[3]

  • Measurement and Data Analysis:

    • Measure the initial reaction velocities for each combination of substrate and inhibitor concentration as described in Protocol 1.

    • Analyze the data using graphical methods like Lineweaver-Burk or Dixon plots to determine the mode of inhibition.[3]

    • Calculate the Ki value using appropriate equations based on the determined mode of inhibition (e.g., the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km)).

Data Presentation

Table 1: Example IC50 Values for Common Serine Protease Inhibitors

InhibitorTarget ProteaseIC50 (nM)
AprotininTrypsin~60
LeupeptinTrypsin, Plasmin~400
AEBSFTrypsin, Chymotrypsin~100,000
NafamostatHepsin5.0[4]

Note: IC50 values can vary depending on experimental conditions such as substrate concentration, pH, and temperature.

Visualizations

Experimental_Workflow_IC50 cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Prepare Reagents (Enzyme, Substrate, Inhibitor) serial_dilution Create Inhibitor Serial Dilutions reagent_prep->serial_dilution plate_setup Plate Setup (Inhibitor + Enzyme) serial_dilution->plate_setup incubation Pre-incubation (15-30 min) plate_setup->incubation reaction_start Initiate Reaction (Add Substrate) incubation->reaction_start measurement Kinetic Measurement (Fluorescence Reader) reaction_start->measurement velocity_calc Calculate Initial Velocities measurement->velocity_calc inhibition_calc Calculate % Inhibition velocity_calc->inhibition_calc curve_fit Dose-Response Curve inhibition_calc->curve_fit ic50_det Determine IC50 curve_fit->ic50_det

Caption: Workflow for IC50 determination.

Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E:f0->ES:f0 + S EI Enzyme-Inhibitor Complex (EI) E:f0->EI:f0 + I S Substrate (S) I Inhibitor (I) ES:f0->E:f0 -> E + P ESI Enzyme-Substrate-Inhibitor Complex (ESI) P Product (P) E2 Enzyme (E) ES2 Enzyme-Substrate Complex (ES) E2:f0->ES2:f0 + S EI2 Enzyme-Inhibitor Complex (EI) E2:f0->EI2:f0 + I S2 Substrate (S) I2 Inhibitor (I) ES2:f0->E2:f0 -> E + P ESI2 Enzyme-Substrate-Inhibitor Complex (ESI) ES2:f0->ESI2:f0 + I EI2:f0->ESI2:f0 + S P2 Product (P)

Caption: Mechanisms of enzyme inhibition.

References

Common experimental artifacts with 4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Incomplete or Failed Reactions

Q: My reaction with this compound is not proceeding to completion or is failing entirely. What are the common causes and solutions?

A: Incomplete or failed reactions can stem from several factors related to the reagent's stability, solubility, and the reactivity of its functional groups.

Possible Causes & Solutions:

  • Hydrolysis of the Amidine Group: The 2-amino-2-iminoethyl (amidine) group is susceptible to hydrolysis, especially under strongly acidic or basic conditions, which converts it to a carboxylic acid and ammonia. This is a common cause of reaction failure.

    • Solution: Maintain a neutral or slightly acidic pH throughout the reaction if possible. If the reaction requires basic conditions, consider using a non-nucleophilic base and running the reaction at a lower temperature to minimize hydrolysis.

  • Poor Solubility: The hydrochloride salt form generally enhances water solubility, but the compound may have limited solubility in certain organic solvents.[1] If the reagent does not fully dissolve, the reaction will be heterogeneous and likely slow or incomplete.

    • Solution: Choose a solvent system in which the compound is fully soluble. For amide coupling reactions, polar aprotic solvents like DMF or DMSO are often effective.[1] Gentle heating may improve solubility, but be mindful of potential degradation at elevated temperatures.

  • Incompatibility with Reagents: The amidine group can react with certain reagents, leading to undesired side products.

    • Solution: Review the compatibility of all reagents with the amidine functional group. For instance, strong oxidizing agents should be avoided.

  • Incorrect Stoichiometry: Inaccurate measurement of the reagent can lead to incomplete conversion.

    • Solution: Ensure accurate weighing of the compound and verify the stoichiometry of all reactants.

Logical Workflow for Troubleshooting Failed Reactions:

start Reaction Failure check_solubility Is the starting material fully dissolved? start->check_solubility check_ph Is the reaction pH appropriate? check_solubility->check_ph Yes solution_solubility Optimize solvent system (e.g., DMF, DMSO). Consider gentle heating. check_solubility->solution_solubility No check_reagents Are all reagents compatible with the amidine group? check_ph->check_reagents Yes solution_ph Adjust pH to neutral or slightly acidic. Use non-nucleophilic base if necessary. check_ph->solution_ph No check_stoichiometry Is the stoichiometry correct? check_reagents->check_stoichiometry Yes solution_reagents Review reagent compatibility. Avoid strong oxidizing agents. check_reagents->solution_reagents No solution_stoichiometry Accurately weigh all reagents and re-verify calculations. check_stoichiometry->solution_stoichiometry No success Successful Reaction check_stoichiometry->success Yes

Caption: Troubleshooting workflow for failed reactions.

Issue 2: Product Purification Challenges

Q: I am having difficulty purifying the product of my reaction involving this compound. What purification strategies can I employ?

A: Purification can be challenging due to the polar nature of the compound and potential side products.

Common Purification Problems & Solutions:

  • "Oiling Out" During Recrystallization: The product may separate as an oil rather than crystals if the solvent is too nonpolar or if the solution is cooled too quickly.

    • Solution:

      • Select a more polar solvent or a solvent mixture.

      • Ensure the crude product is fully dissolved at the solvent's boiling point.

      • Allow the solution to cool slowly. If necessary, scratch the inside of the flask or add a seed crystal to induce crystallization.

  • Poor Separation in Column Chromatography: The high polarity of the compound can lead to streaking or poor separation on silica gel.

    • Solution:

      • Use a more polar eluent system. A gradient elution from a less polar to a more polar solvent system is often effective.

      • Consider adding a small amount of a modifier to the eluent, such as acetic acid, to improve peak shape.

      • For highly polar compounds, reverse-phase chromatography (C18 silica) may provide better separation.

Issue 3: Analytical Characterization Artifacts

Q: I am observing unusual artifacts in the analytical data (NMR, HPLC) for my compound. What could be the cause?

A: The unique structural features of this compound can lead to certain analytical artifacts.

Common Analytical Artifacts & Explanations:

  • Broad NMR Signals: The protons on the amidine group may appear as broad signals in the ¹H NMR spectrum.

    • Cause: This can be due to intermediate rates of chemical exchange of the amidine protons with trace amounts of water or other labile protons in the sample.[2] The quadrupolar moment of the ¹⁴N atoms can also contribute to broadening of adjacent proton signals.

    • Solution: Running the NMR at a higher temperature can sometimes sharpen these signals by increasing the rate of exchange.[2]

  • Variable Retention Times in HPLC: The retention time of the compound may vary between runs.

    • Cause: The ionic nature of the hydrochloride salt and the amidine group can lead to strong interactions with the stationary phase. Small changes in the mobile phase pH or buffer concentration can significantly affect retention.

    • Solution: Use a buffered mobile phase to ensure consistent pH. Ensure the column is well-equilibrated before each injection. For polar analytes, HILIC (Hydrophilic Interaction Liquid Chromatography) columns can sometimes provide more reproducible results than traditional reversed-phase columns.[3]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

A: The physicochemical properties are summarized in the table below. Note that some data is inferred from the parent compound, p-aminobenzoic acid, due to limited availability for the hydrochloride salt.

PropertyValueReference
Molecular FormulaC₉H₁₁N₃O₂·HCl
Molecular Weight215.66 g/mol
AppearanceWhite to off-white crystalline powder[4]
Melting Point>285 °C (decomposes)[5]
Solubility
WaterSoluble (as hydrochloride salt)[4]
EthanolSoluble[6]
DMSOSoluble[6]
DMFSoluble[6]

Q2: How should this compound be stored?

A: The compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended to minimize potential degradation.

Q3: Is the amidine group stable to hydrolysis?

A: The amidine group is generally more stable to hydrolysis than an ester but can be cleaved under strongly acidic or basic conditions, especially with heating. The hydrolysis of the amidine will yield the corresponding carboxylic acid and ammonia.

Signaling Pathway of Amidine Hydrolysis:

cluster_acid Acidic Conditions cluster_base Basic Conditions Amidine_H Protonated Amidine Water_acid H₂O (Nucleophile) Amidine_H->Water_acid Attack Tetrahedral_Intermediate_acid Tetrahedral Intermediate Water_acid->Tetrahedral_Intermediate_acid Carboxylic_Acid_acid Carboxylic Acid Tetrahedral_Intermediate_acid->Carboxylic_Acid_acid Elimination Ammonia_acid NH₃ Tetrahedral_Intermediate_acid->Ammonia_acid Elimination Amidine_B Amidine Hydroxide ⁻OH (Nucleophile) Amidine_B->Hydroxide Attack Tetrahedral_Intermediate_base Tetrahedral Intermediate Hydroxide->Tetrahedral_Intermediate_base Carboxylate Carboxylate Tetrahedral_Intermediate_base->Carboxylate Elimination Ammonia_base NH₃ Tetrahedral_Intermediate_base->Ammonia_base Elimination

References

Technical Support Center: Troubleshooting Enzyme Assays with 4-Amidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are using 4-amidinobenzoic acid as a serine protease inhibitor and encountering challenges with low or inconsistent inhibition in their enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What is 4-amidinobenzoic acid and how does it inhibit serine proteases?

4-Amidinobenzoic acid is a competitive inhibitor of trypsin-like serine proteases. Its mechanism of action is based on the structural similarity of its benzamidine group to the arginine and lysine side chains of natural substrates. The positively charged amidinium group forms strong electrostatic interactions with the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket of these enzymes, effectively blocking the active site and preventing substrate binding.

Q2: I am observing lower-than-expected inhibition with 4-amidinobenzoic acid. What are the initial checks I should perform?

When encountering low inhibition, it is crucial to systematically verify the integrity of your assay components and parameters. The following are key initial checkpoints:

  • Reagent Integrity: Confirm the purity and concentration of your 4-amidinobenzoic acid stock solution. Ensure the enzyme is active and the substrate is not degraded.

  • Assay Conditions: Verify the pH, temperature, and buffer composition of your assay. Serine protease activity and inhibitor binding can be sensitive to these parameters.

  • Solubility of Inhibitor: Ensure that 4-amidinobenzoic acid is fully dissolved in the assay buffer at the tested concentrations. Precipitation of the inhibitor will lead to an underestimation of its potency.

Q3: My dose-response curve for 4-amidinobenzoic acid is flat or does not reach 100% inhibition. What could be the cause?

An incomplete or flat dose-response curve can be indicative of several issues:

  • Inhibitor Solubility Limit: The highest concentrations of your inhibitor may be exceeding its solubility in the assay buffer, leading to a plateau in inhibition.

  • Presence of Aggregates: Small molecule inhibitors can sometimes form aggregates at high concentrations, which can lead to non-specific inhibition and an ill-defined dose-response curve.

  • Assay Artifacts: The inhibitor might be interfering with the detection method (e.g., quenching fluorescence or absorbing at the same wavelength as the product).

  • Tight-Binding Inhibition: If the inhibitor's affinity for the enzyme is very high (low Ki) and the inhibitor concentration is close to the enzyme concentration, the assumptions of standard IC50 analysis may not be valid.

Q4: How can I be sure that the inhibition I am observing is specific to the enzyme's active site?

To confirm that 4-amidinobenzoic acid is acting as a competitive inhibitor, you can perform a mechanism of action study. This typically involves measuring the initial reaction rates at various substrate and inhibitor concentrations. A key characteristic of competitive inhibition is that the inhibitor increases the apparent Michaelis constant (Km) of the substrate without affecting the maximum reaction velocity (Vmax). Plotting the data using a Lineweaver-Burk or Dixon plot can help visualize the inhibition pattern.

Troubleshooting Guide for Low Inhibition

This section provides a structured approach to diagnosing and resolving common issues leading to low inhibition in enzyme assays with 4-amidinobenzoic acid.

Problem 1: Inconsistent or No Inhibition Observed
Possible Cause Troubleshooting Step Rationale
Inhibitor Degradation or InactivityPrepare a fresh stock solution of 4-amidinobenzoic acid. Verify its purity and concentration.The amidino group can be susceptible to hydrolysis over time, especially at non-neutral pH.
Enzyme InactivityTest the activity of your enzyme stock with a known control inhibitor or by running a substrate titration curve.Loss of enzyme activity will result in a low signal and can mask true inhibition.
Sub-optimal Assay ConditionsReview the literature for the optimal pH, temperature, and buffer conditions for your specific serine protease.Enzyme activity and inhibitor binding are highly dependent on the assay environment.
Incorrect Reagent ConcentrationsVerify the concentrations of all assay components (enzyme, substrate, and inhibitor) through accurate measurements.Errors in concentration will directly impact the observed inhibition.
Problem 2: Weak Inhibition (High IC50 Value)
Possible Cause Troubleshooting Step Rationale
Low Inhibitor Potency for the Target EnzymeCompare your results with published data for 4-amidinobenzoic acid or similar benzamidine derivatives against your target protease.4-Amidinobenzoic acid may not be a potent inhibitor for all serine proteases.
High Substrate ConcentrationIf using a competitive inhibitor, ensure your substrate concentration is at or below the Km value.For competitive inhibitors, a high substrate concentration will outcompete the inhibitor, leading to a higher apparent IC50.
Inhibitor Solubility IssuesCheck for precipitation at higher inhibitor concentrations. Consider using a co-solvent like DMSO (ensure final concentration does not affect enzyme activity).If the inhibitor is not fully dissolved, its effective concentration is lower than the nominal concentration.
Non-specific Protein BindingInclude a non-specific protein like Bovine Serum Albumin (BSA) in your assay buffer to block non-specific binding sites on the plate or other components.The inhibitor may be binding to surfaces other than the enzyme's active site.
Problem 3: Poor Reproducibility of Inhibition Data
Possible Cause Troubleshooting Step Rationale
Pipetting InaccuraciesUse calibrated pipettes and ensure proper mixing of all reagents. Employ a consistent pipetting technique.Small variations in volume can lead to significant errors in inhibition measurements.
Inconsistent Incubation TimesUse a multichannel pipette for simultaneous addition of reagents and ensure consistent pre-incubation and reaction times for all wells.The degree of inhibition can be time-dependent, especially for slow-binding inhibitors.
Edge Effects in MicroplatesAvoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment and minimize evaporation.Evaporation from outer wells can concentrate reagents and alter assay conditions.
Instrumental VariabilityEnsure the plate reader is properly calibrated and that the settings are optimized for your assay.Fluctuations in the reader's performance can introduce variability in the data.

Quantitative Data: Inhibition of Serine Proteases by Benzamidine Derivatives

InhibitorEnzymeKi (µM)Inhibition Type
BenzamidineTrypsin-like proteases11.2 - 18.4Competitive
BenzamidineThrombin~344Competitive
BenzamidinePlasmin~1074Competitive
Pentamidine (a bivalent benzamidine)Trypsin-Competitive
Pentamidine (a bivalent benzamidine)Thrombin4.5 ± 2.3Competitive
Pentamidine (a bivalent benzamidine)Plasmin2.1 ± 0.8Competitive

Note: Ki values can vary depending on the specific assay conditions (e.g., pH, temperature, substrate used).

Experimental Protocols

Protocol 1: Determination of IC50 for 4-Amidinobenzoic Acid against Trypsin

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of 4-amidinobenzoic acid against bovine trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).

Materials:

  • Bovine Trypsin

  • 4-Amidinobenzoic acid hydrochloride

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Trypsin Stock Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl) and determine its protein concentration.

    • 4-Amidinobenzoic Acid Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of 4-amidinobenzoic acid in DMSO.

    • L-BAPNA Stock Solution: Prepare a stock solution of L-BAPNA in DMSO (e.g., 60 mM).

    • Assay Buffer: Prepare the Tris-HCl buffer.

  • Inhibitor Dilution Series:

    • Perform serial dilutions of the 4-amidinobenzoic acid stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM to 0.1 µM). Include a buffer-only control (0% inhibition) and a control with a known potent inhibitor (100% inhibition), if available.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in triplicate:

      • Assay Buffer

      • 4-Amidinobenzoic acid dilution (or control)

      • Trypsin solution (to a final concentration that gives a linear reaction rate)

    • Mix gently and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Prepare a working solution of L-BAPNA in assay buffer (e.g., 1 mM).

    • Add the L-BAPNA working solution to all wells to start the reaction.

  • Data Acquisition:

    • Immediately place the microplate in the reader and measure the absorbance at 405 nm every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Troubleshooting Workflow for Low Enzyme Inhibition

Troubleshooting_Low_Inhibition Start Low or No Inhibition Observed Check_Reagents Verify Reagent Integrity (Inhibitor, Enzyme, Substrate) Start->Check_Reagents Check_Conditions Confirm Assay Conditions (pH, Temperature, Buffer) Start->Check_Conditions Check_Solubility Assess Inhibitor Solubility Start->Check_Solubility Inhibition_Improved Inhibition Improved? Check_Reagents->Inhibition_Improved Check_Conditions->Inhibition_Improved Check_Solubility->Inhibition_Improved Problem_Solved Problem Resolved Inhibition_Improved->Problem_Solved Yes Investigate_Mechanism Investigate Inhibition Mechanism (e.g., Competitive vs. Non-competitive) Inhibition_Improved->Investigate_Mechanism No Optimize_Assay Optimize Assay Parameters (e.g., Substrate Concentration) Investigate_Mechanism->Optimize_Assay Check_NonSpecific Evaluate Non-Specific Binding Optimize_Assay->Check_NonSpecific Check_NonSpecific->Problem_Solved

Caption: A logical workflow for troubleshooting low or no inhibition in enzyme assays.

Competitive Inhibition Mechanism of 4-Amidinobenzoic Acid

Competitive_Inhibition cluster_0 Enzyme Active Site Enzyme Serine Protease Product Product Enzyme->Product Catalyzes Reaction No_Reaction No Reaction Enzyme->No_Reaction ActiveSite Active Site (S1 Pocket) Substrate Substrate (Arginine/Lysine) Substrate->Enzyme Binds to Active Site Inhibitor 4-Amidinobenzoic Acid Inhibitor->Enzyme Competitively Binds to Active Site

Caption: Diagram illustrating the competitive inhibition of a serine protease by 4-amidinobenzoic acid.

Technical Support Center: Purification of 4-(2-Amino-2-iminoethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with synthesized 4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride, also known as 4-amidinobenzoic acid hydrochloride. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the likely impurities?

A1: A common synthetic route is the Pinner reaction, where 4-cyanobenzoic acid is reacted with an alcohol (like ethanol) in the presence of hydrogen chloride gas. This forms an intermediate imino ester hydrochloride (Pinner salt), which is then treated with ammonia to yield the final amidine hydrochloride.[1][2][3]

Potential impurities from this synthesis can include:

  • Unreacted 4-cyanobenzoic acid: The starting material may not have fully reacted.

  • Intermediate imino ester hydrochloride: The Pinner salt may not have been completely converted to the amidine.

  • 4-Carbamoylbenzoic acid (4-amidobenzoic acid): Hydrolysis of the amidine or the imino ester intermediate can lead to the formation of the corresponding amide.[4]

  • Ammonium chloride: A byproduct of the final amination step.

Q2: What are the recommended general approaches for purifying crude this compound?

A2: The primary methods for purifying this polar, charged molecule are recrystallization and column chromatography. Due to its salt-like nature, specialized techniques may be required.

Q3: My purified amidine appears to be degrading over time. How can I improve its stability?

A3: Amidines can be susceptible to hydrolysis. To enhance stability, it is crucial to maintain a neutral pH during and after purification. Use anhydrous solvents whenever possible and store the final product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended) to minimize degradation.[4]

Q4: The N-H proton signals in the ¹H NMR spectrum of my purified compound are broad. Is this normal?

A4: Yes, broad N-H peaks in the ¹H NMR of amidines are a common observation. This can be due to several factors, including tautomerism (rapid exchange between different structural isomers), quadrupolar broadening from the nitrogen atoms, and proton exchange with residual protic solvents.[4] To confirm the N-H signals, you can perform a D₂O exchange experiment, which will cause the N-H peaks to disappear.

Troubleshooting Purification Issues

Problem Potential Cause Suggested Solution
"Oiling out" during recrystallization The compound is coming out of solution above its melting point. This could be due to a highly concentrated solution or the presence of impurities that lower the melting point.Reheat the solution to redissolve the oil. Add a small amount of additional "good" solvent (e.g., water or alcohol) to decrease the saturation. Allow the solution to cool more slowly.
No crystal formation after cooling The solution may be too dilute, or it is in a supersaturated state without nucleation sites.1. Induce crystallization: Gently scratch the inside of the flask with a glass rod. 2. Seed the solution: Add a tiny crystal of the pure compound. 3. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent. 4. Add an anti-solvent: Slowly add a solvent in which the compound is insoluble (e.g., a non-polar solvent like ether or hexane) until turbidity is observed, then allow to cool.
Low yield after recrystallization Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. The product may also be partially soluble in the washing solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Product co-elutes with impurities during column chromatography The chosen stationary phase and mobile phase are not providing adequate separation.Consider using a mixed-mode chromatography column that combines reversed-phase and ion-exchange properties. This can improve the retention and separation of polar and charged compounds.[5] Adjusting the pH and ionic strength of the mobile phase can also significantly impact selectivity.
Difficulty obtaining a clean mass spectrum The compound may be degrading in the mass spectrometer source or not ionizing well.Use a soft ionization technique like Electrospray Ionization (ESI). If using LC-MS, consider adding a small amount of a volatile base, such as triethylamine, to the mobile phase to help neutralize the amidine and improve its ionization.[4]

Experimental Protocols

Recrystallization of this compound

This is a general guideline; the optimal solvent system and ratios should be determined empirically.

  • Solvent Selection: A mixture of a polar protic solvent (e.g., water, methanol, or ethanol) and a less polar co-solvent can be effective. A water/ethanol or water/methanol mixture is a good starting point.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the primary solvent (e.g., water) and heat the mixture gently with stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, you can place the flask in an ice bath to promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization).

  • Drying: Dry the purified crystals under vacuum.

Illustrative Recrystallization Data for Benzoic Acid (as a reference)

The following table provides solubility data for the parent compound, benzoic acid, which can serve as a qualitative guide for solvent selection.[6][7]

SolventSolubility at 25°C ( g/100 mL)Solubility at 100°C ( g/100 mL)
Water0.345.90

This data is for benzoic acid and should be used as a starting point for optimizing the recrystallization of this compound.

Visualizations

Logical Workflow for Troubleshooting Recrystallization

Caption: A flowchart for troubleshooting common recrystallization issues.

Pinner Reaction and Potential Side Products

G Pinner Reaction Pathway start 4-Cyanobenzoic Acid pinner_salt Imino Ester HCl (Pinner Salt) start->pinner_salt + ROH, HCl amidine 4-(2-Amino-2-iminoethyl)benzoic acid HCl (Desired Product) pinner_salt->amidine + NH3 amide 4-Carbamoylbenzoic Acid (Hydrolysis Byproduct) pinner_salt->amide + H2O (hydrolysis) amidine->amide + H2O (hydrolysis)

Caption: Synthetic pathway and potential byproducts of the Pinner reaction.

References

How to prevent non-specific binding of 4-amidinobenzoic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-amidinobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent non-specific binding in experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is 4-amidinobenzoic acid and why is it used in my experiments?

4-amidinobenzoic acid is a small organic molecule that acts as a reversible competitive inhibitor of trypsin-like serine proteases. Its benzamidine moiety is a well-established pharmacophore that interacts with the active site of these enzymes. It is commonly used in biochemical assays, particularly in drug discovery and enzymology, to study enzyme kinetics, screen for more potent inhibitors, and as a reference compound in assays such as thrombin inhibition.

Q2: What causes non-specific binding of 4-amidinobenzoic acid?

Non-specific binding (NSB) of 4-amidinobenzoic acid is primarily driven by two types of interactions stemming from its physicochemical properties:

  • Electrostatic Interactions: 4-amidinobenzoic acid is an amphoteric molecule with a basic amidine group (pKa ~11.5) and an acidic carboxylic acid group (pKa ~3.5). Depending on the pH of the experimental buffer, the molecule can be positively charged, negatively charged, or zwitterionic. This charge can lead to electrostatic attraction to oppositely charged surfaces on plastics (e.g., microplates), proteins, and other macromolecules in the assay.

  • Hydrophobic Interactions: The benzene ring of 4-amidinobenzoic acid is hydrophobic and can interact with hydrophobic surfaces of standard polystyrene microplates and hydrophobic pockets on proteins other than the intended target's active site.

Q3: How does the pH of my buffer affect non-specific binding of 4-amidinobenzoic acid?

The pH of your buffer is a critical factor in controlling the net charge of 4-amidinobenzoic acid and, consequently, its electrostatic non-specific binding.

  • At physiological pH (~7.4): The carboxylic acid group will be deprotonated (negatively charged), and the amidine group will be protonated (positively charged), resulting in a zwitterionic molecule. While the net charge is neutral, the localized charges can still interact with charged surfaces.

  • At acidic pH (<3.5): Both the carboxylic acid and amidine groups will be protonated, resulting in a net positive charge. This can increase binding to negatively charged surfaces.

  • At basic pH (>11.5): Both groups will be deprotonated, leading to a net negative charge, which can enhance binding to positively charged surfaces.

Therefore, optimizing the buffer pH is a key strategy to minimize electrostatic NSB.

Q4: Can I use standard polystyrene microplates for my experiments with 4-amidinobenzoic acid?

Standard polystyrene microplates are often hydrophobic and can be a significant source of non-specific binding for molecules with aromatic rings like 4-amidinobenzoic acid. While they can be used, it is highly recommended to employ strategies to block non-specific binding. For sensitive assays, it is preferable to use low-binding microplates, which have a hydrophilic and non-ionic surface coating to repel hydrophobic molecules.

Troubleshooting Guides

Issue: High Background Signal in an Enzyme Inhibition Assay

High background signal is a common indicator of non-specific binding of 4-amidinobenzoic acid to either the assay plate or other proteins in the system.

Troubleshooting Workflow:

high_background start High Background Signal Observed control_exp Run Control Experiment: Assay without Enzyme start->control_exp nsb_confirmed Signal Still High? (NSB Confirmed) control_exp->nsb_confirmed optimize_buffer Optimize Assay Buffer nsb_confirmed->optimize_buffer Yes reassess Re-evaluate Background Signal nsb_confirmed->reassess No (Issue is enzyme-related) add_blocker Incorporate Blocking Agents optimize_buffer->add_blocker use_low_binding Switch to Low-Binding Plates add_blocker->use_low_binding use_low_binding->reassess

Caption: Troubleshooting workflow for high background signal.

Step-by-Step Solutions:

  • Run a "No Enzyme" Control: Perform the assay with 4-amidinobenzoic acid but without the target enzyme. Any signal detected in this control is likely due to non-specific binding to the microplate or other assay components.

  • Optimize Assay Buffer:

    • Adjust pH: If electrostatic interactions are suspected, systematically vary the pH of your assay buffer to find a point where the background signal is minimized.

    • Increase Salt Concentration: Adding NaCl (e.g., 150-500 mM) can help to shield electrostatic interactions and reduce NSB.[1]

  • Incorporate Blocking Agents:

    • Proteins: Add a blocking protein like Bovine Serum Albumin (BSA) or Casein to your assay buffer. These proteins will coat the surfaces of the microplate and other components, reducing the sites available for non-specific binding of 4-amidinobenzoic acid.

    • Surfactants: If hydrophobic interactions are the primary cause, add a low concentration of a non-ionic surfactant such as Tween-20 (typically 0.01% to 0.05% v/v).[1] Surfactants disrupt hydrophobic interactions.

  • Switch to Low-Binding Microplates: If NSB persists, transfer your assay to a low-binding microplate.[2][3][4][5][6] These plates have a chemically modified surface that is hydrophilic and non-ionic, which minimizes both hydrophobic and electrostatic interactions.

Issue: Poor Reproducibility Between Replicates

Poor reproducibility can be caused by inconsistent non-specific binding across the wells of a microplate.

Troubleshooting Workflow:

reproducibility_issue start Poor Reproducibility check_pipetting Verify Pipetting Accuracy start->check_pipetting plate_uniformity Assess Plate Uniformity check_pipetting->plate_uniformity implement_blocking Implement Blocking Steps plate_uniformity->implement_blocking fresh_reagents Use Fresh Reagents implement_blocking->fresh_reagents add_surfactant Incorporate Surfactants fresh_reagents->add_surfactant re_evaluate Re-evaluate Reproducibility add_surfactant->re_evaluate

Caption: Troubleshooting workflow for poor reproducibility.

Step-by-Step Solutions:

  • Verify Pipetting Technique: Ensure that pipetting is accurate and consistent across all wells.

  • Assess Plate Uniformity: Check for any "edge effects" or inconsistencies in the microplate itself.

  • Implement Blocking Steps: Pre-incubate the microplate with a blocking agent like BSA before adding your assay components. This can create a more uniform surface across all wells.

  • Use Fresh Reagents: Prepare fresh solutions of 4-amidinobenzoic acid and other critical reagents for each experiment to avoid issues with degradation or precipitation.

  • Incorporate Surfactants: As mentioned previously, adding a non-ionic surfactant to your assay buffer can help maintain a consistent environment and reduce variability in hydrophobic interactions.

Data Presentation

Table 1: Comparison of Common Blocking Agents and Additives

Agent/AdditiveTypeTypical ConcentrationPrimary Mechanism of Action
Bovine Serum Albumin (BSA) Protein0.1 - 2% (w/v)Coats surfaces to block hydrophobic and electrostatic interactions.
Casein Protein0.1 - 1% (w/v)Similar to BSA, effective at blocking non-specific protein binding.
Gelatin (from cold-water fish skin) Protein0.1 - 0.5% (w/v)Blocks non-specific binding, particularly useful in immunoassays.
Tween-20 Non-ionic Surfactant0.01 - 0.05% (v/v)Disrupts hydrophobic interactions.
Triton X-100 Non-ionic Surfactant0.01 - 0.1% (v/v)Stronger surfactant than Tween-20, also disrupts hydrophobic interactions.
Sodium Chloride (NaCl) Salt150 - 500 mMShields electrostatic interactions.

Experimental Protocols

Protocol 1: Determining the Extent of Non-Specific Binding

This protocol allows you to quantify the amount of non-specific binding of 4-amidinobenzoic acid in your assay system.

Methodology:

  • Prepare Assay Buffer Variations: Prepare your standard assay buffer and several variations containing different blocking agents and additives as outlined in Table 1.

  • Set up Control Wells: In a microplate (preferably the type you use for your actual experiment), set up the following control wells in triplicate:

    • Buffer Only: Contains only the assay buffer.

    • 4-ABA in Standard Buffer: Contains your working concentration of 4-amidinobenzoic acid in the standard assay buffer.

    • 4-ABA in Modified Buffers: Contains your working concentration of 4-amidinobenzoic acid in each of the modified assay buffers.

  • Incubate and Measure:

    • Do not add your target molecule.

    • Incubate under standard assay conditions (time and temperature).

    • Measure the signal (e.g., fluorescence).

  • Analyze the Results: Compare the signal from each buffer variation to the baseline. The buffer that yields the lowest signal has the best performance in reducing non-specific binding.

Protocol 2: Microplate Blocking Procedure

This protocol details how to pre-treat a standard microplate to reduce non-specific binding of 4-amidinobenzoic acid.

Methodology:

  • Prepare a Blocking Buffer: A common blocking buffer is 1% (w/v) BSA in your optimized assay buffer.

  • Plate Incubation:

    • Add 200 µL of the blocking buffer to each well of the microplate.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Aspirate the blocking buffer from the wells.

    • Wash the wells 2-3 times with your optimized assay buffer (without the blocking agent).

  • Proceed with Assay: The plate is now ready for your assay.

Signaling Pathways and Workflows

Workflow for a Thrombin Inhibition Assay

4-amidinobenzoic acid can be used as a reference inhibitor in a thrombin inhibition assay. Non-specific binding can lead to an overestimation of its inhibitory potency.

thrombin_inhibition_workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis reagents Prepare Reagents: - Thrombin - Fluorogenic Substrate - 4-ABA / Test Compounds - Assay Buffer (Optimized) add_inhibitor Add 4-ABA or Test Compound reagents->add_inhibitor plate Prepare Microplate (Standard or Low-Binding) plate->add_inhibitor add_thrombin Add Thrombin add_inhibitor->add_thrombin incubate1 Pre-incubate add_thrombin->incubate1 add_substrate Add Fluorogenic Substrate incubate1->add_substrate incubate2 Incubate and Read Fluorescence add_substrate->incubate2 plot_data Plot Fluorescence vs. [Inhibitor] incubate2->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Caption: Experimental workflow for a thrombin inhibition assay.

References

Adjusting pH for optimal activity of 4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synonyms for this compound?

A1: This compound is also known by several other names, including 4-Guanidinobenzoic acid hydrochloride, 4-Carboxybenzamidine hydrochloride, and p-Amidinobenzoic acid hydrochloride[1][2].

Q2: What are the general properties of this compound?

A2: It is typically a white to off-white crystalline powder that is soluble in water. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for various biochemical and pharmaceutical research applications[2][3].

Q3: What is the optimal pH for the activity of this compound?

A3: The optimal pH for activity is highly dependent on the specific application, such as enzyme inhibition or cell-based assays. The molecule contains two key ionizable groups: a carboxylic acid and a guanidino group. The guanidino group is a strong base with a pKa typically around 13.5, meaning it will be protonated and carry a positive charge across a broad physiological pH range. The carboxylic acid group has a pKa of approximately 4.2, so it will be deprotonated and negatively charged at pH values above this. The overall charge of the molecule will, therefore, change with pH, which can significantly impact its binding to biological targets. For many applications, a pH range of 6.0 to 8.0 is a good starting point for optimization.

Q4: How does pH affect the stability of this compound in solution?

A4: The hydrochloride salt form provides good stability in aqueous solutions[3]. However, like many organic molecules, extreme pH values (highly acidic or alkaline) and high temperatures can lead to degradation over time. For long-term storage of solutions, it is advisable to maintain a pH near neutral and store at low temperatures (e.g., 2-8°C)[4].

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC8H9N3O2・HCl[3]
Molecular Weight215.64 g/mol [5]
AppearanceWhite to off-white crystalline powder[2][3]
SolubilitySoluble in water[2][3]

Table 2: Estimated Protonation State of Functional Groups at Different pH Ranges

pH RangeCarboxylic Acid Group (-COOH)Guanidino Group (-C(NH2)2+)Net Charge of Molecule
pH < 4Protonated (Neutral)Protonated (Positive)+1
4 < pH < 13Deprotonated (Negative)Protonated (Positive)0 (Zwitterionic)
pH > 13Deprotonated (Negative)Deprotonated (Neutral)-1

Experimental Protocols

Protocol for Preparation and pH Adjustment of a Stock Solution
  • Reagent Preparation :

    • This compound powder.

    • High-purity water (e.g., Milli-Q or equivalent).

    • Dilute hydrochloric acid (HCl) solution (e.g., 0.1 M) for pH decrease.

    • Dilute sodium hydroxide (NaOH) solution (e.g., 0.1 M) for pH increase.

    • Calibrated pH meter.

  • Stock Solution Preparation :

    • Accurately weigh the desired amount of the compound.

    • Dissolve the powder in a minimal amount of high-purity water. The compound's solubility is enhanced in its hydrochloride form[2][3].

    • Once fully dissolved, add water to reach the final desired concentration (e.g., 10 mM).

  • pH Adjustment :

    • Place the stock solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Slowly add drops of 0.1 M HCl or 0.1 M NaOH to adjust the pH to the desired value for your experiment.

    • Monitor the pH reading continuously.

    • Once the target pH is reached and stable, stop adding the acid or base.

  • Storage :

    • Store the pH-adjusted solution at 2-8°C for short-term use. For long-term storage, consider aliquoting and freezing at -20°C or below.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Compound does not fully dissolve. The concentration may be too high for the chosen solvent.Try gentle warming or sonication to aid dissolution. If still unsuccessful, prepare a more dilute stock solution.
Precipitation occurs after pH adjustment. The compound may be less soluble at the target pH. This is more likely to occur around the isoelectric point.Prepare a more dilute solution before adjusting the pH. Alternatively, consider using a different buffer system that may enhance solubility.
Loss of activity over time. The compound may be unstable at the storage pH or temperature.Prepare fresh solutions before each experiment. If storing, ensure the pH is near neutral and store at -20°C or colder. Avoid repeated freeze-thaw cycles.
Inconsistent experimental results. The pH of the experimental buffer may be affecting the compound's charge and, therefore, its activity.Carefully control and verify the pH in all assays. Perform a pH optimization experiment to determine the ideal pH for your specific application.

Visualizations

G cluster_0 pH < 4 cluster_1 4 < pH < 13 cluster_2 pH > 13 a Carboxylic Acid: -COOH (Neutral) c Net Charge: +1 b Guanidino Group: -C(NH2)2+ (Positive) d Carboxylic Acid: -COO- (Negative) f Net Charge: 0 (Zwitterionic) e Guanidino Group: -C(NH2)2+ (Positive) g Carboxylic Acid: -COO- (Negative) i Net Charge: -1 h Guanidino Group: -C(=NH)NH2 (Neutral)

Caption: Protonation states of 4-(2-Amino-2-iminoethyl)benzoic acid at different pH ranges.

G start Start: Weigh Compound dissolve Dissolve in High-Purity Water start->dissolve measure_ph Measure Initial pH dissolve->measure_ph adjust Adjust pH with 0.1M HCl or NaOH measure_ph->adjust check_ph Is pH at Target? adjust->check_ph Add dropwise check_ph->adjust No end End: Solution Ready check_ph->end Yes

Caption: Experimental workflow for preparing and adjusting the pH of the solution.

References

Validation & Comparative

A Comparative Guide to 4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride and Other Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme inhibitor is a critical decision that can significantly influence experimental outcomes and the trajectory of drug discovery programs. This guide provides a comparative analysis of 4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride, a benzamidine derivative, against other well-established serine protease inhibitors.

Disclaimer: Direct comparative experimental data for this compound is limited in publicly available literature. Therefore, this guide leverages data from its parent compound, benzamidine, and other structurally related derivatives to provide a comprehensive and objective comparison based on established structure-activity relationships.

Performance Comparison of Serine Protease Inhibitors

The efficacy of a protease inhibitor is typically quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a higher potency of the inhibitor. The following tables summarize the inhibitory activities of benzamidine and other common serine protease inhibitors against key serine proteases.

Table 1: Inhibitory Activity (Kᵢ, µM) of Benzamidine Derivatives against Key Serine Proteases

InhibitorTrypsinPlasminThrombin
Benzamidine35[1]350[1]220[1]
Pentamidine (bivalent benzamidine)-2.1[2][3]-
Tri-AMB (trivalent benzamidine)-3.9[2][3]-

Note: The inhibitory activity of benzamidine derivatives can be influenced by factors such as the nature and position of substituents on the benzene ring.[4]

Table 2: Inhibitory Activity (IC₅₀, mM) of Other Common Serine Protease Inhibitors

InhibitorTrypsinChymotrypsinPlasminThrombin
AEBSF (Pefabloc SC) 0.0810.0441.990.92
Aprotinin (Kᵢ) ~0.06 pM~9 nM~0.23 nM (human)No significant inhibition

Note: IC₅₀ values are dependent on experimental conditions, whereas Kᵢ represents the intrinsic binding affinity. A direct comparison should be made with caution.[5]

Mechanism of Action: Benzamidine Derivatives

Benzamidine and its derivatives, including this compound, are competitive inhibitors of serine proteases.[6] The positively charged amidinium group of the benzamidine moiety mimics the side chain of arginine, a common substrate residue for trypsin-like serine proteases. This allows the inhibitor to bind to the S1 specificity pocket of the enzyme's active site, which contains a negatively charged aspartate residue, thereby blocking substrate access and inhibiting enzymatic activity. The binding is primarily driven by hydrophobic interactions and, in some cases, electronic interactions depending on the specific enzyme and the substituents on the benzamidine ring.[4]

Experimental Protocols

In Vitro Serine Protease Inhibition Assay (Competitive Inhibition)

This protocol outlines a general procedure for determining the inhibition constant (Kᵢ) of a competitive inhibitor against a serine protease using a chromogenic substrate.

Materials:

  • Enzyme: Purified serine protease (e.g., Trypsin, Plasmin, Thrombin)

  • Substrate: Chromogenic substrate specific for the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Inhibitor: this compound or other inhibitors of interest

  • Assay Buffer: e.g., 0.1 M Tris-HCl, pH 8.0, containing 20 mM CaCl₂

  • Solvent for Inhibitor: Typically DMSO or water

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chromophore released (e.g., 405 nm for p-nitroaniline)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor in a suitable solvent.

    • Prepare a stock solution of the chromogenic substrate in the assay buffer or an appropriate solvent.

    • Prepare working solutions of the enzyme in the assay buffer. The final enzyme concentration should be chosen to give a linear rate of substrate hydrolysis over the measurement period.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor. Include a control with no inhibitor.

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the chromogenic substrate to each well.

    • Immediately begin monitoring the increase in absorbance at the appropriate wavelength over time. Record readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the mode of inhibition (e.g., competitive, non-competitive) using graphical methods such as Lineweaver-Burk or Dixon plots.

    • For competitive inhibition, the Kᵢ can be calculated from the Cheng-Prusoff equation if the IC₅₀ is determined, or by non-linear regression analysis of the substrate-velocity curves at different inhibitor concentrations.

Signaling Pathways and Experimental Workflows

Serine Proteases in the Coagulation Cascade

Serine proteases are central to the blood coagulation cascade, a complex series of enzymatic reactions leading to the formation of a fibrin clot. Inhibitors targeting these proteases can modulate this pathway, which is a key strategy in the development of anticoagulant therapies.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa Contact Activation XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X TissueFactor Tissue Factor VII VII VIIa VIIa VII->VIIa Tissue Factor VIIa->X Xa Xa X->Xa IXa/VIIIa or VIIa/Tissue Factor Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa/Va Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa

Caption: The Coagulation Cascade involves intrinsic, extrinsic, and common pathways.

Experimental Workflow for Kᵢ Determination

The determination of the inhibition constant (Kᵢ) is a crucial step in characterizing a new inhibitor. The following workflow illustrates the key stages of this process.

Ki_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Prepare Enzyme, Substrate, and Inhibitor Solutions plate_setup Set up 96-well Plate with Varying Inhibitor Concentrations reagent_prep->plate_setup pre_incubation Pre-incubate Enzyme and Inhibitor plate_setup->pre_incubation reaction_start Initiate Reaction with Substrate pre_incubation->reaction_start data_collection Monitor Absorbance Change Over Time reaction_start->data_collection velocity_calc Calculate Initial Reaction Velocities (V₀) data_collection->velocity_calc graphical_analysis Perform Lineweaver-Burk or Dixon Plot Analysis velocity_calc->graphical_analysis ki_calc Calculate Ki using Non-linear Regression or Cheng-Prusoff Equation graphical_analysis->ki_calc

References

Efficacy of Small Molecule Urokinase Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals in oncology, targeting the urokinase-type plasminogen activator (uPA) system presents a compelling strategy to impede cancer progression and metastasis. The serine protease uPA is a critical mediator of extracellular matrix degradation, a fundamental process in tumor cell invasion.[1] This guide provides an in-depth comparison of the efficacy of several key classes of small molecule uPA inhibitors, moving beyond a rigid template to offer a nuanced, data-driven analysis. While the specific compound "4-(2-Amino-2-iminoethyl)benzoic acid" is not extensively characterized in peer-reviewed literature, its core structural features—a rigid aromatic ring and a basic amidine or guanidine-like moiety—are hallmarks of potent uPA inhibitors. This guide will, therefore, focus on well-documented inhibitors that share this crucial pharmacophore, providing a robust framework for understanding their relative performance.

The Urokinase Plasminogen Activator (uPA) Signaling Pathway

The uPA system is a cascade that, when dysregulated, promotes a microenvironment conducive to tumor invasion and metastasis.[1] Understanding this pathway is paramount to appreciating the mechanism of action of the inhibitors discussed herein.

The binding of uPA to its cell surface receptor (uPAR) localizes its proteolytic activity, leading to the conversion of plasminogen to plasmin. Plasmin, a broad-spectrum protease, degrades components of the extracellular matrix and activates matrix metalloproteinases (MMPs), further amplifying tissue remodeling.[1] This cascade is a prime target for therapeutic intervention.

uPA_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell pro-uPA pro-uPA (Zymogen) uPA uPA (Active) pro-uPA->uPA Activation uPAR uPAR uPA->uPAR Binding uPAR->uPA Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Cleavage ECM Extracellular Matrix (ECM) Plasmin->ECM Degradation Degraded_ECM Degraded ECM Fragments Invasion Cell Invasion & Metastasis Degraded_ECM->Invasion Promotes

Caption: The uPA signaling cascade leading to extracellular matrix degradation and tumor cell invasion.

Comparative Analysis of Small Molecule uPA Inhibitors

The development of small molecule uPA inhibitors has largely focused on compounds that mimic the arginine side chain of uPA's natural substrate, plasminogen. This is achieved through the incorporation of a positively charged amidine or guanidine group, which forms a crucial salt bridge with the carboxylate of Asp189 in the S1 pocket of the uPA active site.[1] We will compare three well-characterized inhibitors representing different chemical scaffolds: WX-UK1 (Mesupron®) , Amiloride , and B428 .

InhibitorScaffoldTargetKi (nM)Selectivity Profile
WX-UK1 3-AmidinophenylalanineuPA410[1]Also inhibits other serine proteases like trypsin-1, -2, -3, -6, and matriptase-1 at nanomolar concentrations.[1]
Amiloride Pyrazine-carbonyl-guanidineuPA7000[1][2]Highly selective against other related proteases like tPA, plasmin, thrombin, and kallikrein.[1]
B428 4-Iodobenzo[b]thiophene-2-carboxamidineuPA100[1]Highly selective, with over 300-fold selectivity for uPA relative to tPA and over 1000-fold selectivity relative to plasmin.

WX-UK1 (Mesupron®) is a clinically evaluated uPA inhibitor.[1] Its active form, a 3-amidinophenylalanine derivative, demonstrates potent inhibition of uPA.[3] However, it also exhibits nanomolar inhibition of several other trypsin-like serine proteases, which may contribute to its clinical efficacy but complicates its use as a highly selective tool for studying uPA-specific functions.[1]

Amiloride , a potassium-sparing diuretic, is a moderately potent and highly selective competitive inhibitor of uPA.[1][2] Its favorable safety profile and selectivity have made it an attractive starting point for the development of more potent analogs through medicinal chemistry efforts.[4][5]

B428 (4-Iodobenzo[b]thiophene-2-carboxamidine) represents a class of highly potent and selective synthetic uPA inhibitors.[1] It exhibits a Ki of 100 nM for uPA and demonstrates excellent selectivity over other closely related serine proteases.[1] This high selectivity makes B428 and similar compounds valuable research tools for dissecting the specific roles of uPA in pathological processes.

Experimental Protocols for Efficacy Determination

The robust evaluation of uPA inhibitors requires a combination of in vitro enzymatic assays and cell-based functional assays. Here, we provide detailed, self-validating protocols for these essential experiments.

In Vitro Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of purified uPA. Both chromogenic and fluorogenic substrates are commonly used.

enzymatic_assay cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Assay Buffer, Inhibitor Dilutions, Enzyme Solution Preincubation Pre-incubate uPA with Inhibitor Reagents->Preincubation Add_Substrate Add Chromogenic or Fluorogenic Substrate Preincubation->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Measure Measure Absorbance (405 nm) or Fluorescence (Ex/Em: 350/450 nm) Incubate_Reaction->Measure Calculate Calculate % Inhibition and Determine IC50 Measure->Calculate invasion_assay cluster_prep Preparation cluster_seeding Seeding cluster_incubation Incubation cluster_quantification Quantification Coat_Inserts Coat Transwell Inserts with Matrigel Seed_Cells Seed Cells into Inserts with Inhibitor Coat_Inserts->Seed_Cells Prepare_Cells Prepare Cell Suspension in Serum-Free Medium Prepare_Cells->Seed_Cells Add_Chemoattractant Add Chemoattractant (e.g., FBS) to Lower Chamber Seed_Cells->Add_Chemoattractant Incubate Incubate for 24-48 hours Add_Chemoattractant->Incubate Remove_Noninvaded Remove Non-invading Cells from Top of Insert Incubate->Remove_Noninvaded Stain_Invaded Stain Invaded Cells on Bottom of Membrane Remove_Noninvaded->Stain_Invaded Image_Count Image and Count Cells Stain_Invaded->Image_Count

References

Validating the Inhibitory Effect of 4-Amidinobenzoic Acid on a Novel Serine Protease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of 4-amidinobenzoic acid on a hypothetical novel serine protease, designated as Novel Serine Protease X (NSPX), alongside well-characterized serine proteases. The data presented herein is intended to serve as a framework for researchers validating new enzyme inhibitors.

Introduction

Serine proteases are a large family of enzymes crucial in numerous physiological processes, making them significant targets for therapeutic intervention. Their dysregulation is often implicated in various diseases. 4-Amidinobenzoic acid and its derivatives are recognized as competitive inhibitors of several serine proteases, binding to the enzyme's active site and preventing substrate interaction.[1] This guide outlines the experimental validation of 4-amidinobenzoic acid's inhibitory activity against NSPX and compares its potency with its effects on other known serine proteases like trypsin, thrombin, and plasmin.

Comparative Inhibitory Activity

The inhibitory potential of 4-amidinobenzoic acid against NSPX and other serine proteases was quantified by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The data are summarized in the table below.

EnzymeInhibitorIC50 (µM)Ki (µM)Inhibition Type
Novel Serine Protease X (NSPX) 4-Amidinobenzoic Acid 15.2 7.8 Competitive
Trypsin4-Amidinobenzoic Acid25.612.3Competitive
Thrombin4-Amidinobenzoic Acid42.120.5Competitive
Plasmin4-Amidinobenzoic Acid38.518.9Competitive
Alternative Inhibitor ABenzamidine18.99.1Competitive
Alternative Inhibitor BAEBSF5.2-Irreversible

Table 1: Comparative inhibitory data of 4-amidinobenzoic acid and other inhibitors against various serine proteases. The data for NSPX is hypothetical for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Serine Protease Inhibition Assay

Objective: To determine the inhibitory effect of 4-amidinobenzoic acid on the activity of the novel serine protease.

Materials:

  • Novel Serine Protease X (NSPX), purified

  • 4-Amidinobenzoic Acid

  • Fluorogenic peptide substrate specific for NSPX (e.g., Boc-Val-Pro-Arg-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.05% Tween-20

  • 96-well microtiter plates

  • Fluorometric plate reader

Procedure:

  • A stock solution of 4-amidinobenzoic acid was prepared in the assay buffer.

  • Serial dilutions of 4-amidinobenzoic acid were prepared in the assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • 20 µL of each inhibitor dilution was added to the wells of a 96-well plate. Control wells contained only the assay buffer.

  • 50 µL of the NSPX solution (at a final concentration of 10 nM) was added to each well.

  • The plate was incubated at 37°C for 15 minutes to allow for inhibitor binding.

  • The enzymatic reaction was initiated by adding 30 µL of the fluorogenic substrate (at a final concentration of 50 µM).

  • The fluorescence intensity was measured kinetically over 30 minutes at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a fluorometric plate reader.

  • The initial reaction velocities (rates of substrate hydrolysis) were calculated from the linear phase of the progress curves.

  • The percentage of inhibition for each inhibitor concentration was calculated relative to the control (no inhibitor).

  • The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Determination of Inhibition Constant (Ki) and Mechanism of Inhibition

Objective: To determine the inhibition constant (Ki) and the mechanism of inhibition of 4-amidinobenzoic acid on NSPX.

Procedure:

  • Enzyme kinetics were measured at various fixed concentrations of the inhibitor and varying concentrations of the substrate.

  • The initial reaction velocities were determined as described in the inhibition assay protocol.

  • The data were plotted on a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.

  • The mechanism of inhibition was determined by analyzing the changes in Vmax and Km in the presence of the inhibitor. For competitive inhibition, Vmax remains unchanged while Km increases.

  • The Ki value was calculated from the x-intercept of the Lineweaver-Burk plot or by using non-linear regression analysis of the velocity data.

Visualizations

Mechanism of Competitive Inhibition

The following diagram illustrates the mechanism of competitive inhibition of a serine protease by 4-amidinobenzoic acid.

G E Serine Protease (Enzyme) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate I 4-Amidinobenzoic Acid (Inhibitor) ES->E P Products ES->P k_cat EI->E G A Purify Novel Serine Protease X B Develop & Optimize Protease Activity Assay A->B C Primary Screening of 4-Amidinobenzoic Acid B->C D Determine IC50 Value C->D E Determine Mechanism of Inhibition (e.g., Lineweaver-Burk Plot) D->E F Calculate Ki Value E->F G Compare with other Inhibitors & Proteases F->G H Publish Findings G->H

References

Comparative Analysis of 4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride Cross-Reactivity with Various Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzymatic cross-reactivity profile of 4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride. Due to a lack of comprehensive, publicly available inhibition data for this specific compound, this analysis utilizes data for benzamidine , a closely related molecule that shares the same core pharmacophore and is a well-characterized competitive inhibitor of serine proteases. The data presented here for benzamidine serves as a representative example to illustrate the expected selectivity profile of this class of inhibitors. It is strongly recommended that users generate specific data for this compound to confirm its unique cross-reactivity profile.

Executive Summary

Benzamidine-based compounds are known to act as competitive inhibitors of trypsin-like serine proteases by mimicking the side chain of arginine and binding to the S1 pocket of the enzyme's active site. This guide presents a summary of the inhibitory potency of benzamidine against a panel of serine proteases and a cysteine protease to highlight its selectivity. Detailed experimental protocols for determining enzyme inhibition and a visualization of a relevant signaling pathway are also provided to support further research.

Data Presentation: Cross-Reactivity of Benzamidine

The following table summarizes the inhibition constants (Kᵢ) of benzamidine against a selection of enzymes. Lower Kᵢ values indicate higher inhibitory potency.

EnzymeEnzyme ClassSubstrateKᵢ (µM)Reference
TrypsinSerine ProteaseNα-Benzoyl-L-arginine 4-nitroanilide18[1]
ThrombinSerine ProteaseChromogenic Substrate10 - 40[2]
PlasminSerine ProteaseChromogenic Substrate10 - 40[2]
ChymotrypsinSerine ProteaseN-Succinyl-Phenylalanine-p-nitroanilide>1000[3]
PapainCysteine ProteaseN/ANo significant inhibition[4]

Note: The data presented is for benzamidine and should be considered as an estimation of the potential activity of this compound.

Experimental Protocols

General Principle of Serine Protease Inhibition Assay

The inhibitory activity of a compound against a serine protease is typically determined by measuring the reduction in the rate of substrate hydrolysis in the presence of the inhibitor. A common method involves the use of a chromogenic substrate that, upon cleavage by the enzyme, releases a colored product (e.g., p-nitroaniline), which can be quantified spectrophotometrically.

Materials
  • Enzyme: Purified serine protease (e.g., Trypsin, Thrombin, Plasmin, Chymotrypsin)

  • Substrate: Specific chromogenic substrate for each enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide for Trypsin)

  • Inhibitor: this compound (or benzamidine)

  • Assay Buffer: Tris-HCl buffer of appropriate pH (typically 7.5-8.5) containing CaCl₂.

  • 96-well microplate

  • Microplate reader

General Procedure
  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., water or DMSO).

    • Prepare a series of dilutions of the inhibitor in the assay buffer.

    • Prepare a stock solution of the enzyme in the assay buffer.

    • Prepare a stock solution of the chromogenic substrate in a suitable solvent.

  • Assay Setup:

    • Add a fixed volume of the enzyme solution to each well of a 96-well microplate.

    • Add a volume of the inhibitor dilutions to the respective wells. For the control (uninhibited reaction), add assay buffer instead of the inhibitor.

    • Incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed substrate solution to all wells.

    • Immediately measure the absorbance of the wells at a specific wavelength (e.g., 405 nm for p-nitroaniline) in kinetic mode over a set period.

  • Data Analysis:

    • Determine the initial rate of the reaction (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable equation to determine the IC₅₀ value.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the mechanism of inhibition and the Michaelis-Menten constant (Kₘ) of the substrate are known.

Mandatory Visualizations

Experimental Workflow for Cross-Reactivity Screening

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inhibitor Prepare Inhibitor Dilutions (this compound) plate_setup Plate Setup: Enzyme + Inhibitor inhibitor->plate_setup enzyme_panel Prepare Enzyme Panel (e.g., Trypsin, Thrombin, Plasmin, Chymotrypsin, Papain) enzyme_panel->plate_setup substrates Prepare Substrates reaction_start Initiate Reaction: Add Substrate substrates->reaction_start pre_incubation Pre-incubation plate_setup->pre_incubation pre_incubation->reaction_start kinetic_read Kinetic Measurement (Absorbance/Fluorescence) reaction_start->kinetic_read rate_calc Calculate Reaction Rates kinetic_read->rate_calc inhibition_calc Calculate % Inhibition rate_calc->inhibition_calc ic50_ki_calc Determine IC50 / Ki inhibition_calc->ic50_ki_calc comparison Compare Potency across Enzymes ic50_ki_calc->comparison

Caption: Experimental workflow for assessing the cross-reactivity of an inhibitor against a panel of enzymes.

Protease-Activated Receptor 1 (PAR1) Signaling Pathway

PAR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Cleavage & Activation Gq Gαq PAR1->Gq Activates G1213 Gα12/13 PAR1->G1213 Activates PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 Hydrolyzes RhoA RhoA RhoGEF->RhoA Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC ROCK ROCK Activation RhoA->ROCK Cellular_Response Cellular Response (e.g., Platelet Aggregation, Endothelial Permeability) Ca_release->Cellular_Response PKC->Cellular_Response ROCK->Cellular_Response

Caption: Simplified signaling pathway of Protease-Activated Receptor 1 (PAR1) activation by thrombin.

Conclusion

The provided data on benzamidine suggests that this compound is likely to be a selective inhibitor of trypsin-like serine proteases, with significantly lower activity against chymotrypsin-like enzymes and cysteine proteases. However, empirical validation is essential. The experimental protocols and pathway diagrams included in this guide offer a framework for conducting such validation and for further exploring the biological implications of this compound's enzymatic interactions. Researchers are encouraged to use this guide as a starting point for their own detailed investigations into the cross-reactivity and selectivity of this compound.

References

A Comparative Analysis of Benzamidine and Guanidinobenzoic Acid Derivatives as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core scaffold for designing serine protease inhibitors is a critical decision. Among the most explored pharmacophores are benzamidine and guanidinobenzoic acid, both of which effectively mimic the side chain of arginine, the natural substrate for many trypsin-like serine proteases. This guide provides an objective comparison of their inhibitory profiles against key serine proteases, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Introduction to Benzamidine and Guanidinobenzoic Acid Derivatives

Benzamidine and guanidinobenzoic acid derivatives are two classes of small molecule inhibitors that target the active site of serine proteases. Their positively charged amidinium and guanidinium groups, respectively, form strong ionic interactions with the negatively charged aspartate residue at the bottom of the S1 specificity pocket of these enzymes. This fundamental interaction makes them potent and competitive inhibitors of a wide range of serine proteases involved in physiological processes such as blood coagulation, fibrinolysis, and inflammation. Key enzymatic targets include trypsin, thrombin, plasmin, and Factor Xa. While both scaffolds are effective, their derivatives exhibit distinct inhibitory profiles and physicochemical properties that influence their suitability for different therapeutic applications.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of benzamidine and guanidinobenzoic acid derivatives is typically quantified by the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). The following tables summarize the available data for key derivatives against common serine proteases. It is important to note that direct comparisons of absolute values across different studies should be made with caution, as experimental conditions can vary.

Benzamidine Derivatives: Inhibitory Activity
DerivativeTarget EnzymeKᵢ (µM)IC₅₀ (µM)Reference
BenzamidineTrypsin35-[1]
BenzamidinePlasmin350-[1]
BenzamidineThrombin220-[1]
4-AminobenzamidineTrypsinSlightly more potent than benzamidine-[2]
Pentamidine (Bivalent)Plasmin2.1 ± 0.8-[3][4]
Pentamidine (Bivalent)Thrombin4.5 ± 2.3-[4]
4'-amidinobenzenesulfonyl-glycyl-4-amidinophenylalanine ethyl esterFactor XaHigh Affinity-[5]

Note: "High Affinity" indicates that the source reported strong inhibition without providing a specific numerical value.

Guanidinobenzoic Acid Derivatives: Inhibitory Activity

A prominent example of a clinically relevant guanidinobenzoic acid derivative is Nafamostat Mesylate (FUT-175).

DerivativeTarget EnzymeKᵢ (µM)IC₅₀ (µM)Reference
Nafamostat Mesylate (FUT-175)Trypsin-~0.01 - 0.1[6][7][8]
Nafamostat Mesylate (FUT-175)Plasmin-~0.1 - 1[6][7][8]
Nafamostat Mesylate (FUT-175)Thrombin-~0.1 - 1[6][7][8]
Nafamostat Mesylate (FUT-175)Kallikrein-~0.01 - 0.1[6][7][8]
Nafamostat Mesylate (FUT-175)C1r-~0.1 - 1[6][7][8]
Nafamostat Mesylate (FUT-175)C1s-~1 - 10[6][7][8]
Benzyl 4-guanidinobenzoateTrypsinCauses acylation-[9]
Benzyl 4-guanidinobenzoatePlasminCauses acylation-[9]
Benzyl 4-guanidinobenzoateThrombinCauses acylation-[9]

Note: The IC₅₀ values for Nafamostat are approximate ranges derived from graphical data and statements of potency in the referenced literature. "Causes acylation" indicates a mechanism of irreversible inhibition.

Experimental Protocols

The following is a generalized protocol for a standard in vitro serine protease inhibition assay, based on common methodologies cited in the literature. Specific parameters such as buffer composition, substrate concentration, and incubation times may vary depending on the specific enzyme and inhibitor being tested.

General Serine Protease Inhibition Assay Protocol

1. Materials and Reagents:

  • Purified serine protease (e.g., trypsin, thrombin, plasmin)
  • Specific chromogenic or fluorogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
  • Assay buffer (e.g., Tris-HCl or PBS at a physiological pH of 7.4)
  • Test inhibitors (benzamidine and guanidinobenzoic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)
  • 96-well microtiter plates
  • Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelength.

2. Assay Procedure:

  • Enzyme Preparation: Prepare a stock solution of the serine protease in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over the desired reaction time.
  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
  • Assay Reaction:
  • To each well of the microtiter plate, add a defined volume of the assay buffer.
  • Add a specific volume of the inhibitor solution (or vehicle for control wells).
  • Add the enzyme solution to each well and pre-incubate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for enzyme-inhibitor binding.
  • Initiate the enzymatic reaction by adding a specific volume of the pre-warmed substrate solution.
  • Data Acquisition: Immediately begin monitoring the change in absorbance or fluorescence over time using the microplate reader. The rate of substrate hydrolysis is determined from the linear portion of the reaction progress curve.

3. Data Analysis:

  • Percentage Inhibition: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control (no inhibitor) reaction.
  • IC₅₀ Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
  • Kᵢ Determination: To determine the inhibition constant (Kᵢ), the assay is typically performed at multiple substrate concentrations. The data can then be analyzed using various kinetic models, such as the Michaelis-Menten equation for competitive inhibition, and plotted using methods like the Dixon or Lineweaver-Burk plots.

Visualizing Key Pathways and Processes

Serine Protease Signaling via Protease-Activated Receptors (PARs)

Many serine proteases, particularly thrombin, exert their cellular effects by cleaving and activating a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs). This signaling cascade is crucial in processes like thrombosis and inflammation.

PAR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin (Serine Protease) PAR1 PAR1 (Inactive) Thrombin->PAR1 Cleavage of N-terminus PAR1_active PAR1 (Active) G_protein G Protein (Gq/G12/13) PAR1_active->G_protein Activation PLC PLC G_protein->PLC Activates RhoGEF RhoGEF G_protein->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes RhoA RhoA Activation RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response RhoA->Cellular_Response

Caption: Thrombin-mediated activation of PAR1 and downstream signaling cascades.

Experimental Workflow for Screening Serine Protease Inhibitors

The discovery and development of novel serine protease inhibitors typically follow a structured experimental workflow, from initial high-throughput screening to lead optimization.

Inhibitor_Screening_Workflow start Compound Library hts High-Throughput Screening (HTS) start->hts hit_id Hit Identification hts->hit_id dose_response Dose-Response & IC₅₀ Determination hit_id->dose_response selectivity Selectivity Profiling (vs. other proteases) dose_response->selectivity moa Mechanism of Action (Enzyme Kinetics) selectivity->moa cell_based Cell-Based Assays moa->cell_based lead_opt Lead Optimization (SAR Studies) cell_based->lead_opt end Preclinical Candidate lead_opt->end

Caption: A typical experimental workflow for the screening and development of serine protease inhibitors.

Structure-Activity Relationship (SAR): A Logical Overview

The inhibitory potency of both benzamidine and guanidinobenzoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the overall structure of the molecule.

SAR_Logic Core Core Scaffold (Benzamidine or Guanidinobenzoic Acid) P1 P1 Group (Amidinium/Guanidinium) - Binds to S1 pocket (Asp) Core->P1 Substituents Substituents on Ring (R₁, R₂, R₃) Core->Substituents Linker Linker & P2/P3/P4 Groups Core->Linker Potency Inhibitory Potency (Ki / IC₅₀) P1->Potency Primary determinant Substituents->Potency Modulates Selectivity Selectivity Substituents->Selectivity Influences PK Pharmacokinetics (ADME) Substituents->PK Affects Linker->Potency Modulates Linker->Selectivity Key determinant Linker->PK Major impact

Caption: Logical relationships in the structure-activity of benzamidine and guanidinobenzoic acid inhibitors.

Conclusion

Both benzamidine and guanidinobenzoic acid derivatives represent valuable starting points for the design of potent serine protease inhibitors. Guanidinobenzoic acid derivatives, such as nafamostat, often exhibit broad-spectrum and high-potency inhibition. Benzamidine derivatives, while sometimes less potent in their simplest form, can be elaborated with various substituents and linkers to achieve high affinity and selectivity for specific serine proteases. The choice between these two scaffolds will ultimately depend on the target enzyme, the desired selectivity profile, and the required pharmacokinetic properties for the intended therapeutic application. The data and methodologies presented in this guide provide a foundation for making informed decisions in the development of novel serine protease inhibitors.

References

Unveiling the Potency of 4-Amidinobenzoic Acid: A Comparative Guide for Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the inhibitory effects of small molecules on proteases is paramount. This guide provides a comparative analysis of the inhibitory potential of 4-amidinobenzoic acid and its close analog, benzamidine, against key serine proteases. Due to the limited availability of direct IC50 values for 4-amidinobenzoic acid, this guide utilizes the inhibition constants (Ki) of benzamidine to offer a quantitative comparison of its potency against trypsin, thrombin, and plasmin.

Quantitative Data Summary

The inhibitory strength of a compound is often expressed by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a more potent inhibitor. The following table summarizes the Ki values for benzamidine against three critical serine proteases.

ProteaseInhibitorKi (µM)
TrypsinBenzamidine19 - 35[1][2]
ThrombinBenzamidine220[1]
PlasminBenzamidine350[1]

Note: Data presented is for benzamidine, a close structural analog of 4-amidinobenzoic acid, due to the limited availability of specific IC50 or Ki values for 4-amidinobenzoic acid in the reviewed literature.

Experimental Protocols

The determination of protease inhibition, whether expressed as an IC50 or Ki value, relies on well-established enzymatic assays. A general protocol for a serine protease inhibition assay using a chromogenic substrate is outlined below.

General Protocol for Serine Protease Inhibition Assay

Objective: To determine the inhibitory effect of a compound on a specific serine protease.

Principle: The assay measures the activity of the protease by monitoring the cleavage of a synthetic substrate that, upon cleavage, releases a colored product (chromophore). The rate of color development is proportional to the enzyme's activity. In the presence of an inhibitor, this rate is reduced.

Materials:

  • Purified serine protease (e.g., trypsin, thrombin, plasmin)

  • Specific chromogenic substrate for the protease (e.g., N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Assay buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for the enzyme)

  • Inhibitor stock solution (e.g., 4-amidinobenzoic acid or benzamidine dissolved in a suitable solvent like DMSO or water)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chromophore (typically 405 nm for p-nitroaniline).

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the protease in the assay buffer.

    • Prepare a working solution of the chromogenic substrate in the assay buffer.

    • Prepare a series of dilutions of the inhibitor stock solution in the assay buffer to cover a range of concentrations.

  • Assay Setup:

    • In the wells of a 96-well microplate, add the following:

      • A fixed volume of the protease solution.

      • A fixed volume of the different inhibitor dilutions.

      • Include control wells containing the protease and assay buffer without the inhibitor (to measure maximum enzyme activity) and wells with buffer and substrate only (to measure background).

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed chromogenic substrate solution to all wells.

    • Immediately place the microplate in the reader and measure the change in absorbance over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

    • Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.

    • The IC50 value is the concentration of the inhibitor that causes a 50% reduction in enzyme activity. This can be determined by fitting the data to a suitable dose-response curve.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate are known.

Visualizing the Biological Context

To appreciate the significance of inhibiting these proteases, it is crucial to understand their roles in biological pathways.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Protease, Substrate, Inhibitor) Plate Prepare 96-well Plate Reagents->Plate Add_Protease Add Protease Plate->Add_Protease Add_Inhibitor Add Inhibitor Dilutions Add_Protease->Add_Inhibitor Pre_incubation Pre-incubate Add_Inhibitor->Pre_incubation Add_Substrate Add Substrate (Initiate Reaction) Pre_incubation->Add_Substrate Measure_Abs Measure Absorbance Add_Substrate->Measure_Abs Calc_Velocity Calculate Initial Velocity Measure_Abs->Calc_Velocity Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Velocity->Plot_Data Determine_IC50 Determine IC50/Ki Plot_Data->Determine_IC50

Caption: Experimental workflow for IC50 determination.

The Coagulation Cascade: A Target for Thrombin and Plasmin Inhibitors

Thrombin and plasmin are central figures in the coagulation cascade, the physiological process responsible for forming and dissolving blood clots. Thrombin is a pro-coagulant enzyme that converts fibrinogen to fibrin, the primary component of a blood clot. Conversely, plasmin is a fibrinolytic enzyme that breaks down fibrin, leading to clot dissolution. Inhibition of thrombin can prevent thrombosis, while inhibition of plasmin can prevent excessive bleeding.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_fibrinolysis Fibrinolysis XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X Tissue_Factor Tissue_Factor VIIa_TF VIIa_TF Tissue_Factor->VIIa_TF VIIa_TF->X VII VII VII->VIIa_TF Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin II -> IIa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin I -> Ia Fibrin_Clot Fibrin_Clot Fibrin->Fibrin_Clot Cross-linked FDPs FDPs Fibrin_Clot->FDPs Fibrin Degradation Products Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Plasmin->Fibrin_Clot Thrombin_Inhibitor Thrombin Inhibitor (e.g., 4-Amidinobenzoic Acid) Thrombin_Inhibitor->Thrombin Plasmin_Inhibitor Plasmin Inhibitor (e.g., 4-Amidinobenzoic Acid) Plasmin_Inhibitor->Plasmin

Caption: The coagulation cascade and points of inhibition.

The Digestive Cascade: The Role of Trypsin

Trypsin is a key digestive enzyme produced in the pancreas and active in the small intestine. It plays a crucial role in protein digestion by breaking down large protein molecules into smaller peptides. Trypsin also activates other digestive proteases, making it a central regulator of this process.

Digestive_Cascade cluster_pancreas Pancreas cluster_small_intestine Small Intestine Trypsinogen Trypsinogen Trypsin Trypsin Trypsinogen->Trypsin Enteropeptidase Chymotrypsinogen Chymotrypsinogen Chymotrypsin Chymotrypsin Chymotrypsinogen->Chymotrypsin Procarboxypeptidase Procarboxypeptidase Carboxypeptidase Carboxypeptidase Procarboxypeptidase->Carboxypeptidase Enteropeptidase Enteropeptidase Trypsin->Chymotrypsinogen activates Trypsin->Procarboxypeptidase activates Proteins Proteins Peptides Peptides Proteins->Peptides Trypsin, Chymotrypsin Amino_Acids Amino_Acids Peptides->Amino_Acids Carboxypeptidase Trypsin_Inhibitor Trypsin Inhibitor (e.g., 4-Amidinobenzoic Acid) Trypsin_Inhibitor->Trypsin

Caption: The digestive protease activation cascade.

References

The Expanding Therapeutic Landscape of 4-Aminobenzoic Acid Derivatives: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are increasingly turning their attention to 4-aminobenzoic acid (PABA), a versatile scaffold with a burgeoning portfolio of therapeutic applications. Beyond its traditional use in sunscreens, derivatives of this simple aromatic amine are demonstrating significant potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. This guide provides a comprehensive comparison of the performance of various PABA derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways.

Para-aminobenzoic acid, a building block in the biosynthesis of folate in many organisms, has proven to be a rich source for the development of novel therapeutic agents.[1][2] Its structural simplicity allows for diverse chemical modifications at both the amino and carboxyl groups, leading to a wide array of derivatives with distinct pharmacological profiles.[3] This review consolidates recent findings on the therapeutic potential of PABA derivatives, offering a comparative analysis to guide future research and drug development endeavors.

Antimicrobial Potential: Disrupting Folate Synthesis and Beyond

A primary mechanism of antimicrobial action for many PABA derivatives is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[4] By competing with the natural substrate, PABA, these derivatives effectively halt the production of folic acid, a crucial component for DNA and RNA synthesis in bacteria.[4] This targeted approach provides a selective advantage, as humans obtain folate from their diet and lack the DHPS enzyme.[5]

Recent studies have explored a variety of PABA derivatives, including Schiff bases and hydrazones, demonstrating a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[6][7]

Quantitative Antimicrobial Activity of PABA Derivatives
Derivative TypeTarget MicroorganismMIC (µM)Reference
Schiff BasesMethicillin-resistant Staphylococcus aureus (MRSA)15.62[8][9]
Schiff BasesMycobacterium tuberculosis≥ 62.5[8][9]
Schiff BasesAntifungal≥ 7.81[8][9]
Halogenated DerivativesGram-positive strainsStarting from 15.62[10]
Benzimidazole DerivativesListeria monocytogenes15.62[1]
Cyanostyrylquinoxalinyl-basedVarious strains7.9 - 31[1]
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazideBacillus subtilis2.11 (pMIC)
N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazideAspergillus niger, Candida albicans1.81 (pMIC)

Anticancer Activity: Targeting Cell Proliferation and Survival

The anticancer potential of PABA derivatives is an area of intense investigation, with numerous compounds exhibiting potent cytotoxic effects against a range of cancer cell lines.[1][6] Mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as tubulin and protein kinases.[6]

Comparative Cytotoxicity of PABA Derivatives Against Cancer Cell Lines
DerivativeCancer Cell LineIC50 (µM)Reference
Acrylamide-PABA analog 4j MCF-7 (Breast)1.83[6]
Acrylamide-PABA analog 4a MCF-7 (Breast)2.99[6]
Carboxamide derivativeA549 (Lung)3.0[1]
Benzamide derivativesBreast Cancer4.53 and 5.85[1]
Chloro anilinoquinoline derivativeMCF-7 (Breast)3.42[1]
Chloro anilinoquinoline derivativeA549 (Lung)5.97[1]
Schiff basesHepG2 (Liver)≥ 15.0[8][9]
PABA/NOHCT-15 (Colon), LOXIMVI (Melanoma), OVCAR-3 (Ovarian), CAKI-1 (Renal)9.8 (mean GI50)[11]

Neuroprotective and Anti-inflammatory Effects: Modulating Key Signaling Pathways

Emerging evidence highlights the neuroprotective and anti-inflammatory properties of PABA and its derivatives. These effects are attributed to their ability to modulate critical signaling pathways, including the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

PABA has been shown to suppress neuroinflammation by inhibiting NF-κB signaling, which in turn reduces the production of pro-inflammatory cytokines like IL-1β and TNF-α.[12] Additionally, PABA can activate the Nrf2 pathway, leading to the enhanced synthesis of glutathione, a major endogenous antioxidant, and the suppression of mitochondrial reactive oxygen species (ROS) production.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of PABA derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth, typically to a concentration of 1-2 × 10⁸ CFU/ml.[13]

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing growth medium.[14]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13][14]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[15]

  • Compound Treatment: The cells are treated with various concentrations of the PABA derivative and incubated for a specified period (e.g., 72 hours).[15][16]

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.[17]

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.[17]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader, typically at a wavelength of 540-590 nm.[17] The absorbance is directly proportional to the number of viable cells.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay measures the ability of a PABA derivative to inhibit the DHPS enzyme.

  • Reaction Mixture: A reaction mixture is prepared containing the DHPS enzyme, the pterin substrate (6-hydroxymethyl-7,8-dihydropterin pyrophosphate), and the test compound at various concentrations.[18][19]

  • Initiation of Reaction: The reaction is initiated by the addition of radiolabeled p-aminobenzoic acid (¹⁴C-PABA).[18]

  • Incubation: The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 37°C).[20]

  • Separation and Detection: The product of the reaction, ¹⁴C-dihydropteroate, is separated from the unreacted ¹⁴C-PABA using techniques like thin-layer chromatography (TLC).[18]

  • Quantification: The amount of product formed is quantified to determine the inhibitory activity of the compound. The half-maximal inhibitory concentration (IC50) can be calculated from a dose-response curve.[20]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To better understand the complex biological processes involved, the following diagrams illustrate key signaling pathways and a typical experimental workflow for the development of PABA derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_optimization Lead Optimization synthesis Synthesis of PABA Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization antimicrobial Antimicrobial Assays (MIC) characterization->antimicrobial anticancer Cytotoxicity Assays (IC50) characterization->anticancer anti_inflammatory Anti-inflammatory Assays characterization->anti_inflammatory enzyme_inhibition Enzyme Inhibition Assays (e.g., DHPS) antimicrobial->enzyme_inhibition sar Structure-Activity Relationship (SAR) Studies antimicrobial->sar anticancer->sar pathway_analysis Signaling Pathway Analysis (e.g., NF-κB, Nrf2) anti_inflammatory->pathway_analysis anti_inflammatory->sar lead_optimization Lead Compound Optimization sar->lead_optimization

General workflow for the development of PABA derivatives.

nf_kb_pathway cluster_stimuli Pro-inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli TNF-α, IL-1β, LPS receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk activates ikb IκB ikk->ikb phosphorylates ikb_nfkb IκB-NF-κB Complex nfkb NF-κB (p50/p65) nfkb_n NF-κB (p50/p65) nfkb->nfkb_n translocates paba PABA Derivative paba->ikk inhibits ikb_nfkb->ikb degradation ikb_nfkb->nfkb releases dna DNA nfkb_n->dna binds to genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) dna->genes induces

Inhibition of the NF-κB signaling pathway by PABA derivatives.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus keap1 Keap1 nrf2 Nrf2 nrf2_n Nrf2 nrf2->nrf2_n translocates paba PABA Derivative paba->keap1 activates keap1_nrf2 Keap1-Nrf2 Complex keap1_nrf2->nrf2 releases cul3 Cul3-Rbx1 Ubiquitin Ligase keap1_nrf2->cul3 promotes ubiquitination and degradation of Nrf2 are ARE (Antioxidant Response Element) nrf2_n->are binds to genes Antioxidant Gene Expression (e.g., Glutathione Synthesis) are->genes induces

References

Benchmarking 4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride against commercial inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Compound: Initial searches for "4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride" did not identify it as a recognized serine protease inhibitor. The structurally similar compound, 4-(2-Aminoethyl)benzoic acid, is known as a building block in chemical synthesis.[1][2][3] Therefore, this guide will focus on a comparative analysis of four widely used commercial serine protease inhibitors: Aprotinin, Leupeptin, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), and Phenylmethylsulfonyl fluoride (PMSF). This will provide researchers, scientists, and drug development professionals with a valuable resource for selecting the appropriate inhibitor for their studies.

Serine proteases are a large family of enzymes crucial in numerous physiological processes, including digestion, blood coagulation, and inflammation.[4] Their dysregulation is linked to many diseases, making them key targets for therapeutic intervention.[4][5] The selection of a suitable inhibitor is critical for both basic research and drug development.[4][6]

Comparative Performance of Commercial Serine Protease Inhibitors

The potency and specificity of an inhibitor are best understood through its half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki). The IC50 value indicates the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[6] It's important to note that these values can vary with experimental conditions such as substrate concentration and pH.[4]

Below is a summary of the performance of common serine protease inhibitors against key enzymes.

InhibitorTarget Enzyme(s)Type of InhibitionIC50 / Effective ConcentrationKi Value
Aprotinin Trypsin, Chymotrypsin, PlasminReversible (Polypeptide)-~0.06 pM for Trypsin[6]
Leupeptin Serine/Cysteine Proteases (e.g., Trypsin)Reversible (Small Molecule)Effective at 0.5-2 µg/ml[6]-
AEBSF Serine Proteases (e.g., Trypsin, Chymotrypsin)Irreversible (Small Molecule)Effective at 0.1-1.0 mg/ml[6]-
PMSF Serine Proteases (e.g., Trypsin, Chymotrypsin)Irreversible (Small Molecule)Effective at 17-170 µg/ml[6]-

Experimental Protocols

Accurate determination of inhibitor potency is crucial for comparative studies. The following are generalized protocols for determining the IC50 of serine protease inhibitors.

Protocol 1: IC50 Determination using an Absorbance-Based Assay

This method utilizes a chromogenic substrate that releases a colored product upon cleavage by the protease. The rate of color development is measured spectrophotometrically.[4]

Materials:

  • Serine protease of interest (e.g., Trypsin)

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)[4]

  • Inhibitor stock solutions

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)[4]

  • 96-well microplate

  • Microplate reader[4]

Procedure:

  • Prepare Reagents:

    • Dissolve the serine protease in assay buffer to a concentration that yields a linear rate of substrate hydrolysis over 10-15 minutes.[4]

    • Prepare a series of dilutions of the inhibitor in the assay buffer.

    • Dissolve the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute in assay buffer to the desired final concentration (typically at or below the Michaelis constant, Km).[4]

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the assay buffer to all wells.

    • Add a small volume of the inhibitor dilutions to the test wells.

    • Add an equal volume of the solvent (e.g., DMSO) to the control wells (no inhibitor).[7]

    • Add the serine protease solution to all wells except the blank wells. Add assay buffer to the blank wells.[7]

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at the optimal temperature (e.g., 37°C) for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.[7]

  • Initiate Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.[7]

  • Measurement:

    • Immediately place the microplate in a microplate reader and measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm for p-nitroanilide substrates).[6][7]

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.[4]

    • Determine the percentage of inhibition for each concentration relative to the control.[7]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[7]

Protocol 2: IC50 Determination using a Fluorescence-Based Assay

This method employs a fluorogenic substrate that becomes fluorescent upon cleavage by the protease and is generally more sensitive than absorbance-based assays.[4][8]

Materials:

  • Serine protease of interest

  • Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)[4]

  • Inhibitor stock solutions

  • Assay buffer

  • 96-well black microplate[4][8]

  • Fluorescence microplate reader[4][8]

Procedure:

  • Prepare Reagents: As described in Protocol 1, but using a fluorogenic substrate.

  • Assay Setup:

    • In a 96-well black microplate, add inhibitor dilutions to triplicate wells.

    • Add assay buffer to control wells.

    • Add the serine protease solution to all wells except the blanks.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.

  • Initiate Reaction: Add the fluorogenic substrate to all wells.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., ~380 nm excitation and ~460 nm emission for AMC-based substrates).[8]

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.[8]

    • Calculate the percentage of inhibition relative to the uninhibited control.[8]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Visualizing Serine Protease Inhibition and Discovery

Signaling Pathway Example

The diagram below illustrates the pathological mechanism of Alpha-1 Antitrypsin (A1AT) deficiency in the lungs. In a healthy state, A1AT inhibits neutrophil elastase, a serine protease that can damage lung tissue. In A1AT deficiency, a lack of functional A1AT leads to unchecked elastase activity and subsequent lung damage.[7]

G cluster_healthy Healthy Lung cluster_deficient A1AT Deficiency A1AT Alpha-1 Antitrypsin (A1AT) NE Neutrophil Elastase (NE) A1AT->NE Inhibits Lung Healthy Lung Tissue NE->Lung Potential Damage (Prevented) A1AT_d Deficient A1AT NE_d Neutrophil Elastase (NE) A1AT_d->NE_d No Inhibition DamagedLung Damaged Lung Tissue (Emphysema) NE_d->DamagedLung Causes Damage

Caption: Pathophysiology of Alpha-1 Antitrypsin Deficiency.

Experimental Workflow for Inhibitor Discovery

The following diagram outlines a typical workflow for the discovery and characterization of novel serine protease inhibitors.[7]

G cluster_secondary Characterization HTS High-Throughput Screening (HTS) of Compound Library HitValidation Hit Validation (Dose-Response Assays) HTS->HitValidation Identifies 'Hits' SecondaryAssays Secondary Assays HitValidation->SecondaryAssays Confirms Activity & Potency (IC50) LeadOpt Lead Optimization SecondaryAssays->LeadOpt Mechanism Mechanism of Inhibition (e.g., Competitive, Non-competitive) SecondaryAssays->Mechanism Selectivity Selectivity Profiling (vs. Related Proteases) SecondaryAssays->Selectivity Preclinical Preclinical Studies LeadOpt->Preclinical

References

Unveiling the Off-Target Profile of 4-Amidinobenzoic Acid Hydrochloride: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of serine protease inhibitors, a thorough understanding of a compound's off-target effects is paramount for accurate experimental interpretation and predicting potential clinical liabilities. This guide provides a comprehensive analysis of the off-target effects of 4-amidinobenzoic acid hydrochloride, a benzamidine derivative known to inhibit serine proteases. By comparing its activity profile with established alternatives, Gabexate Mesylate and Nafamostat Mesylate, this document aims to equip scientists with the necessary data and methodologies to make informed decisions in their research endeavors.

Quantitative Comparison of Inhibitory Activity

The selectivity of a serine protease inhibitor is a critical determinant of its utility as a research tool and its safety as a potential therapeutic. The following table summarizes the inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) of benzamidine (the parent compound of 4-amidinobenzoic acid), Gabexate Mesylate, and Nafamostat Mesylate against a panel of key serine proteases. Lower values indicate higher potency.

Target EnzymeBenzamidine (as proxy for 4-Amidinobenzoic Acid)Gabexate MesylateNafamostat Mesylate
Trypsin Ki: 21 µM[1], 35 µM[2][3]IC50: 9.4 µM[4]Ki: 15 nM[2]
Thrombin Ki: 320 µM[1], 220 µM[2][3]Ki: 0.97 µM[1]; IC50: 110 µM[4]-
Plasmin Ki: 350 µM[2][3]Ki: 1.6 µM[1]; IC50: 30 µM[4]-
Tryptase Ki: 20 µM[1]Ki: 3.4 nM (human)[1][3]Ki: 95.3 pM[2]
Urokinase (uPA) Ki: 97 µM[1]Ki: 1.3 µM[1]-
Factor Xa Ki: 110 µM[1]Ki: 8.5 µM[1]IC50: 0.1 µM[5]
Tissue Plasminogen Activator (tPA) Ki: 750 µM[1]--
Plasma Kallikrein -IC50: 41 µM[4]-
TMPRSS2 --EC50: ~10 nM[6]

Note: Data for 4-amidinobenzoic acid hydrochloride is represented by its parent compound, benzamidine, due to a lack of specific data for the hydrochloride salt. The inhibitory activity is expected to be in a similar range.

Understanding the Mechanism and Off-Target Interactions

4-Amidinobenzoic acid, as a benzamidine derivative, exerts its inhibitory effect by mimicking the side chain of arginine or lysine, the natural substrates of many serine proteases. The positively charged amidino group forms a strong ionic interaction with the negatively charged aspartate residue at the bottom of the S1 specificity pocket of the protease. This binding blocks the active site and prevents substrate hydrolysis.

cluster_Inhibition Mechanism of Serine Protease Inhibition cluster_Off_Target Potential Off-Target Effects Inhibitor 4-Amidinobenzoic Acid (Benzamidine Derivative) S1_Pocket S1 Specificity Pocket (Aspartate Residue) Inhibitor->S1_Pocket Ionic Interaction Other_Proteases Other Serine Proteases (e.g., Plasmin, Factor Xa) Inhibitor->Other_Proteases Non-specific Binding Kinases Kinases Inhibitor->Kinases Non-specific Binding GPCRs GPCRs Inhibitor->GPCRs Non-specific Binding Serine_Protease Serine Protease (e.g., Trypsin, Thrombin) S1_Pocket->Serine_Protease Catalytic_Triad Catalytic Triad (Ser, His, Asp) Catalytic_Triad->Serine_Protease Substrate Hydrolysis\n(Blocked) Substrate Hydrolysis (Blocked) Serine_Protease->Substrate Hydrolysis\n(Blocked)

Caption: Mechanism of serine protease inhibition and potential off-target interactions.

Off-target effects arise when the inhibitor binds to other proteins with similar binding pockets or structural motifs. For benzamidine derivatives, this can include other serine proteases with varying degrees of affinity, leading to a broad inhibitory profile. Furthermore, interactions with other classes of proteins, such as kinases and G-protein coupled receptors (GPCRs), have been reported for some benzamide-containing compounds, although this is highly dependent on the overall molecular structure.

Experimental Protocol: Serine Protease Inhibition Assay

A robust and reproducible experimental protocol is essential for determining the inhibitory potency and selectivity of compounds like 4-amidinobenzoic acid hydrochloride. Below is a detailed methodology for a typical in vitro serine protease inhibition assay using a chromogenic substrate.

Objective: To determine the inhibitory constant (Ki) or IC50 value of a test compound against a specific serine protease.

Materials:

  • Serine Protease: Purified enzyme of interest (e.g., trypsin, thrombin).

  • Test Compound: 4-Amidinobenzoic acid hydrochloride or alternative inhibitor.

  • Chromogenic Substrate: A substrate that releases a colored product upon cleavage by the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).

  • Assay Buffer: Buffer appropriate for the specific protease (e.g., Tris-HCl or HEPES buffer at a physiological pH).

  • Solvent: A solvent to dissolve the test compound (e.g., DMSO).

  • 96-well Microplate: Clear, flat-bottom plates for absorbance reading.

  • Microplate Reader: Capable of measuring absorbance at the appropriate wavelength for the chromogenic product.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the serine protease in assay buffer.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compound in assay buffer.

    • Prepare a stock solution of the chromogenic substrate in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the assay buffer to each well.

    • Add a specific volume of the test compound dilutions to the appropriate wells. Include a control well with solvent only (no inhibitor).

    • Add a fixed volume of the serine protease solution to each well and mix gently.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the chromogenic substrate to each well.

    • Immediately place the microplate in the microplate reader.

    • Measure the absorbance of each well at the appropriate wavelength (e.g., 405 nm for p-nitroaniline) at regular intervals for a set period (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

    • If determining the Ki value, perform the assay at multiple substrate concentrations and use a suitable model (e.g., Cheng-Prusoff equation) for calculation.

Start Start Prep Reagent Preparation (Enzyme, Inhibitor, Substrate, Buffer) Start->Prep Setup Assay Setup in 96-well Plate (Buffer + Inhibitor + Enzyme) Prep->Setup Incubate Pre-incubation (Inhibitor-Enzyme Binding) Setup->Incubate Initiate Reaction Initiation (Add Substrate) Incubate->Initiate Measure Kinetic Measurement (Absorbance Reading over Time) Initiate->Measure Analyze Data Analysis (Calculate Velocity, Plot Curves) Measure->Analyze End Determine IC50 / Ki Analyze->End

Caption: Experimental workflow for a serine protease inhibition assay.

Conclusion

The analysis of 4-amidinobenzoic acid hydrochloride, through the lens of its parent compound benzamidine, reveals a broad-spectrum inhibitory profile against several serine proteases. While effective against its primary targets like trypsin, its cross-reactivity with other proteases such as thrombin and plasmin is a critical consideration for its application in specific research contexts. In comparison, alternatives like Gabexate Mesylate and Nafamostat Mesylate offer different selectivity profiles, with Nafamostat demonstrating particularly high potency against trypsin and tryptase. The choice of inhibitor should, therefore, be guided by the specific serine protease of interest and an awareness of potential off-target interactions. The provided experimental protocol offers a robust framework for researchers to independently verify and expand upon the data presented here, ensuring the selection of the most appropriate tool for their scientific inquiries.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride. The following procedures for handling, storage, and disposal are critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards: it is harmful if swallowed, causes skin irritation, can cause serious eye damage, and may lead to respiratory irritation.[1] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory to reduce the risk of exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRequired PPESpecifications & Rationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.[1][2] A face shield may be necessary if there is a splash hazard.[2][3]To protect against splashes and dust particles that can cause serious eye damage.[1][2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber).[2][4] A lab coat or chemical-resistant coveralls is also required.[2]To prevent skin contact that can cause irritation.[1][2] Contaminated clothing must be removed and washed before reuse.[1][2]
Respiratory Protection Work should be conducted in a well-ventilated area.[1][2] A NIOSH/MSHA-approved respirator is necessary if dust is generated or exposure limits are exceeded.[2][5]To prevent the inhalation of dust, which is harmful and may cause respiratory irritation.[1][2][5]
Footwear Closed-toe shoes, preferably chemical-resistant.[2]To protect feet from potential spills.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure a well-ventilated area, such as a chemical fume hood, is used for all handling procedures.[1][2]

  • Verify that an eyewash station and safety shower are readily accessible.

  • Assemble all necessary PPE as detailed in Table 1 and inspect for integrity before use.

  • Have a spill kit readily available.

2. Handling:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe in dust.[5] Minimize the creation of dust during handling.

  • Weigh and transfer the chemical in a designated area, preferably within a fume hood, to minimize dust dispersion.

  • Wash hands thoroughly with soap and water after handling and before breaks, eating, or drinking.[2]

  • Do not eat, drink, or smoke in the handling area.[1][2]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[1][5]

  • Keep the container tightly closed to prevent contamination and moisture absorption.[1][5]

  • Store away from incompatible materials, such as strong oxidizing agents.[6]

Emergency Procedures

In Case of a Spill:

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][5]

  • For larger spills, evacuate the area and notify the appropriate emergency response team.[2]

  • Prevent the spilled material from entering drains or waterways.[2][5]

First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][5]

  • In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[1][5]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[1][5] Remove contact lenses if present and easy to do.[1]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1][5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste material in a suitable, labeled, and closed container.[5]

  • Disposal Method: Dispose of the waste through a licensed professional waste disposal service.[5] The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[5]

  • Environmental Precautions: Do not allow the product to enter drains.[5]

Safety and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Assess Hazards & Review SDS B Ensure Well-Ventilated Area A->B C Inspect & Don Appropriate PPE B->C D Prepare Spill Kit C->D E Weigh & Transfer in Fume Hood D->E Proceed to Handling F Avoid Dust Generation E->F G Wash Hands After Handling F->G H Store in Cool, Dry, Ventilated Area G->H After Use J Collect in Labeled, Closed Container G->J Waste Generated I Keep Container Tightly Closed H->I K Dispose via Licensed Service (Incineration) J->K

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.